1,2-Butanediol
描述
Structure
3D Structure
属性
IUPAC Name |
butane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O2/c1-2-4(6)3-5/h4-6H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMRWNKZVCUKKSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6040375 | |
| Record name | 1,2-Butanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6040375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless, hygroscopic liquid; [CHEMINFO], COLOURLESS VISCOUS LIQUID. | |
| Record name | 1,2-Butanediol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2-Butanediol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2739 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 1,2-BUTANEDIOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0395 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
195-196.9 °C, 194 °C | |
| Record name | 1,2-BUTANEDIOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1507 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1,2-BUTANEDIOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0395 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Flash Point |
90 °C, 40 °C (104 °F) (CLOSED CUP), 93 °C c.c. | |
| Record name | 1,2-Butanediol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2739 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 1,2-BUTANEDIOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1507 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1,2-BUTANEDIOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0395 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
SPECIFIC OPTICAL ROTATION: -7.4 DEG AT 22 °C/D (ALCOHOL, 4%); SOL IN WATER, ALCOHOL & ACETONE /L-FORM/, Miscible with water in all proportions, readily soluble in alcohols, slightly soluble in ethers and esters, and insoluble in hydrocarbons., Solubility in water: miscible | |
| Record name | 1,2-BUTANEDIOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1507 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1,2-BUTANEDIOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0395 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
1.0023 @ 20 °C, Relative density (water = 1): 1.01 | |
| Record name | 1,2-BUTANEDIOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1507 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1,2-BUTANEDIOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0395 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Density |
3.1 (AIR= 1), Relative vapor density (air = 1): 3.1 | |
| Record name | 1,2-BUTANEDIOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1507 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1,2-BUTANEDIOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0395 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
0.05 [mmHg], 0.0501 mm Hg @ 25 °C, estimated from experimentally derived coefficients, Vapor pressure, Pa at 20 °C: 10 | |
| Record name | 1,2-Butanediol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2739 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 1,2-BUTANEDIOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1507 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1,2-BUTANEDIOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0395 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Color/Form |
CLEAR VISCOUS LIQUID | |
CAS No. |
584-03-2 | |
| Record name | 1,2-Butanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=584-03-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Butanediol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000584032 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-BUTANEDIOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24242 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Butanediol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2-Butanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6040375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butane-1,2-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.663 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2-BUTANEDIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RUN0H01QEU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1,2-BUTANEDIOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1507 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1,2-BUTANEDIOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0395 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
-50 °C, -114 °C | |
| Record name | 1,2-BUTANEDIOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1507 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1,2-BUTANEDIOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0395 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical and Physical Properties of 1,2-Butanediol
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2-Butanediol, a chiral vicinal diol, is a versatile chemical intermediate with growing importance in various scientific and industrial sectors, including pharmaceutical development. This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound. It includes detailed experimental protocols for its laboratory-scale synthesis and purification, a summary of its key quantitative data, and an exploration of its relevance in drug development and its metabolic fate. The information is presented to support researchers and scientists in leveraging the unique characteristics of this compound in their work.
Chemical and Physical Properties
This compound (also known as 1,2-butylene glycol) is a colorless, viscous, and hygroscopic liquid.[1] It is a chiral molecule and is typically available as a racemic mixture.[2] Its chemical structure consists of a four-carbon chain with hydroxyl groups on the first and second carbon atoms.
Quantitative Data Summary
The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₁₀O₂ | [2] |
| Molecular Weight | 90.12 g/mol | [2] |
| Appearance | Colorless, viscous liquid | [1] |
| Density | 1.0023 g/cm³ (at 20 °C) | [2] |
| Melting Point | -50 °C | [2] |
| Boiling Point | 195-196.9 °C | [2] |
| Flash Point | 90 °C (closed cup) | [2] |
| Solubility in Water | Miscible | [1][2] |
| Solubility in Organic Solvents | Soluble in ethanol and acetone; sparingly soluble in ethers and esters; insoluble in hydrocarbons. | [1][2] |
| Refractive Index (n_D^20) | 1.4378 | [2] |
| Vapor Pressure | 0.05 mmHg (at 20 °C) | [1] |
| logP (Octanol/Water) | -0.34 | [1] |
Experimental Protocols
Laboratory-Scale Synthesis: Acid-Catalyzed Hydration of 1,2-Epoxybutane
The industrial production of this compound is primarily achieved through the hydration of 1,2-epoxybutane.[2] This method can be adapted for a laboratory setting. The reaction involves the acid-catalyzed ring-opening of the epoxide by water.
Materials:
-
1,2-Epoxybutane
-
Deionized water
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Erlenmeyer flasks
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add a 10- to 20-fold molar excess of deionized water to 1,2-epoxybutane.
-
Catalyst Addition: While stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 mol%) to the mixture. The addition of acid is exothermic and should be done carefully.
-
Reaction: Heat the mixture to a gentle reflux (approximately 100 °C) using a heating mantle. Maintain the reflux with continuous stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases and the pH of the aqueous layer is neutral (pH ~7).
-
Workup: Transfer the mixture to a separatory funnel. If a separate organic layer is not visible, saturate the aqueous layer with sodium chloride to reduce the solubility of the diol. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Drying and Solvent Removal: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent using a rotary evaporator. The remaining crude product is this compound.
Experimental Workflow for Synthesis of this compound
Caption: Laboratory synthesis of this compound via acid-catalyzed hydration of 1,2-epoxybutane.
Purification: Fractional Vacuum Distillation
Crude this compound can be purified by fractional vacuum distillation to remove unreacted starting materials, byproducts, and residual solvent. Vacuum distillation is necessary due to its relatively high boiling point, which could lead to decomposition at atmospheric pressure.
Materials:
-
Crude this compound
-
Fractional distillation apparatus (including a Vigreux column)
-
Round-bottom flask
-
Distillation head with condenser
-
Receiving flasks
-
Vacuum pump and vacuum trap
-
Manometer
-
Heating mantle with stirrer
-
Boiling chips or magnetic stir bar
Procedure:
-
Apparatus Setup: Assemble the fractional vacuum distillation apparatus. Ensure all glassware is free of cracks and all joints are properly sealed with vacuum grease. Place boiling chips or a magnetic stir bar in the distillation flask containing the crude this compound.
-
System Evacuation: Connect the apparatus to a vacuum pump with a vacuum trap in between. Slowly evacuate the system to the desired pressure. A pressure of 10-20 mmHg is a good starting point.
-
Heating: Begin heating the distillation flask gently with a heating mantle. Stir the liquid continuously.
-
Fraction Collection: As the liquid begins to boil and the vapor rises through the fractionating column, monitor the temperature at the distillation head. Collect any low-boiling fractions (e.g., residual solvent) in a separate receiving flask.
-
Product Distillation: As the temperature stabilizes at the boiling point of this compound at the given pressure (e.g., ~96.5 °C at 10 mmHg), change the receiving flask to collect the pure product.[2]
-
Completion: Continue distillation until only a small amount of residue remains in the distillation flask. Do not distill to dryness.
-
System Shutdown: Turn off the heating and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
Caption: A putative metabolic pathway for this compound.
Safety and Handling
This compound is considered to have low toxicity. However, as with all chemicals, appropriate safety precautions should be taken. It is a combustible liquid and should be handled in a well-ventilated area. [3]Protective gloves and safety glasses are recommended to avoid skin and eye contact. [4]
Conclusion
This compound is a chemical with a well-defined set of physical and chemical properties that make it suitable for a range of applications, particularly as a chemical intermediate in the pharmaceutical and polymer industries. This guide provides essential technical information, including detailed experimental protocols and property data, to aid researchers and drug development professionals in their work with this versatile diol. A thorough understanding of its synthesis, purification, and potential metabolic pathways is crucial for its effective and safe utilization in research and development.
References
An In-depth Technical Guide to the Synthesis of 1,2-Butanediol from 1,2-Epoxybutane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 1,2-butanediol via the hydrolysis of 1,2-epoxybutane. The primary focus of this document is to furnish researchers, scientists, and professionals in drug development with detailed methodologies, quantitative data, and a thorough understanding of the reaction pathways and industrial processes. The synthesis is predominantly achieved through the hydration of 1,2-epoxybutane, a process that necessitates careful control of reaction conditions to mitigate the formation of unwanted polyether byproducts. This guide will delve into both non-catalytic and catalytic approaches, presenting comparative data to inform experimental design and process optimization.
Introduction
This compound is a chiral vicinal diol with the chemical formula HOCH₂(HO)CHCH₂CH₃.[1] It serves as a valuable chemical intermediate in the production of various materials, including polyester resins and plasticizers.[1] Furthermore, it holds potential as a feedstock for the synthesis of α-ketobutyric acid, a precursor to several amino acids, making it a compound of interest in the pharmaceutical and biotechnology sectors.[1] The industrial production of this compound is primarily accomplished through the hydration of 1,2-epoxybutane.[1] This seemingly straightforward reaction is complicated by the propensity of the epoxide to polymerize, forming polyethers. Consequently, a significant excess of water is a critical process parameter to ensure high selectivity towards the desired diol.[1]
This guide will explore the fundamental principles of this synthesis, providing detailed experimental protocols and quantitative data to facilitate its application in a research and development setting.
Reaction Mechanism and Process Overview
The synthesis of this compound from 1,2-epoxybutane is an epoxide ring-opening reaction via nucleophilic attack by water. This hydrolysis can be catalyzed by either acid or base, or it can proceed under neutral conditions at elevated temperatures and pressures.
Acid-Catalyzed Hydrolysis
In the presence of an acid catalyst, the epoxide oxygen is protonated, which activates the epoxide ring towards nucleophilic attack. Water, acting as a nucleophile, then attacks one of the electrophilic carbon atoms of the protonated epoxide. This attack typically follows an Sₙ2 mechanism, resulting in the inversion of stereochemistry at the site of attack. The subsequent deprotonation of the resulting intermediate yields the 1,2-diol.
A critical side reaction in this process is the nucleophilic attack of the newly formed diol on another protonated epoxide molecule. This leads to the formation of dimers, trimers, and higher molecular weight polyethers. To suppress this side reaction, a large molar excess of water (typically 10- to 20-fold) is employed in industrial processes.[1]
Industrial Production
The industrial synthesis of this compound from 1,2-epoxybutane can be carried out using two primary methods:
-
Non-Catalytic Process: This method involves the reaction of 1,2-epoxybutane with a large excess of water at high temperatures (160-220°C) and pressures (10-30 bar). The elevated conditions are necessary to achieve a reasonable reaction rate without the aid of a catalyst.
-
Catalytic Process: The use of a catalyst allows for milder reaction conditions. Strong acid catalysts, such as sulfuric acid or strongly acidic ion-exchange resins, are commonly used.[1] With a catalyst, the reaction can be conducted at temperatures below 160°C and at pressures slightly above atmospheric.[1] This approach can improve energy efficiency and simplify reactor design.
The selectivity for this compound in both processes is highly dependent on the water-to-epoxide ratio, typically ranging from 70% to 92%.[1]
Quantitative Data
The following tables summarize the key quantitative data for the synthesis of this compound from 1,2-epoxybutane based on industrial process parameters.
| Parameter | Non-Catalytic Process | Catalytic Process | Reference |
| Temperature | 160-220 °C | < 160 °C | [1] |
| Pressure | 10-30 bar | Slightly above atmospheric | [1] |
| Catalyst | None | Sulfuric acid, strongly acidic ion-exchange resins | [1] |
| Water:Epoxybutane Molar Ratio | 10:1 to 20:1 | 10:1 to 20:1 | [1] |
| Selectivity for this compound | 70-92% | 70-92% | [1] |
Experimental Protocols
While specific laboratory-scale experimental protocols are not extensively detailed in the public domain due to their proprietary nature, a general procedure can be outlined based on the established principles of epoxide hydrolysis. The following are illustrative protocols for both non-catalytic and catalytic synthesis.
Non-Catalytic Synthesis of this compound (Illustrative Lab-Scale Protocol)
Materials:
-
1,2-Epoxybutane (purity >99%)
-
Deionized water
-
High-pressure stainless-steel autoclave with temperature and pressure control, and a magnetic stir bar.
Procedure:
-
Charge the high-pressure autoclave with a 15-fold molar excess of deionized water relative to 1,2-epoxybutane.
-
Seal the autoclave and begin stirring.
-
Carefully add the desired amount of 1,2-epoxybutane to the autoclave.
-
Heat the autoclave to 180°C. The pressure will rise as the temperature increases. Monitor the pressure to ensure it remains within the safe operating limits of the reactor (e.g., around 15 bar).
-
Maintain the reaction at 180°C for a specified time (e.g., 2-4 hours), with continuous stirring.
-
After the reaction is complete, cool the autoclave to room temperature.
-
Carefully vent any residual pressure.
-
Open the autoclave and collect the aqueous solution.
-
The excess water and any unreacted 1,2-epoxybutane can be removed by distillation.
-
The resulting crude this compound can be purified by fractional distillation under reduced pressure.
-
Characterize the final product using techniques such as NMR spectroscopy, GC-MS, and IR spectroscopy to confirm its identity and purity.
Acid-Catalyzed Synthesis of this compound (Illustrative Lab-Scale Protocol)
Materials:
-
1,2-Epoxybutane (purity >99%)
-
Deionized water
-
Strongly acidic ion-exchange resin (e.g., Amberlyst-15)
-
Glass reactor equipped with a reflux condenser, magnetic stirrer, and temperature controller.
Procedure:
-
In the glass reactor, prepare a suspension of the strongly acidic ion-exchange resin in a 15-fold molar excess of deionized water relative to 1,2-epoxybutane.
-
Heat the suspension to 80°C with vigorous stirring.
-
Slowly add the 1,2-epoxybutane to the heated suspension dropwise over a period of 30 minutes.
-
After the addition is complete, maintain the reaction mixture at 80°C for a specified time (e.g., 4-6 hours) with continuous stirring.
-
Monitor the progress of the reaction by taking small aliquots and analyzing them by gas chromatography (GC).
-
Once the reaction has reached the desired conversion, cool the mixture to room temperature.
-
Remove the ion-exchange resin by filtration.
-
Wash the resin with a small amount of deionized water and combine the washings with the filtrate.
-
Remove the excess water from the filtrate by distillation at atmospheric pressure.
-
Purify the crude this compound by fractional distillation under reduced pressure.
-
Characterize the purified product using appropriate analytical techniques (NMR, GC-MS, IR).
Visualizations
Reaction Pathway
Caption: Acid-catalyzed ring-opening of 1,2-epoxybutane.
Experimental Workflow
Caption: General workflow for laboratory synthesis.
Byproducts and Purification
The primary byproduct in the synthesis of this compound from 1,2-epoxybutane is the formation of polyethers. These are formed when the hydroxyl group of a this compound molecule acts as a nucleophile and attacks another molecule of 1,2-epoxybutane. This process can continue, leading to the formation of dimers, trimers, and higher oligomers. The formation of these byproducts is significantly suppressed by using a large excess of water.
Purification of this compound from the reaction mixture is typically achieved by distillation. After the removal of the catalyst (if any) and excess water, the crude product is subjected to fractional distillation under reduced pressure. The lower boiling point of this compound compared to the polyether byproducts allows for its effective separation. The purity of the final product can be assessed using gas chromatography (GC) or high-performance liquid chromatography (HPLC). The identity of the product is confirmed by spectroscopic methods such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, as well as mass spectrometry (MS).
Conclusion
The synthesis of this compound from 1,2-epoxybutane is a well-established industrial process that relies on the principle of epoxide hydrolysis. The key to achieving high selectivity and yield is the effective suppression of polyether byproduct formation through the use of a large excess of water. Both non-catalytic and catalytic methods are employed, with the latter offering the advantage of milder reaction conditions. This guide has provided a detailed overview of the reaction mechanism, process parameters, and illustrative experimental protocols to aid researchers in the laboratory-scale synthesis of this important diol. Careful control of reaction conditions and appropriate purification techniques are essential for obtaining high-purity this compound for further applications in research and development.
References
An In-depth Technical Guide to the Spectroscopic Data of 1,2-Butanediol
This technical guide provides a comprehensive overview of the spectroscopic data for 1,2-Butanediol, a compound of interest in various research and industrial applications. The document is intended for researchers, scientists, and drug development professionals, offering detailed spectral information and the experimental protocols for its acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR spectra of this compound are presented below.
1.1. ¹H NMR (Proton NMR) Spectrum
The ¹H NMR spectrum provides information about the different types of protons in the molecule and their neighboring protons.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.69 - 3.22 | m | 3H | H-1a, H-1b, H-2 |
| ~1.45 | m | 2H | H-3 |
| ~0.96 | t | 3H | H-4 |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration used. The data presented is a representative spectrum in CDCl₃.[1]
1.2. ¹³C NMR (Carbon-13 NMR) Spectrum
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~74.5 | C-2 |
| ~68.0 | C-1 |
| ~26.5 | C-3 |
| ~10.0 | C-4 |
Note: The chemical shifts can vary depending on the solvent used.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by the presence of hydroxyl (O-H) and alkyl (C-H) groups.
| Wavenumber (cm⁻¹) | Description of Vibration | Functional Group |
| ~3360 (broad) | O-H stretch | Alcohol |
| ~2960-2870 | C-H stretch | Alkane |
| ~1460 | C-H bend | Alkane |
| ~1050 | C-O stretch | Alcohol |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) is a common technique.
| m/z | Relative Intensity | Possible Fragment |
| 90 | Low | [M]⁺ (Molecular Ion) |
| 59 | 100% | [CH(OH)CH₂OH]⁺ |
| 45 | High | [CH₂OH]⁺ |
| 43 | Moderate | [C₃H₇]⁺ |
| 31 | High | [CH₂OH]⁺ |
The base peak is typically observed at m/z = 59, resulting from the cleavage of the C2-C3 bond.[1][2]
Experimental Protocols
4.1. NMR Spectroscopy Protocol
-
Sample Preparation: For ¹H NMR, dissolve 1-5 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O) in a clean NMR tube.[3][4] For ¹³C NMR, a higher concentration of 10-50 mg is recommended.[3][4] The solution should be filtered to remove any particulate matter.[3][5][6]
-
Data Acquisition:
4.2. IR Spectroscopy Protocol (Neat Liquid)
-
Sample Preparation: Place one to two drops of neat this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr). Place a second salt plate on top to create a thin liquid film between the plates.[8][9]
-
Data Acquisition:
4.3. Mass Spectrometry Protocol (Electron Ionization)
-
Sample Introduction: Introduce a small amount of the liquid sample into the mass spectrometer, often via direct infusion or through a gas chromatography (GC) system for volatile liquids like this compound.
-
Data Acquisition:
-
The sample is vaporized and enters the ionization chamber.
-
In the ion source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
The resulting positively charged ions are accelerated into the mass analyzer.
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion, generating the mass spectrum.
-
Visualization of Spectroscopic Analysis Workflow
// Nodes Sample [label="this compound Sample", fillcolor="#F1F3F4", fontcolor="#202124"]; Prep [label="Sample Preparation\n(e.g., Dissolution, Neat Film)", fillcolor="#FBBC05", fontcolor="#202124"]; NMR [label="NMR Spectroscopy", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IR [label="IR Spectroscopy", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MS [label="Mass Spectrometry", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data_NMR [label="NMR Data\n(Chemical Shifts, Multiplicities)", fillcolor="#F1F3F4", fontcolor="#202124"]; Data_IR [label="IR Data\n(Wavenumbers)", fillcolor="#F1F3F4", fontcolor="#202124"]; Data_MS [label="MS Data\n(m/z Ratios)", fillcolor="#F1F3F4", fontcolor="#202124"]; Analysis [label="Data Analysis and\nStructure Elucidation", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Sample -> Prep [arrowhead=normal, color="#202124"]; Prep -> NMR [arrowhead=normal, color="#4285F4"]; Prep -> IR [arrowhead=normal, color="#EA4335"]; Prep -> MS [arrowhead=normal, color="#34A853"]; NMR -> Data_NMR [arrowhead=normal, color="#4285F4"]; IR -> Data_IR [arrowhead=normal, color="#EA4335"]; MS -> Data_MS [arrowhead=normal, color="#34A853"]; Data_NMR -> Analysis [arrowhead=normal, color="#202124"]; Data_IR -> Analysis [arrowhead=normal, color="#202124"]; Data_MS -> Analysis [arrowhead=normal, color="#202124"]; }
References
- 1. This compound(584-03-2) 1H NMR [m.chemicalbook.com]
- 2. This compound | C4H10O2 | CID 11429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. research.reading.ac.uk [research.reading.ac.uk]
- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 5. sites.bu.edu [sites.bu.edu]
- 6. publish.uwo.ca [publish.uwo.ca]
- 7. benchchem.com [benchchem.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. researchgate.net [researchgate.net]
- 10. scribd.com [scribd.com]
Spectroscopic Analysis of (R)-butane-1,2-diol: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic analysis of (R)-butane-1,2-diol, a chiral building block of significant interest in organic synthesis and drug development. This document is intended for researchers, scientists, and drug development professionals, offering a detailed summary of its spectral characteristics and the experimental protocols for their acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide critical information about the carbon-hydrogen framework of (R)-butane-1,2-diol.
¹H NMR (Proton NMR) Spectroscopic Data
The ¹H NMR spectrum of (R)-butane-1,2-diol reveals the chemical environment of each proton within the molecule. The chemical shifts, multiplicities, and integration values are summarized below.
| Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration |
| H-1a | ~3.43 | dd | 1H |
| H-1b | ~3.35 | dd | 1H |
| H-2 | ~3.58 | m | 1H |
| H-3 | ~1.45 | m | 2H |
| H-4 | ~0.92 | t | 3H |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration. Data is based on typical values for 1,2-diols and spectra available for 1,2-butanediol.[1]
¹³C NMR (Carbon-13 NMR) Spectroscopic Data
The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their respective chemical environments.
| Assignment | Chemical Shift (δ) ppm |
| C-1 | ~67.9 |
| C-2 | ~72.9 |
| C-3 | ~26.5 |
| C-4 | ~10.2 |
Note: The exact chemical shifts can vary depending on the solvent and concentration. Data is based on typical values for 1,2-diols and spectra available for this compound.[1]
Infrared (IR) Spectroscopy
IR spectroscopy is utilized to identify the functional groups present in a molecule. The IR spectrum of (R)-butane-1,2-diol is characterized by the prominent absorptions of the hydroxyl (O-H) and alkyl (C-H) groups.[1]
| Vibrational Mode | **Frequency (cm⁻¹) ** | Intensity |
| O-H stretch (hydrogen-bonded) | 3500-3200 | Strong, Broad |
| C-H stretch (sp³) | 2960-2850 | Strong |
| C-O stretch | 1260-1050 | Strong |
Note: The broadness of the O-H stretch is indicative of hydrogen bonding.[2]
Mass Spectrometry (MS)
Mass spectrometry provides crucial information regarding the molecular weight and fragmentation pattern of a molecule. Electron Ionization (EI) is a commonly employed technique for the analysis of (R)-butane-1,2-diol.[1]
| m/z | Relative Intensity (%) | Assignment |
| 90 | Low | [M]⁺ (Molecular Ion) |
| 75 | Moderate | [M - CH₃]⁺ |
| 59 | High | [M - CH₂CH₃]⁺ |
| 45 | High | [CH₃CHOH]⁺ |
| 31 | High | [CH₂OH]⁺ |
Note: The fragmentation of aliphatic alcohols in EI-MS typically involves alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and dehydration.[1]
Experimental Protocols
NMR Spectroscopy Protocol
A common method for determining the enantiomeric purity of chiral diols involves chiral derivatization followed by ¹H NMR analysis.[3][4][5]
Sample Preparation (Chiral Derivatization):
-
In an NMR tube, combine the chiral diol (e.g., (R)-butane-1,2-diol), 2-formylphenylboronic acid, and an enantiopure amine (e.g., α-methylbenzylamine).[3]
-
The components are typically mixed in a deuterated solvent such as CDCl₃.[6]
-
The reaction forms a mixture of diastereoisomeric iminoboronate esters.[3][5]
Data Acquisition:
-
The ¹H NMR spectrum of the diastereomeric mixture is acquired on a spectrometer, for instance, a 400 MHz instrument.[6]
-
Well-resolved signals corresponding to the different diastereomers are integrated.
-
The ratio of the integrals of these signals directly correlates to the enantiomeric ratio of the original diol.[3]
Caption: General workflow for the spectroscopic analysis of (R)-butane-1,2-diol.
Infrared (IR) Spectroscopy Protocol (Attenuated Total Reflectance - ATR)
For liquid samples like (R)-butane-1,2-diol, ATR-FTIR is a convenient technique.[7]
Sample Preparation and Data Acquisition:
-
Ensure the ATR crystal of the FTIR spectrometer is clean. A wipe with isopropanol followed by drying is standard practice.[8]
-
Acquire a background spectrum of the clean, empty ATR crystal.[8]
-
Place a small drop of neat (R)-butane-1,2-diol onto the center of the ATR crystal, ensuring it is fully covered.[7]
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
After analysis, clean the ATR crystal thoroughly with a suitable solvent.[7]
Mass Spectrometry (GC-MS) Protocol
Gas chromatography-mass spectrometry is a powerful technique for separating and identifying volatile compounds.
Sample Preparation:
-
Prepare a dilute solution of (R)-butane-1,2-diol in a volatile organic solvent such as ethyl ether.[9][10]
-
An internal standard may be added for quantitative analysis.[9]
-
For complex matrices, a liquid-liquid extraction may be necessary to isolate the analyte.[9][10]
Data Acquisition:
-
Inject the prepared sample into the GC-MS system.
-
The sample is vaporized and separated on a capillary column (often a polar column for diols).[9][10]
-
The separated components then enter the mass spectrometer, where they are ionized (e.g., by electron ionization) and detected.[9][10]
-
The resulting mass spectrum provides the mass-to-charge ratio of the fragments, which aids in identification. The retention time from the gas chromatogram is also a key identifier.[9][10]
Caption: Simplified EI-MS fragmentation pathway for (R)-butane-1,2-diol.
References
- 1. benchchem.com [benchchem.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. Simple protocols for NMR analysis of the enantiomeric purity of chiral diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. webassign.net [webassign.net]
- 8. benchchem.com [benchchem.com]
- 9. oiv.int [oiv.int]
- 10. Method of determination of 1,2-propanediol and 2,3-butanediol (Type-IV) | OIV [oiv.int]
An In-depth Technical Guide to 1,2-Butanediol (CAS: 584-03-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties and applications of 1,2-Butanediol (CAS number 584-03-2), a chiral organic compound with the formula HOCH₂(HO)CHCH₂CH₃.[1] This document is intended to serve as a detailed resource, presenting key physicochemical data, safety information, relevant experimental protocols, and visualizations of its chemical and metabolic pathways.
Core Physicochemical Properties
This compound is a colorless, viscous liquid that is miscible with water.[1] Its properties make it a versatile solvent and a valuable intermediate in various chemical syntheses. The quantitative physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₄H₁₀O₂ | [1][2] |
| Molecular Weight | 90.121 g/mol | [1] |
| CAS Number | 584-03-2 | [1] |
| Appearance | Colorless, viscous liquid | [3][4] |
| Density | 1.0023 g/cm³ (at 20 °C) | [1] |
| Melting Point | -50 °C | [1][2][5] |
| Boiling Point | 195 to 196.9 °C | [1] |
| Flash Point | 90 °C (194 °F) | [1][4] |
| Solubility in Water | Miscible | [1] |
| Solubility in Organic Solvents | Soluble in ethanol and acetone; sparingly soluble in esters and ethers; insoluble in hydrocarbons. | [1] |
| Refractive Index (n_D) | 1.4378 (at 20 °C) | [1] |
| Vapor Pressure | 2.13 kPa (16 mmHg) at 100 °C | [2] |
| Viscosity | 7.3 mPa·s (at 20 °C) | [1] |
| logP (Octanol/Water Partition Coefficient) | -0.34 (at 25 °C) | [2] |
Synthesis and Applications
This compound is primarily produced industrially through the hydration of 1,2-epoxybutane.[1] This process typically requires a significant excess of water to minimize the formation of polyether byproducts. The reaction can be catalyzed by acids, such as sulfuric acid or acidic ion exchange resins, which allows for milder reaction conditions.[1][3]
References
- 1. Boiling points of the propylene glycol + glycerol system at 1 atmosphere pressure: 188.6–292 °C without and with added water or nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. carboxyl.alfa-chemistry.com [carboxyl.alfa-chemistry.com]
- 3. scimed.co.uk [scimed.co.uk]
- 4. delltech.com [delltech.com]
- 5. pdxscholar.library.pdx.edu [pdxscholar.library.pdx.edu]
Industrial Preparation of Racemic 1,2-Butanediol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the primary industrial methods for the preparation of racemic 1,2-Butanediol. The document details the core chemical synthesis routes, including non-catalytic and catalytic hydration of 1,2-epoxybutane, and touches upon its generation as a byproduct in other industrial processes. Detailed experimental protocols, quantitative data, and process visualizations are provided to offer a comprehensive resource for professionals in research, development, and manufacturing.
Introduction
Racemic this compound (also known as 1,2-butylene glycol) is a chiral diol with the chemical formula HOCH₂(HO)CHCH₂CH₃.[1] It is a colorless, viscous liquid that finds applications as a solvent, a chemical intermediate in the production of polymers such as polyesters and polyurethanes, and as a potential precursor for the synthesis of α-ketobutyric acid, a building block for some amino acids.[1][2] This guide focuses on the prevalent industrial-scale manufacturing processes for producing racemic this compound.
Primary Industrial Synthesis Route: Hydration of 1,2-Epoxybutane
The dominant industrial method for synthesizing racemic this compound is the hydration of 1,2-epoxybutane (also known as 1,2-butylene oxide).[1][2] This exothermic reaction (ΔH = -93 kJ/mol) involves the ring-opening of the epoxide by water to form the vicinal diol.[2] A key consideration in this process is the suppression of the formation of polyethers, which are common byproducts. To achieve high selectivity towards this compound, a significant molar excess of water is required, typically in the range of 10 to 20-fold.[1][2] The selectivity for this compound in this process generally ranges from 70% to 92%, depending on the specific reaction conditions and the water-to-epoxide ratio.[1]
Two main approaches are employed for the industrial-scale hydration of 1,2-epoxybutane: non-catalytic (high temperature and pressure) and catalytic.
Non-Catalytic Hydration
This method relies on high temperature and pressure to drive the hydration reaction without the need for a catalyst.
Experimental Protocol:
-
Reactant Preparation: A mixture of 1,2-epoxybutane and deionized water is prepared with a water-to-epoxide molar ratio of 10:1 to 20:1.
-
Reaction: The mixture is fed into a high-pressure reactor. The reaction is carried out at a temperature range of 160-220 °C and a pressure of 10-30 bar.[2]
-
Residence Time: The reactants are maintained under these conditions for a sufficient residence time to ensure complete conversion of the 1,2-epoxybutane.
-
Cooling and Depressurization: The reaction mixture is then cooled and the pressure is reduced.
-
Purification: The crude product, containing this compound, excess water, and polyether byproducts, is sent to a purification section.
Process Workflow for Non-Catalytic Hydration:
Caption: Workflow for the non-catalytic hydration of 1,2-epoxybutane.
Catalytic Hydration
To reduce the energy requirements of the process, catalysts can be employed to facilitate the hydration of 1,2-epoxybutane at lower temperatures and pressures. Commonly used catalysts are strong mineral acids like sulfuric acid or, more preferably in modern industrial settings, strongly acidic ion-exchange resins.[1][2] The use of these catalysts allows the reaction to proceed at temperatures below 160 °C and at pressures only slightly above atmospheric.[1]
Experimental Protocol (using a strongly acidic ion-exchange resin):
-
Catalyst Preparation: A packed bed reactor is filled with a strongly acidic ion-exchange resin (e.g., a sulfonated polystyrene-divinylbenzene copolymer like those in the Amberlyst™ series). The resin is pre-washed with deionized water.
-
Reactant Preparation: A pre-mixed feed of 1,2-epoxybutane and deionized water, with a water-to-epoxide molar ratio of 10:1 to 20:1, is prepared.
-
Reaction: The reactant mixture is continuously fed through the packed bed reactor at a controlled flow rate. The reaction temperature is maintained below 160 °C.
-
Product Collection: The effluent from the reactor, containing this compound, unreacted water, and byproducts, is collected.
-
Purification: The crude product stream undergoes a purification process to isolate the this compound.
Reaction Pathway for Catalytic Hydration:
References
Chirality of 1,2-Butanediol: A Technical Guide to its Stereoisomers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
1,2-Butanediol, a chiral diol of significant interest in the chemical and pharmaceutical industries, exists as a pair of enantiomers, (R)- and (S)-1,2-butanediol. The stereochemistry of this molecule is crucial in various applications, particularly in the synthesis of chiral drugs and other bioactive molecules where enantiomeric purity dictates therapeutic efficacy and safety. This technical guide provides a comprehensive overview of the chirality of this compound, its stereoisomers, their distinct physicochemical properties, and detailed methodologies for their synthesis and separation. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and stereoselective synthesis.
Introduction to the Chirality of this compound
This compound (1,2-BDO) is a vicinal diol with the chemical formula C₄H₁₀O₂. The presence of a stereocenter at the second carbon atom (C2) gives rise to its chirality, resulting in two non-superimposable mirror images: (R)-1,2-butanediol and (S)-1,2-butanediol. These enantiomers exhibit identical physical properties in an achiral environment, such as boiling point and density, but differ in their interaction with plane-polarized light and other chiral molecules. The racemic mixture, a 1:1 combination of both enantiomers, is the most commonly encountered form.
The absolute configuration of each enantiomer is of paramount importance in asymmetric synthesis, where they can serve as chiral building blocks or be the target of stereoselective production methods. For instance, optically pure this compound is a key precursor in the synthesis of various pharmaceuticals and other specialty chemicals.
Physicochemical Properties of this compound Stereoisomers
The distinct stereochemistry of (R)- and (S)-1,2-butanediol leads to differences in their optical activity, a key property for their identification and characterization. The following table summarizes the key physicochemical properties of the racemic mixture and the individual enantiomers of this compound.
| Property | Racemic this compound | (R)-(+)-1,2-Butanediol | (S)-(-)-1,2-Butanediol |
| CAS Number | 584-03-2[1] | 40348-66-1[1] | 73522-17-5[1] |
| Molecular Formula | C₄H₁₀O₂ | C₄H₁₀O₂ | C₄H₁₀O₂ |
| Molar Mass | 90.12 g/mol | 90.12 g/mol | 90.12 g/mol |
| Boiling Point | 195-196.9 °C[2] | 190.3 ± 8.0 °C at 760 mmHg | 181-183 °C |
| Density | 1.0023 g/cm³ (20 °C)[2] | 1.0 ± 0.1 g/cm³ | High density |
| Specific Optical Rotation ([(\alpha)]D) | 0° | +15.0 to +18.0° (c=3, EtOH) | -7.4° (c=4, alcohol, 22°C)[2] |
Synthesis of this compound Stereoisomers
The production of this compound can be approached through methods that yield the racemic mixture or through stereoselective techniques that favor the formation of a single enantiomer.
Synthesis of Racemic this compound
The industrial production of racemic this compound is primarily achieved through the hydration of 1,2-epoxybutane.[1]
Experimental Protocol: Hydration of 1,2-Epoxybutane
-
Reaction Setup: A stirred-tank reactor equipped with temperature and pressure control is charged with deionized water.
-
Reactant Addition: 1,2-Epoxybutane is added to the reactor. A significant excess of water (10- to 20-fold molar excess) is crucial to minimize the formation of polyether byproducts.
-
Catalyst (Optional): The reaction can be catalyzed by a strong acid, such as sulfuric acid or a strongly acidic ion-exchange resin. The use of a catalyst allows for lower reaction temperatures.
-
Reaction Conditions:
-
Without Catalyst: The reaction is typically carried out at 160-220 °C and elevated pressure.
-
With Catalyst: The temperature can be maintained below 160 °C at or slightly above atmospheric pressure.
-
-
Monitoring: The reaction progress is monitored by gas chromatography (GC) to determine the consumption of 1,2-epoxybutane.
-
Work-up and Purification: Upon completion, the excess water and any volatile byproducts are removed by distillation. The crude this compound is then purified by fractional distillation under reduced pressure.
Asymmetric Synthesis of (R)-1,2-Butanediol
Enantiomerically enriched this compound can be synthesized through various asymmetric methods, including the asymmetric hydrogenation of a prochiral ketone.
Experimental Protocol: Asymmetric Hydrogenation of 1-Hydroxy-2-butanone
-
Catalyst Preparation: A chiral ruthenium catalyst, such as one derived from a BINAP ligand, is prepared in situ or used as a pre-formed complex.
-
Reaction Setup: A high-pressure autoclave is charged with 1-hydroxy-2-butanone, a suitable solvent (e.g., methanol or ethanol), and the chiral ruthenium catalyst.
-
Hydrogenation: The reactor is pressurized with hydrogen gas (typically 50-100 atm) and heated. The reaction is stirred vigorously to ensure efficient mass transfer.
-
Monitoring: The reaction is monitored by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion and enantiomeric excess of the product.
-
Work-up and Purification: Once the reaction is complete, the reactor is carefully depressurized, and the solvent is removed under reduced pressure. The crude (R)-1,2-butanediol is purified by distillation or column chromatography.
Separation of this compound Enantiomers
The resolution of racemic this compound into its individual enantiomers is a critical step for applications requiring enantiopure material. Chiral chromatography and kinetic resolution are two effective methods.
Chiral Gas Chromatography (GC)
Due to its volatility, this compound is well-suited for separation by chiral gas chromatography.
Experimental Protocol: Chiral GC Separation of this compound Enantiomers
-
Column: Agilent CP-Cyclodextrin-β-2,3,6-M-19, 25 m x 0.25 mm ID, 0.25 µm film thickness.[3]
-
Carrier Gas: Hydrogen at a constant pressure of 70 kPa.[3]
-
Oven Temperature Program: 80 °C hold for 5 min, then ramp to 150 °C at 2 °C/min.[3]
-
Injector: Split mode, with a split ratio of 100:1, at a temperature of 250 °C.
-
Detector: Flame Ionization Detector (FID) at 275 °C.[3]
-
Sample Preparation: Dilute the racemic this compound in methanol.
-
Injection Volume: 1 µL.
This method allows for the baseline separation of the (R)- and (S)-enantiomers of this compound.
Lipase-Catalyzed Kinetic Resolution
Kinetic resolution is a powerful technique that utilizes an enzyme to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer and the product. Lipases are commonly used for the resolution of diols via enantioselective transesterification.
Experimental Protocol: Lipase-Catalyzed Transesterification of Racemic this compound (General Procedure)
-
Reaction Setup: In a clean, dry flask, dissolve racemic this compound in a suitable organic solvent (e.g., toluene, tert-butyl methyl ether).
-
Acyl Donor: Add an acyl donor, such as vinyl acetate or ethyl acetate.
-
Enzyme: Add a lipase, for example, Candida antarctica lipase B (CALB) or Pseudomonas cepacia lipase (PSL). The enzyme can be in a free or immobilized form.
-
Reaction Conditions: The reaction is typically carried out at a controlled temperature (e.g., 30-40 °C) with gentle agitation.
-
Monitoring: The progress of the reaction is monitored by chiral GC or HPLC to determine the conversion and the enantiomeric excess of the remaining this compound and the formed ester. The reaction is stopped at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted substrate and the product.
-
Work-up and Separation: Once the desired conversion is reached, the enzyme is removed by filtration. The solvent is evaporated, and the remaining unreacted this compound and the ester product are separated by column chromatography. The ester can then be hydrolyzed back to the other enantiomer of this compound.
Enantioselective Oxidation by Gluconobacter oxydans
Microbial transformations offer a green and highly selective alternative for producing chiral compounds. Gluconobacter oxydans is known for its ability to perform regioselective and enantioselective oxidations of polyols.
Experimental Protocol: Enantioselective Oxidation of this compound
This process can be used to produce (R)-2-hydroxybutyric acid from racemic this compound, effectively resolving the racemate by consuming one enantiomer.[4][5][6]
-
Microorganism and Culture: Gluconobacter oxydans (e.g., DSM 2003) is cultured in a suitable medium containing a carbon source (e.g., sorbitol) and a nitrogen source (e.g., yeast extract) under aerobic conditions.
-
Whole-Cell Biocatalyst Preparation: The cells are harvested by centrifugation and washed with a buffer solution (e.g., phosphate buffer, pH 6.0).
-
Biotransformation: The washed cells are resuspended in the buffer containing racemic this compound as the substrate.
-
Reaction Conditions: The reaction is carried out at a controlled temperature (e.g., 28-30 °C) with vigorous shaking to ensure adequate aeration. The pH is maintained at an optimal level (e.g., 6.0).
-
Monitoring: The consumption of this compound and the formation of (R)-2-hydroxybutyric acid are monitored by HPLC.
-
Product Isolation: After the reaction, the cells are removed by centrifugation. The supernatant containing the (R)-2-hydroxybutyric acid can be further purified. The unreacted (S)-1,2-butanediol can also be recovered from the reaction mixture.
Visualizations
Stereoisomers of this compound
Caption: The enantiomers of this compound.
Experimental Workflow for Synthesis and Separation
Caption: Synthetic and separation pathways for this compound.
Logical Relationship in Kinetic Resolution
Caption: Principle of lipase-catalyzed kinetic resolution.
Conclusion
The chirality of this compound is a fundamental aspect that dictates its utility in stereoselective applications. This guide has provided a detailed overview of the properties of its enantiomers and comprehensive experimental protocols for their synthesis and separation. For researchers and professionals in drug development and chemical synthesis, a thorough understanding of these principles and methodologies is essential for the successful design and implementation of processes that require enantiomerically pure this compound. The continued development of more efficient and scalable stereoselective methods will further enhance the accessibility and application of these valuable chiral building blocks.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C4H10O2 | CID 11429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. Efficient conversion of this compound to (R)-2-hydroxybutyric acid using whole cells of Gluconobacter oxydans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Asymmetric oxidation by Gluconobacter oxydans | Semantic Scholar [semanticscholar.org]
- 6. scholars.mssm.edu [scholars.mssm.edu]
Solubility of 1,2-Butanediol in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 1,2-Butanediol in various organic solvents. Due to a notable absence of precise quantitative solubility data in publicly available literature, this guide summarizes the established qualitative solubility profile and furnishes a detailed, generalized experimental protocol for its quantitative determination.
Core Concepts: Understanding Solubility
This compound (CAS No. 584-03-2) is a vicinal diol with the chemical formula HOCH₂(HO)CHCH₂CH₃. Its solubility in a given solvent is primarily governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. The presence of two hydroxyl (-OH) groups in the this compound molecule allows for the formation of hydrogen bonds, a strong type of intermolecular force. The ethyl group (-CH₂CH₃) attached to the carbon backbone contributes to its nonpolar character. The interplay between these polar and nonpolar functionalities dictates its solubility profile.
Qualitative Solubility Profile
Multiple sources consistently describe the solubility of this compound in a qualitative manner. This information is summarized in the table below.
| Solvent Class | Solvent Examples | Qualitative Solubility | Rationale |
| Water | Water (H₂O) | Miscible in all proportions[1][2][3] | The two hydroxyl groups of this compound can readily form hydrogen bonds with water molecules, leading to high miscibility. |
| Alcohols | Methanol, Ethanol, Acetone[1][2] | Readily Soluble[1][2][3] | Alcohols are polar, protic solvents that can act as both hydrogen bond donors and acceptors, similar to this compound, resulting in favorable interactions. |
| Ethers | Diethyl ether | Slightly Soluble / Sparingly Soluble[1][2][3] | Ethers are polar aprotic solvents and can act as hydrogen bond acceptors. However, the interaction is weaker compared to protic solvents, leading to limited solubility. |
| Esters | Ethyl acetate | Slightly Soluble / Sparingly Soluble[1][2][3] | Similar to ethers, esters are polar aprotic solvents with hydrogen bond accepting capabilities, resulting in partial solubility. |
| Hydrocarbons | Toluene, Hexane | Insoluble[1][2][3] | Hydrocarbons are nonpolar solvents and cannot form hydrogen bonds. The significant difference in polarity between this compound and hydrocarbons leads to very poor solubility. |
Experimental Protocol for Quantitative Solubility Determination
The following is a detailed, generalized methodology for the quantitative determination of this compound solubility in an organic solvent, primarily based on the widely accepted isothermal shake-flask method coupled with gas chromatography (GC) analysis.
Principle
An excess amount of this compound is equilibrated with the organic solvent of interest at a constant temperature. Once equilibrium is reached, the saturated solution is separated from the undissolved solute, and the concentration of this compound in the solution is determined analytically.
Materials and Equipment
-
This compound (high purity, >98%)
-
Organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Thermostatic shaker bath or incubator
-
Glass vials with PTFE-lined screw caps
-
Syringe filters (chemically compatible with the solvent, e.g., PTFE, with a pore size of ≤ 0.45 µm)
-
Gas chromatograph (GC) equipped with a Flame Ionization Detector (FID)
-
Appropriate GC column (e.g., a polar modified polyethylene glycol phase)[4]
-
Volumetric flasks and pipettes
-
Centrifuge (optional)
Experimental Workflow
Detailed Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a series of glass vials. The excess should be sufficient to ensure a solid phase remains at equilibrium.
-
Accurately dispense a known volume or mass of the chosen organic solvent into each vial.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C, 37 °C).
-
Agitate the vials for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. To confirm equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is confirmed when the concentration of this compound in the solution remains constant.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the experimental temperature to let the excess solid settle.
-
To ensure complete removal of undissolved solid, the supernatant can be centrifuged.
-
Carefully withdraw a sample of the clear supernatant using a syringe and filter it through a chemically resistant syringe filter into a clean vial. This step is crucial to prevent any solid particles from being included in the analysis.
-
-
Analysis by Gas Chromatography (GC-FID):
-
Calibration: Prepare a series of standard solutions of this compound in the same organic solvent with known concentrations. Analyze these standards by GC-FID to generate a calibration curve of peak area versus concentration.
-
Sample Analysis: Accurately dilute the filtered saturated solution with the organic solvent to bring the concentration within the range of the calibration curve.
-
Inject the diluted sample into the GC-FID system and record the peak area corresponding to this compound.
-
-
Calculation of Solubility:
-
Using the calibration curve, determine the concentration of this compound in the diluted sample.
-
Calculate the concentration in the original saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as g/100 g of solvent, mole fraction, or molarity.
-
Alternative Method: Gravimetric Analysis
For non-volatile solvents, a gravimetric method can be employed.
-
Prepare the saturated solution as described in steps 1-3 above.
-
Accurately weigh an empty, dry container (e.g., an evaporating dish).
-
Pipette a precise volume of the filtered saturated solution into the container and weigh it again to determine the mass of the solution.
-
Carefully evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature below the boiling point of this compound) until a constant weight of the non-volatile this compound residue is obtained.
-
The mass of the dissolved this compound and the mass of the solvent can be determined by subtraction.
-
Express the solubility as mass of this compound per mass of solvent (e.g., g/100 g solvent).
Logical Framework for Solvent Selection
The choice of a suitable solvent for a particular application involving this compound can be guided by the principles of intermolecular forces.
This guide provides a foundational understanding of the solubility of this compound in organic solvents and a robust framework for its quantitative determination. For mission-critical applications, it is imperative that the solubility is determined experimentally under the specific conditions of temperature and pressure relevant to the process.
References
A Comprehensive Technical Guide to the Thermochemical Properties of Butane-1,2-diol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the essential thermochemical data for butane-1,2-diol. The information herein is curated for professionals in research, scientific, and pharmaceutical development fields, offering a centralized resource for key thermodynamic parameters, experimental methodologies, and their interrelationships.
Core Thermochemical Data
The following tables summarize the fundamental thermochemical and physical properties of butane-1,2-diol, compiled from various reputable sources. These values are crucial for modeling and understanding the behavior of butane-1,2-diol in various chemical and physical processes.
Table 1: Fundamental Thermochemical Properties of Butane-1,2-diol
| Property | Symbol | Value | Units | Reference |
| Standard Molar Enthalpy of Formation (liquid) | ΔfH°_liquid | -532.8 | kJ/mol | [1] |
| Standard Molar Enthalpy of Combustion (liquid) | ΔcH°_liquid | -2479 | kJ/mol | [1] |
Table 2: Phase Change and Related Thermochemical Data
| Property | Symbol | Value | Units | Reference |
| Enthalpy of Vaporization | ΔvapH° | 63.2 ± 0.8 | kJ/mol | [2] |
| Boiling Point (at 760 mmHg) | T_boil | 195 - 196.9 | °C | [3] |
| Melting Point | T_fus | -50 | °C | [3] |
Table 3: Isobaric Molar Heat Capacity of Liquid Butane-1,2-diol
The isobaric molar heat capacity (Cp,m) of liquid butane-1,2-diol has been determined experimentally across a range of temperatures.
| Temperature (K) | Isobaric Molar Heat Capacity (J·K⁻¹·mol⁻¹) | Reference |
| 293.15 | 188.9 | [4] |
| 298.15 | 191.1 | [4] |
| 303.15 | 193.3 | [4] |
| 308.15 | 195.6 | [4] |
| 313.15 | 197.9 | [4] |
| 318.15 | 200.2 | [4] |
| 323.15 | 202.5 | [4] |
Table 4: Physical Properties of Butane-1,2-diol
| Property | Value | Units | Reference |
| Molar Mass | 90.121 | g/mol | [1] |
| Density (at 20 °C) | 1.0023 | g/cm³ | [3] |
| Vapor Pressure (at 25 °C) | 0.0501 | mmHg |
Experimental Protocols
The determination of the thermochemical data presented above relies on precise and well-established experimental techniques. The following sections outline the methodologies for key experiments.
Determination of Enthalpy of Combustion via Bomb Calorimetry
The standard enthalpy of combustion is determined using a bomb calorimeter.
Methodology:
-
Sample Preparation: A precisely weighed sample of high-purity butane-1,2-diol is placed in a crucible within a high-pressure stainless steel vessel, the "bomb."
-
Oxygenation: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.
-
Calorimeter Assembly: The bomb is submerged in a known mass of water in an insulated container (the calorimeter). The initial temperature of the water is recorded with high precision.
-
Ignition: The sample is ignited remotely via an electrical fuse.
-
Temperature Measurement: The temperature of the water is monitored and recorded until it reaches a maximum and begins to cool. The temperature change (ΔT) is determined by extrapolating the cooling curve back to the time of ignition.
-
Calculation: The heat released by the combustion of the sample is calculated using the formula q = C_cal * ΔT, where C_cal is the heat capacity of the calorimeter, determined by combusting a standard substance with a known enthalpy of combustion (e.g., benzoic acid).
-
Correction and Standardization: Corrections are made for the heat of formation of nitric acid (from residual nitrogen in the bomb) and sulfuric acid (if the sample contains sulfur), and for the heat of combustion of the fuse wire. The enthalpy of combustion is then calculated per mole of the substance under standard conditions.
Determination of Enthalpy of Vaporization via the Transpiration Method
The enthalpy of vaporization can be determined from the temperature dependence of the vapor pressure, which is measured using the transpiration method.[5]
Methodology:
-
Apparatus: A stream of an inert carrier gas (e.g., nitrogen or argon) is passed at a controlled, slow flow rate through a saturator containing the liquid butane-1,2-diol sample maintained at a constant temperature.
-
Saturation: The carrier gas becomes saturated with the vapor of the butane-1,2-diol.
-
Condensation and Quantification: The gas-vapor mixture is then passed through a cold trap where the butane-1,2-diol vapor condenses. The amount of condensed liquid is determined gravimetrically.
-
Vapor Pressure Calculation: The partial pressure of the butane-1,2-diol at the saturation temperature is calculated from the amount of condensed vapor and the total volume of the carrier gas passed through the saturator.
-
Temperature Dependence: This procedure is repeated at several different temperatures.
-
Clausius-Clapeyron Equation: The enthalpy of vaporization is determined from the slope of a plot of the natural logarithm of the vapor pressure versus the reciprocal of the absolute temperature, based on the Clausius-Clapeyron equation.
Determination of Heat Capacity via Differential Scanning Calorimetry (DSC)
The isobaric molar heat capacity of liquid butane-1,2-diol is determined using a differential scanning calorimeter, following a procedure similar to ASTM E1269.[6][7]
Methodology:
-
Sample Preparation: A small, accurately weighed sample of butane-1,2-diol (typically a few milligrams) is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.
-
Instrument Calibration: The DSC instrument is calibrated for temperature and heat flow using standard materials with known melting points and enthalpies of fusion (e.g., indium).
-
Baseline Determination: A baseline scan is performed with empty sample and reference pans to account for any instrumental asymmetry.
-
Standard Measurement: A scan is performed with a sapphire standard, which has a well-known heat capacity, to determine the heat flow response of the instrument.
-
Sample Measurement: The butane-1,2-diol sample is then scanned over the desired temperature range at a constant heating rate (e.g., 10 or 20 K/min).
-
Heat Flow Measurement: The DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature as the furnace is heated.
-
Heat Capacity Calculation: The heat capacity of the sample is calculated by comparing the heat flow to the sample with the heat flow to the sapphire standard at the same temperature, taking into account the masses of the sample and the standard.
Visualizations
The following diagrams illustrate the logical workflow for determining the key thermochemical properties of butane-1,2-diol.
Caption: Workflow for the experimental determination of key thermochemical properties of butane-1,2-diol.
This in-depth guide serves as a foundational resource for understanding the thermochemical characteristics of butane-1,2-diol. The presented data and methodologies are essential for accurate modeling, process design, and safety assessments in various scientific and industrial applications.
References
Methodological & Application
Synthesis of Polyester Resins Utilizing 1,2-Butanediol: A Detailed Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive application notes and detailed experimental protocols for the synthesis of polyester resins incorporating 1,2-Butanediol. The unique structural characteristics of this compound, a vicinal diol, impart specific properties to the resulting polyesters, offering potential advantages in various applications, including drug delivery systems, biodegradable plastics, and specialized plasticizers.
Application Notes
Polyester resins synthesized with this compound are noted for their potential for increased biodegradability compared to polyesters made with other butanediol isomers. The presence of a side ethyl group in the this compound monomer disrupts the regularity of the polymer chain, leading to more amorphous materials. This amorphous nature can result in greater flexibility and potentially altered degradation kinetics, which are desirable traits in applications such as controlled-release drug formulations and flexible biodegradable films.
The use of this compound in polyester synthesis has been patented for the production of plasticizers. These plasticizers exhibit low viscosity and excellent compatibility with synthetic resins like PVC, while maintaining the desirable durability of polyester-based additives.
In the context of drug development, the amorphous and potentially more hydrophobic nature of polyesters derived from this compound could be advantageous for encapsulating and ensuring a sustained release of therapeutic agents. The slower degradation rate that may result from the branched structure could be beneficial for long-term drug delivery systems.
Experimental Protocols
A widely employed method for synthesizing polyester resins is melt polycondensation. The following protocol is a representative procedure for the synthesis of a polyester resin from this compound and a dicarboxylic acid, such as adipic acid.
Protocol 1: Synthesis of Poly(1,2-butylene adipate) via Melt Polycondensation
This two-stage protocol involves an initial esterification followed by a polycondensation step under vacuum to achieve a high molecular weight polymer.
Materials:
-
This compound (HOCH₂(CHOH)CH₂CH₃)
-
Adipic Acid (HOOC(CH₂)₄COOH)
-
Catalyst: Titanium(IV) isopropoxide or Stannous octoate
-
Nitrogen gas (high purity)
-
Chloroform (for purification)
-
Methanol (for purification)
Equipment:
-
Reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet.
-
Heating mantle with temperature control.
-
Vacuum pump.
-
Collection flask for byproducts.
Procedure:
Stage 1: Esterification
-
Monomer Preparation: Charge the reaction vessel with this compound and Adipic Acid in a molar ratio of 1.2:1 (a slight excess of the diol is typical).
-
Catalyst Addition: Add the catalyst (e.g., Titanium(IV) isopropoxide) to the monomer mixture. The catalyst concentration is typically in the range of 0.05-0.1% by weight of the total monomers.
-
Inert Atmosphere: Purge the reactor with high-purity nitrogen gas for at least 30 minutes to remove any oxygen. Maintain a slow, continuous flow of nitrogen throughout the esterification stage.
-
Heating and Reaction: Begin mechanical stirring and gradually heat the mixture. A typical temperature profile for the esterification stage is a gradual increase from 150°C to 180°C over 2-3 hours.
-
Water Removal: Water, a byproduct of the esterification reaction, will begin to distill off. Collect the water in a collection flask. The reaction is monitored by the amount of water collected. The esterification is considered complete when approximately 90-95% of the theoretical amount of water has been removed.
Stage 2: Polycondensation
-
Temperature Increase: After the esterification stage, gradually increase the temperature of the reaction mixture to 200-220°C.
-
Vacuum Application: Slowly apply a vacuum to the system, gradually reducing the pressure to below 1 mbar. This helps to remove the excess this compound and further drives the polymerization reaction.
-
Polycondensation Reaction: Maintain the reaction under high vacuum and elevated temperature for 3-5 hours. The viscosity of the molten polymer will noticeably increase as the molecular weight of the polyester grows. The reaction can be monitored by measuring the torque of the mechanical stirrer.
-
Product Recovery: Once the desired viscosity is achieved, discontinue heating and break the vacuum by introducing nitrogen gas into the reactor.
-
Extrusion and Cooling: Extrude the molten polyester from the reactor and allow it to cool to room temperature. The resulting polyester can be pelletized for further processing and characterization.
Purification:
-
Dissolve the synthesized polyester in a suitable solvent, such as chloroform.
-
Precipitate the polymer by slowly adding the solution to a non-solvent, such as cold methanol, with vigorous stirring.
-
Filter and collect the purified polyester.
-
Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved to remove any residual solvent.
Data Presentation
The following tables summarize the expected properties of polyester resins synthesized using this compound in comparison to the more commonly studied polyesters from its isomer, 1,4-Butanediol. It is important to note that extensive quantitative data for polyesters derived purely from this compound is less prevalent in the scientific literature. The data for this compound based polyesters are indicative and may vary based on the specific dicarboxylic acid used and the final molecular weight achieved.
Table 1: Thermal Properties of Butanediol-Based Polyesters
| Property | Polyester from this compound (Estimated) | Polyester from 1,4-Butanediol (Typical Values) |
| Glass Transition Temperature (Tg) | Higher | Lower |
| Melting Temperature (Tm) | Lower or absent (amorphous) | Higher |
| Crystallinity | Low (Amorphous) | High (Semi-crystalline) |
Table 2: Mechanical Properties of Butanediol-Based Polyesters
| Property | Polyester from this compound (Estimated) | Polyester from 1,4-Butanediol (Typical Values) |
| Tensile Modulus | Variable, potentially lower | Higher |
| Tensile Strength | Variable | Higher |
| Elongation at Break | Higher | Lower |
Table 3: Physicochemical and Biodegradation Properties
| Property | Polyester from this compound (Estimated) | Polyester from 1,4-Butanediol (Typical Values) |
| Biodegradation Rate (Enzymatic) | Potentially Faster | Slower |
| Hydrophobicity | Higher | Lower |
Visualizations
The following diagrams illustrate the synthesis workflow and the logical relationship between the diol structure and the resulting polyester properties.
Caption: Experimental workflow for the synthesis of polyester resin.
Application Notes and Protocols: α-Ketobutyric Acid Production from 1,2-Butanediol
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Ketobutyric acid is a valuable precursor for the synthesis of various pharmaceuticals and specialty chemicals, including the amino acid L-isoleucine. Biotechnological routes for its production are of significant interest due to their potential for high specificity and milder reaction conditions compared to traditional chemical synthesis. One such promising method involves the use of 1,2-butanediol as a readily available and inexpensive substrate. This document provides detailed application notes and experimental protocols for the bioconversion of this compound to α-ketobutyric acid, primarily focusing on the use of the microorganism Rhodococcus equi.
Principle of Bioconversion
The biotransformation of this compound to α-ketobutyric acid is a multi-step oxidative process. It is hypothesized that the pathway involves the sequential oxidation of the primary and secondary hydroxyl groups of this compound. This is likely carried out by a series of dehydrogenases and oxidases present in certain microorganisms. The proposed pathway proceeds through 2-hydroxybutyric acid as a key intermediate.
Quantitative Data Summary
The following table summarizes the key quantitative data reported for the bioconversion of this compound to α-ketobutyric acid using resting cells of Rhodococcus equi IFO 3730.[1]
| Parameter | Value | Unit | Reference |
| Microorganism | Rhodococcus equi IFO 3730 | - | [1] |
| Substrate | This compound | - | [1] |
| Initial Substrate Concentration | 20 | g/L | [1] |
| Product | α-Ketobutyric Acid | - | [1] |
| Final Product Concentration | 15.7 | g/L | [1] |
| Molar Yield | ~68 | % | [1] |
| Reaction Time | 32 | hours | [1] |
| Biocatalyst | Resting Cells | - | [1] |
Experimental Protocols
Protocol 1: Cultivation of Rhodococcus equi IFO 3730 for Biocatalyst Preparation
This protocol describes the cultivation of Rhodococcus equi IFO 3730 to generate the biomass required for the resting cell biotransformation.
Materials:
-
Rhodococcus equi IFO 3730 culture
-
Nutrient Broth or Luria-Bertani (LB) Broth
-
Sterile shake flasks
-
Incubator shaker
-
Centrifuge and sterile centrifuge tubes
-
Sterile phosphate buffer (50 mM, pH 7.0)
Procedure:
-
Inoculation: Aseptically inoculate 100 mL of sterile Nutrient Broth or LB Broth in a 500 mL shake flask with a loopful of Rhodococcus equi IFO 3730 from a fresh agar plate.
-
Incubation: Incubate the culture at 30-37°C with shaking at 200 rpm for 24-48 hours, or until the culture reaches the late exponential phase of growth.
-
Harvesting Cells: Transfer the culture to sterile centrifuge tubes and harvest the bacterial cells by centrifugation at 5,000 x g for 10 minutes at 4°C.
-
Washing Cells: Discard the supernatant and wash the cell pellet twice by resuspending in an equal volume of sterile 50 mM phosphate buffer (pH 7.0) and repeating the centrifugation step.
-
Preparation of Resting Cells: After the final wash, resuspend the cell pellet in a minimal volume of the same phosphate buffer to achieve a desired cell concentration (e.g., 20-80 g wet cells/L). This concentrated cell suspension constitutes the "resting cells" for the biotransformation.
Protocol 2: Resting Cell Biotransformation of this compound
This protocol details the use of Rhodococcus equi resting cells to convert this compound to α-ketobutyric acid.
Materials:
-
Rhodococcus equi resting cell suspension (from Protocol 1)
-
This compound
-
Sterile reaction vessel (e.g., shake flask)
-
Incubator shaker
-
pH meter and solutions for pH adjustment (e.g., NaOH, HCl)
-
Analytical equipment for monitoring substrate and product (e.g., HPLC)
Procedure:
-
Reaction Setup: In a sterile reaction vessel, add the prepared resting cell suspension.
-
Substrate Addition: Add this compound to the cell suspension to a final concentration of 20 g/L.
-
Incubation: Incubate the reaction mixture at 30°C with vigorous shaking (e.g., 200-250 rpm) to ensure adequate aeration.
-
Monitoring: Periodically withdraw samples to monitor the concentration of this compound and α-ketobutyric acid using a suitable analytical method like HPLC. Monitor and maintain the pH of the reaction mixture within a suitable range (e.g., 6.0-9.0), as the production of an acidic product will lower the pH.
-
Reaction Termination: Continue the incubation for up to 32 hours or until the substrate is consumed and product formation has plateaued.
-
Cell Removal: At the end of the reaction, separate the bacterial cells from the reaction broth by centrifugation or microfiltration to obtain a cell-free supernatant containing the product.
Protocol 3: Purification of α-Ketobutyric Acid (as Sodium Salt)
This protocol provides a general method for the purification of α-ketobutyric acid from the cell-free supernatant, based on a crystallization approach.
Materials:
-
Cell-free supernatant containing α-ketobutyric acid
-
Sodium hydroxide (NaOH) solution
-
Activated charcoal
-
Ethanol (absolute)
-
Filtration apparatus
-
Crystallization vessel
-
Vacuum oven
Procedure:
-
Neutralization: Adjust the pH of the cell-free supernatant to approximately 7.0 with a NaOH solution to convert the α-ketobutyric acid to its sodium salt.
-
Decolorization: Add activated charcoal to the neutralized solution (e.g., 1% w/v) and stir for 1 hour at room temperature to remove colored impurities. Remove the charcoal by filtration.
-
Concentration: Concentrate the decolorized solution under reduced pressure to increase the concentration of the sodium α-ketobutyrate.
-
Crystallization: Add 5-8 volumes of cold absolute ethanol to the concentrated solution to induce crystallization of the sodium α-ketobutyrate. Allow the solution to stand at a low temperature (e.g., 4-8°C) for several hours to facilitate complete crystallization.
-
Crystal Collection and Washing: Collect the crystals by filtration and wash them with a small volume of cold absolute ethanol.
-
Drying: Dry the collected crystals under vacuum at a moderate temperature (e.g., 50°C) to obtain the purified sodium α-ketobutyrate.
-
Purity Analysis: Assess the purity of the final product using analytical techniques such as HPLC and NMR.
Visualizations
Biochemical Pathway
Caption: Proposed biochemical pathway for the conversion of this compound to α-ketobutyric acid.
Experimental Workflow
Caption: Overall experimental workflow for α-ketobutyric acid production.
Concluding Remarks
The bioconversion of this compound to α-ketobutyric acid using Rhodococcus equi presents a viable and efficient method for the production of this important chemical precursor. The provided protocols offer a foundation for researchers to explore and optimize this biotransformation. Further studies could focus on the identification and characterization of the specific enzymes involved in the oxidative pathway, as well as metabolic engineering of the host strain to improve yield and productivity.
References
Application Notes and Protocols for the Catalytic Oxidation of 1,2-Butanediol to 1-hydroxy-2-butanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-hydroxy-2-butanone is a valuable chemical intermediate in the synthesis of various pharmaceuticals, including the anti-tuberculosis drug ethambutol.[1] The selective oxidation of 1,2-butanediol to 1-hydroxy-2-butanone represents a key synthetic route. This document provides detailed application notes and experimental protocols for both chemical and biological catalytic methods for this transformation.
Catalytic Systems Overview
The selective oxidation of the secondary hydroxyl group in this compound is the desired pathway to produce 1-hydroxy-2-butanone.[2] Various catalytic systems have been explored for this purpose, broadly categorized into chemical and biological methods. Chemical routes often employ mixed metal oxides or supported noble metal catalysts, while biological methods utilize enzymatic transformations.[1][3]
Chemical Catalysis
Mixed metal oxide catalysts and supported noble metal catalysts are prominent in the chemical oxidation of this compound.[2] A notable mixed metal oxide catalyst composition of CuO:ZnO:ZrO₂:Al₂O₃ (12:1:2:2 ratio) has demonstrated high molar fraction of 1-hydroxy-2-butanone.[1][3] Supported noble metal catalysts, such as those based on gold (Au), palladium (Pd), and platinum (Pt), are also effective, particularly in analogous diol oxidations.[2][4]
Biological Catalysis
Enzymatic conversion using whole cells of engineered E. coli presents a green alternative to chemical methods.[1][5] Diol dehydrogenases, secondary alcohol dehydrogenases, and glycerol dehydrogenases have been investigated for their ability to convert this compound to 1-hydroxy-2-butanone.[1] Specifically, (2R, 3R)- and (2S, 3S)-butanediol dehydrogenase (BDH) from Serratia sp. T241 have shown efficiency in transforming (R)- and (S)-1,2-butanediol, respectively.[1]
Data Presentation
Table 1: Comparison of Catalytic Systems for this compound Oxidation
| Catalyst System | Support | Oxidant | Temperature (°C) | Conversion (%) | Selectivity to 1-hydroxy-2-butanone (%) | Yield (%) | Reference |
| Mixed Metal Oxides | |||||||
| CuO:ZnO:ZrO₂:Al₂O₃ (12:1:2:2) | - | Air/O₂ | Not Specified | Not Specified | 98.1 (molar fraction) | Not Specified | [1][3] |
| Supported Noble Metals | |||||||
| Cu/SiO₂ | SiO₂ | - (Dehydrogenation) | 200-280 | ~25-70 | High | Not Specified | [2] |
| Supported Au, Pd, Pt, and bimetallics (e.g., Au-Pd, Au-Pt) | Various (e.g., C, TiO₂, Al₂O₃) | O₂/Air | ~60-140 | High (in analogous reactions) | High (in analogous reactions) | High (in analogous reactions) | [2] |
| Biocatalysts | |||||||
| Engineered E. coli expressing (2R, 3R)-BDH, NADH oxidase, and hemoglobin | Whole Cell | - | Optimized | High | High | 341.35 mM from 440 mM (R)-1,2-BD | [1][5] |
| Engineered E. coli expressing (2S, 3S)-BDH, NADH oxidase, and hemoglobin | Whole Cell | - | Optimized | High | High | 188.80 mM from 360 mM (S)-1,2-BD | [1][5] |
Table 2: Analytical Methods for Quantification of 1-hydroxy-2-butanone
| Analytical Method | Column | Mobile Phase/Carrier Gas | Detection | Key Parameters | Reference |
| High-Performance Liquid Chromatography (HPLC) | Carbomix H-NP (7.8 x 300 mm, 10 µm) or C18 | 1% Phosphoric Acid in Water or Acetonitrile/Water/Acid | UV at 191 nm or Mass Spectrometry (MS) | Flow Rate: 0.5 mL/min, Column Temp: 70 °C | [1][6] |
| Gas Chromatography (GC) | Chiral column (e.g., Supelco β-DEX™ 120) | Nitrogen | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | Injector Temp: 250 °C, Detector Temp: 300 °C | [1][7][8] |
Experimental Protocols
Protocol 1: Catalytic Oxidation of this compound using a Mixed Metal Oxide Catalyst in a Tube Furnace Reactor
This protocol describes a generalized procedure for the vapor-phase oxidation of this compound.[3]
1. Materials and Apparatus:
-
This compound
-
Mixed metal oxide catalyst (e.g., CuO:ZnO:ZrO₂:Al₂O₃)
-
High-temperature tube furnace reactor
-
Vaporizer
-
Condenser and collection flask
-
Gas flow controllers
2. Procedure:
-
Prepare and activate the mixed metal oxide catalyst according to established procedures.
-
Pack the catalyst into the tube furnace reactor.
-
Heat the reactor to the desired reaction temperature (e.g., 200-300°C).[3]
-
Vaporize a feed of this compound (either neat or in a suitable solvent).
-
Pass the vaporized this compound through the heated catalyst bed with a carrier gas (e.g., air or nitrogen mixed with oxygen).
-
Cool the product stream using a condenser to collect the liquid products.
-
Analyze the collected liquid for the conversion of this compound and selectivity to 1-hydroxy-2-butanone using GC or HPLC.[6][7]
3. Work-up and Purification:
-
The crude product can be purified by fractional distillation under reduced pressure to isolate pure 1-hydroxy-2-butanone.[3]
Protocol 2: Liquid-Phase Catalytic Oxidation of this compound in a Batch Reactor
This protocol is a general procedure for the liquid-phase oxidation of this compound using a supported noble metal catalyst.[2]
1. Materials and Apparatus:
-
This compound
-
Supported noble metal catalyst (e.g., Au-Pd/TiO₂)
-
Solvent (if required)
-
Batch reactor (e.g., stirred autoclave) with magnetic stirrer, gas inlet, sampling port, and temperature controller
-
Pressurized gas source (e.g., air or pure oxygen)
2. Procedure:
-
Charge the batch reactor with the catalyst, solvent (if used), and this compound.
-
Seal the reactor and purge with the oxidant gas (e.g., oxygen).
-
Pressurize the reactor to the desired pressure.
-
Heat the reactor to the target temperature (e.g., 60-140°C) and begin stirring.[2]
-
Withdraw liquid samples periodically to monitor the reaction progress by GC or HPLC.[2]
-
Upon reaction completion, cool the reactor to room temperature and depressurize.
3. Product Analysis:
-
Confirm the identity of the product using GC-MS and NMR spectroscopy.[2]
Protocol 3: Enzymatic Synthesis of 1-hydroxy-2-butanone using Engineered E. coli
This protocol outlines the whole-cell biocatalytic conversion of this compound.[1][7]
1. Materials and Apparatus:
-
Engineered E. coli strain expressing a suitable dehydrogenase
-
Luria-Bertani (LB) medium
-
Inducer (e.g., Isopropyl β-D-1-thiogalactopyranoside - IPTG)
-
This compound
-
Reaction buffer (e.g., phosphate buffer)
-
Incubator shaker
-
Centrifuge
2. Procedure:
-
Cultivate the engineered E. coli strain in LB medium at 37°C.
-
Induce enzyme expression with IPTG when the cell culture reaches an appropriate optical density.
-
Continue cultivation at a lower temperature (e.g., 25°C) to allow for protein expression.[7]
-
Harvest the cells by centrifugation and wash them with a suitable buffer.
-
Resuspend the cells in the reaction buffer containing this compound.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with agitation.[3]
-
Monitor the formation of 1-hydroxy-2-butanone over time using HPLC or GC.[7]
3. Work-up and Purification:
-
After the reaction, remove the cells by centrifugation.
-
The supernatant containing the product can be subjected to extraction and further purification by distillation if necessary.[3]
Visualizations
Caption: Experimental workflow for the chemical catalytic oxidation of this compound.
Caption: Simplified reaction pathway for the catalytic oxidation of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. [Determination of 1-hydroxy-2-butanone in urine by gas chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Biocatalytic Synthesis of Chiral 1,2-Butanediol
Introduction
Chiral 1,2-butanediol (1,2-BDO) is a valuable chiral building block in the synthesis of pharmaceuticals and other fine chemicals. Traditional chemical synthesis of enantiomerically pure 1,2-BDO often involves complex procedures, hazardous reagents, and expensive catalysts. Biocatalysis has emerged as a powerful and sustainable alternative, offering high enantioselectivity and mild reaction conditions.[1] This application note provides detailed protocols for the synthesis of both (R)-1,2-butanediol and (S)-1,2-butanediol using whole-cell biocatalysis with engineered Escherichia coli.
Whole-cell biocatalysis offers several advantages over the use of isolated enzymes, including the elimination of costly and time-consuming enzyme purification, inherent cofactor regeneration systems, and enhanced enzyme stability within the cellular environment.[2] In the protocols described herein, engineered E. coli strains overexpressing stereoselective butanediol dehydrogenases (BDHs) are utilized for the asymmetric reduction of the prochiral substrate 1-hydroxy-2-butanone.
Principle of the Method
The biocatalytic synthesis of chiral this compound is based on the stereoselective reduction of 1-hydroxy-2-butanone. Engineered E. coli cells are used to express specific NADH-dependent butanediol dehydrogenases (BDHs) from Serratia sp. T241. The (2R, 3R)-BDH selectively produces (R)-1,2-butanediol, while the (2S, 3S)-BDH yields (S)-1,2-butanediol. The required NADH cofactor is regenerated by the host cell's metabolism, often facilitated by the addition of a co-substrate such as glucose. The reaction is reversible, with a lower pH favoring the reductive synthesis of the diol from the corresponding ketone.[3][4]
Data Presentation
The following tables summarize the key biocatalysts and representative quantitative data for the synthesis of chiral this compound.
Table 1: Biocatalysts for Chiral this compound Synthesis
| Target Product | Biocatalyst | Enzyme | Enzyme Source |
| (R)-1,2-Butanediol | Recombinant E. coli | (2R, 3R)-Butanediol Dehydrogenase | Serratia sp. T241 |
| (S)-1,2-Butanediol | Recombinant E. coli | (2S, 3S)-Butanediol Dehydrogenase | Serratia sp. T241 |
Table 2: Representative Reaction Parameters and Performance
| Parameter | (R)-1,2-Butanediol Synthesis | (S)-1,2-Butanediol Synthesis | Reference |
| Substrate | 1-Hydroxy-2-butanone | 1-Hydroxy-2-butanone | Inferred from[3] |
| Biocatalyst Concentration | ~40 g/L (wet cell weight) | ~40 g/L (wet cell weight) | [1] |
| Substrate Concentration | 50-200 mM (recommended starting range) | 50-200 mM (recommended starting range) | General Biocatalysis Knowledge |
| Co-substrate | Glucose (e.g., 5 g/L) | Glucose (e.g., 5 g/L) | General Biocatalysis Knowledge |
| pH | 6.0-7.0 (slightly acidic) | 6.0-7.0 (slightly acidic) | [3][4] |
| Temperature | 30°C | 30°C | [1] |
| Reaction Time | 12-24 hours | 12-24 hours | [1] |
| Product Titer | Dependent on optimization | Dependent on optimization | |
| Enantiomeric Excess (e.e.) | >99% (expected) | >99% (expected) | Inferred from stereospecificity |
Experimental Protocols
Protocol 1: Preparation of Whole-Cell Biocatalyst (Engineered E. coli)
This protocol describes the cultivation and induction of engineered E. coli strains expressing the desired butanediol dehydrogenase.
1. Media Preparation (per Liter):
-
LB Broth: 10 g Tryptone, 5 g Yeast Extract, 10 g NaCl.
-
Dissolve in deionized water, adjust pH to 7.0 with NaOH, and autoclave at 121°C for 20 minutes.
-
After cooling, add the appropriate antibiotic (e.g., kanamycin to 50 µg/mL).
2. Inoculum Preparation:
-
Inoculate 10 mL of LB broth (with antibiotic) with a single colony of the recombinant E. coli strain from a fresh agar plate.
-
Incubate overnight at 37°C with shaking at 200 rpm.
3. Cultivation and Induction:
-
Inoculate 1 L of fresh LB broth (with antibiotic) in a 2 L flask with the overnight culture to an initial optical density at 600 nm (OD₆₀₀) of 0.05-0.1.
-
Incubate at 37°C with shaking at 200 rpm.
-
Monitor the OD₆₀₀. When it reaches 0.6-0.8, induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.2 mM.
-
Continue incubation at a lower temperature (e.g., 20-25°C) for 12-16 hours to enhance soluble protein expression.
4. Cell Harvesting:
-
Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.
-
Wash the cell pellet twice with a cold buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0).
-
The resulting wet cell pellet can be used immediately for biotransformation or stored at -80°C.
Protocol 2: Biocatalytic Synthesis of (R)-1,2-Butanediol
1. Reaction Setup:
-
In a suitable reaction vessel (e.g., a 100 mL baffled flask for a 20 mL reaction volume), add 50 mM potassium phosphate buffer (pH 6.5).
-
Resuspend the harvested wet E. coli cells expressing (2R, 3R)-BDH to a final concentration of 40 g/L.
-
Add glucose as a co-substrate to a final concentration of 5 g/L for cofactor regeneration.
-
Initiate the reaction by adding 1-hydroxy-2-butanone to the desired final concentration (e.g., 100 mM).
2. Biotransformation:
-
Incubate the reaction mixture at 30°C with shaking at 200 rpm for 12-24 hours.
-
Monitor the progress of the reaction by periodically taking samples for analysis.
Protocol 3: Biocatalytic Synthesis of (S)-1,2-Butanediol
1. Reaction Setup:
-
In a suitable reaction vessel, add 50 mM potassium phosphate buffer (pH 6.5).
-
Resuspend the harvested wet E. coli cells expressing (2S, 3S)-BDH to a final concentration of 40 g/L.
-
Add glucose as a co-substrate to a final concentration of 5 g/L.
-
Start the reaction by adding 1-hydroxy-2-butanone to the desired final concentration (e.g., 100 mM).
2. Biotransformation:
-
Incubate the reaction mixture at 30°C with shaking at 200 rpm for 12-24 hours.
-
Monitor the reaction progress by analyzing samples at regular intervals.
Protocol 4: Analytical Method for Quantification of this compound Enantiomers
1. Sample Preparation:
-
Withdraw a sample from the reaction mixture and centrifuge at 13,000 x g for 5 minutes to pellet the cells.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
The filtered supernatant can be directly analyzed or extracted with an equal volume of ethyl acetate for concentration.
2. Gas Chromatography (GC) Analysis:
-
Instrument: Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: Chiral capillary column (e.g., Beta DEX™ 225).
-
Injector Temperature: 250°C.
-
Detector Temperature: 300°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: Increase to 150°C at a rate of 5°C/min.
-
Hold at 150°C for 2 minutes.
-
-
Carrier Gas: Helium or Nitrogen.
-
Quantification: Use a calibration curve prepared with known concentrations of authentic (R)- and (S)-1,2-butanediol standards. The enantiomeric excess (e.e.) is calculated using the peak areas of the two enantiomers: e.e. (%) = [|(R) - (S)| / |(R) + (S)|] x 100.
Visualizations
Caption: General experimental workflow for the biocatalytic synthesis of chiral this compound.
Caption: Biocatalytic pathways for the synthesis of (R)- and (S)-1,2-butanediol.
References
Application Notes and Protocols for the Gas Chromatography Analysis of 1,2-Butanediol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of 1,2-Butanediol using gas chromatography (GC) with both Flame Ionization Detection (FID) and Mass Spectrometry (MS).
Introduction
This compound (CAS RN: 584-03-2) is a chiral vic-diol used in various industrial applications, including the production of polyester resins and plasticizers.[1] It is also a potential feedstock for the synthesis of α-ketobutyric acid, a precursor to some amino acids.[1] Accurate and robust analytical methods are crucial for quality control, impurity profiling, and formulation analysis in the pharmaceutical and chemical industries. Gas chromatography is a highly suitable technique for the analysis of this compound due to its volatility and thermal stability.[2]
This application note details two primary methods for the analysis of this compound:
-
Method 1: GC-MS Analysis in Aqueous Matrices (e.g., Wine, Fermentation Broths). This method is adapted from the OIV-MA-AS315-28 standard for the analysis of related diols and is suitable for complex aqueous samples. It involves a salting-out liquid-liquid extraction for sample cleanup and concentration.[3][4]
-
Method 2: GC-FID Analysis for General Quality Control. This method is a more direct approach suitable for less complex samples where high sensitivity and selectivity of a mass spectrometer are not required.
Quantitative Data Summary
The following tables summarize typical quantitative performance data for the GC analysis of diols. While specific data for this compound is limited in publicly available literature, the provided values for related compounds offer a strong baseline for method validation and development.
Table 1: GC-MS Method Performance (Based on related diol analysis in wine)
| Parameter | Typical Value |
| Analyte | 1,2-Propanediol / 2,3-Butanediol |
| Linearity Range | 1 - 500 mg/L[4] |
| Limit of Detection (LOD) | Dependent on instrumentation and matrix[5] |
| Limit of Quantification (LOQ) | Dependent on instrumentation and matrix[5] |
| Internal Standard (IS) | 1,3-Butanediol[3][4] |
Table 2: GC-FID Method Performance (General Purpose)
| Parameter | Typical Value |
| Analyte | Diols (including this compound) |
| Concentration Range | 0.01% in Methanol[6] |
| Limit of Detection (LOD) | Typically in the low ppm range |
| Limit of Quantification (LOQ) | Typically in the low to mid ppm range |
| Internal Standard (IS) | 1,3-Propanediol or other suitable diol |
Experimental Protocols
Method 1: GC-MS Analysis in Aqueous Matrices
This protocol is designed for the extraction and quantification of this compound from complex aqueous samples.
3.1.1. Reagents and Materials
-
This compound (≥98.0% purity)[7]
-
1,3-Butanediol (Internal Standard, ≥99% purity)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Ethyl Ether, reagent grade
-
Deionized Water
-
Methanol, GC grade
-
Sample Vials, Centrifuge Tubes (15 mL)
-
Volumetric flasks, pipettes, and syringes
3.1.2. Preparation of Standard and Sample Solutions
-
Internal Standard (IS) Stock Solution (10 mg/mL): Accurately weigh approximately 100 mg of 1,3-Butanediol into a 10 mL volumetric flask. Dissolve and dilute to the mark with deionized water. Mix thoroughly.[3]
-
This compound Stock Solution (10 mg/mL): Accurately weigh approximately 100 mg of this compound into a 10 mL volumetric flask. Dissolve and dilute to the mark with deionized water. Mix thoroughly.[3]
-
Calibration Standards: Prepare a series of calibration standards by appropriate dilution of the this compound stock solution with deionized water or a suitable matrix blank. The concentration range should bracket the expected sample concentrations (e.g., 1, 10, 50, 100, 250, 500 mg/L).[4]
-
Sample Preparation:
-
Pipette 10 mL of the sample into a 15 mL centrifuge tube.
-
Add a known amount of the IS solution (e.g., 50 µL of the 10 mg/mL stock solution to achieve a concentration of 50 mg/L).
-
Add 10 g of anhydrous K₂CO₃ to the tube. This is a "salting-out" step to facilitate the extraction.[8]
-
Allow the mixture to cool. A water bath can be used to expedite cooling.[8]
-
Add 10 mL of ethyl ether to the tube.
-
Vortex vigorously for 1 minute to extract the diols into the ether layer.
-
Centrifuge at approximately 3500 rpm for 10 minutes to separate the phases.[8]
-
Carefully transfer the upper ether layer to a clean vial.
-
Evaporate the ether under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume (e.g., 1 mL) of ethyl ether or methanol and transfer to a GC vial for analysis.[8]
-
3.1.3. GC-MS Operating Conditions
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-WAX, 60 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent polar column)[4] |
| Carrier Gas | Helium[4] |
| Flow Rate | 1.0 mL/min[4] |
| Inlet Temperature | 250 °C[4] |
| Injection Volume | 1 µL[4] |
| Injection Mode | Split or Splitless, depending on required sensitivity |
| Oven Temperature Program | Initial: 40 °C, hold for 5 minRamp: 5 °C/min to 220 °CHold: 10 min at 220 °C |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230 °C |
| Transfer Line Temperature | 250 °C |
| Scan Range | m/z 35 - 350 amu[4] |
| Quantifier Ion for this compound | m/z 45, 59 |
| Quantifier Ion for 1,3-Butanediol (IS) | m/z 45 |
Method 2: GC-FID Analysis for General Quality Control
This protocol is suitable for the routine analysis of this compound in less complex matrices.
3.2.1. Reagents and Materials
-
This compound (≥98.0% purity)
-
Methanol, GC grade
-
Internal Standard (e.g., 1,3-Butanediol)
-
Sample Vials, Volumetric flasks, pipettes, and syringes
3.2.2. Preparation of Standard and Sample Solutions
-
Stock Solutions: Prepare stock solutions of this compound and the internal standard in methanol at a concentration of approximately 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solutions with methanol to cover the desired concentration range (e.g., 10, 50, 100, 250, 500 µg/mL). Each calibration standard should contain a constant concentration of the internal standard.
-
Sample Preparation: Accurately weigh the sample and dissolve it in methanol to a known volume. If necessary, filter the sample solution before analysis. Add the internal standard to the sample solution at the same concentration as in the calibration standards.
3.2.3. GC-FID Operating Conditions
| Parameter | Value |
| Gas Chromatograph | |
| Column | Agilent CP-Cyclodextrin-B-2,3,6-M-19, 25 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent chiral or polar column)[6] |
| Carrier Gas | Hydrogen or Helium[6] |
| Inlet Temperature | 250 °C[6] |
| Injection Volume | 1 µL |
| Injection Mode | Split (e.g., 100:1)[6] |
| Oven Temperature Program | Initial: 80 °C, hold for 5 minRamp: 2 °C/min to 150 °C[6] |
| Flame Ionization Detector | |
| Detector Temperature | 275 °C[6] |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (Nitrogen) | 25 mL/min |
Experimental Workflow and Diagrams
The following diagram illustrates the general workflow for the GC analysis of this compound.
Caption: General workflow for the GC analysis of this compound.
The logical relationship for quantification using an internal standard is depicted below.
Caption: Logic diagram for internal standard quantification.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. benchchem.com [benchchem.com]
- 3. oiv.int [oiv.int]
- 4. Method of determination of 1,2-propanediol and 2,3-butanediol (Type-IV) | OIV [oiv.int]
- 5. Method of determination of 1,2-propanediol and 2,3-butanediol | OIV [oiv.int]
- 6. agilent.com [agilent.com]
- 7. This compound | C4H10O2 | CID 11429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
High-performance liquid chromatography for 1,2-Butanediol quantification
An Application Note and Protocol for the Quantification of 1,2-Butanediol using High-Performance Liquid Chromatography (HPLC)
This document provides a detailed methodology for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with Refractive Index Detection (RID). The protocol is designed as a robust starting point for method development and validation in research and quality control environments.
Introduction
This compound is a chiral diol with applications in various industrial and pharmaceutical fields. Accurate and reliable quantification is crucial for process monitoring, quality assurance, and research applications. While gas chromatography (GC) is a common method for the analysis of glycols, High-Performance Liquid Chromatography (HPLC) offers a viable alternative, particularly for samples in aqueous matrices, and avoids the need for derivatization that is often required in GC. This application note details an isocratic HPLC method utilizing a refractive index detector (RID), which is well-suited for the analysis of compounds lacking a strong UV chromophore, such as this compound.
Principle
The method employs an ion-exclusion column for the chromatographic separation of this compound from other components in the sample matrix. An acidic mobile phase is used to achieve separation.[1][2] Detection is performed by a refractive index detector (RID), which measures the difference in the refractive index between the mobile phase and the eluting sample components. Quantification is achieved by comparing the peak area of this compound in the sample to that of known calibration standards.
Experimental Protocols
-
HPLC System: An isocratic HPLC system equipped with a pump, autosampler, column oven, and a refractive index detector.
-
Column: Bio-Rad Aminex HPX-87H Ion Exclusion Column (300 mm x 7.8 mm) or equivalent.[1][2]
-
Reagents:
-
This compound (purity > 99%)
-
Sulfuric Acid (H₂SO₄), analytical grade
-
Ultrapure water (18.2 MΩ·cm)
-
-
Glassware: Volumetric flasks, pipettes, and autosampler vials.
-
Mobile Phase Preparation: To prepare a 0.005 M sulfuric acid mobile phase, carefully add 0.27 mL of concentrated sulfuric acid to a 1 L volumetric flask containing approximately 500 mL of ultrapure water. Dilute to the mark with ultrapure water and mix thoroughly. It is recommended to prepare a sufficient volume of mobile phase for the entire analysis to ensure consistency.[1]
-
Standard Stock Solution (10 mg/mL): Accurately weigh approximately 100 mg of this compound standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with ultrapure water.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with ultrapure water to achieve concentrations in the desired working range (e.g., 0.1, 0.5, 1.0, 2.5, 5.0, and 10.0 mg/mL).
Aqueous samples can often be analyzed directly after filtration. For samples containing particulates, filter through a 0.45 µm syringe filter before transferring to an autosampler vial.[3] If the concentration of this compound is expected to be above the calibration range, dilute the sample accordingly with ultrapure water. For complex matrices, a sample cleanup step such as solid-phase extraction (SPE) may be necessary.
-
Instrument Equilibration:
-
Purge the HPLC system with the mobile phase.
-
Install the analytical column and equilibrate with the mobile phase at a low flow rate (e.g., 0.2 mL/min) until the column temperature stabilizes.[1]
-
Gradually increase the flow rate to the method setpoint (0.6 mL/min).[1]
-
Purge the RID reference cell and allow the detector signal to stabilize.[1]
-
-
Chromatographic Conditions:
-
Column: Bio-Rad Aminex HPX-87H
-
Mobile Phase: 0.005 M Sulfuric Acid
-
Flow Rate: 0.6 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 60 °C
-
Detector: Refractive Index Detector (RID)
-
Run Time: Approximately 25 minutes (adjust as needed based on system performance)
-
Data Presentation
The following table summarizes typical quantitative data expected from this method. These values are illustrative and should be determined for each specific instrument and application.
| Parameter | Typical Value |
| Retention Time (RT) | ~ 18 - 22 minutes |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | ~ 0.05 mg/mL |
| Limit of Quantification (LOQ) | ~ 0.15 mg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Visualization of Experimental Workflow
Caption: Workflow for the HPLC quantification of this compound.
Discussion
This HPLC-RID method provides a reliable and straightforward approach for the quantification of this compound. The use of an ion-exclusion column with an acidic mobile phase allows for good separation of polar analytes like diols. The refractive index detector is suitable for this analysis due to the lack of a UV chromophore in this compound.
Method validation should be performed according to the guidelines of the relevant regulatory authorities (e.g., ICH) to ensure linearity, accuracy, precision, and robustness for the intended application. For complex sample matrices, optimization of sample preparation is critical to minimize interferences and ensure accurate quantification. While GC-based methods are also prevalent for diol analysis, this HPLC method offers the advantage of direct analysis of aqueous samples without the need for derivatization.[4]
References
Application Notes and Protocols: 1,2-Butanediol as a Solvent in Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1,2-Butanediol as a solvent in organic synthesis, with a focus on its properties, potential applications in green chemistry, and a detailed protocol for a relevant catalytic reaction.
Introduction to this compound as a Solvent
This compound (1,2-BDO) is a chiral diol that is gaining interest as a potential green solvent in organic synthesis.[1][2] Its properties, such as a high boiling point, miscibility with water and alcohols, and low toxicity, make it an attractive alternative to conventional volatile organic solvents.[3][4] Sourced from renewable feedstocks, it aligns with the principles of sustainable chemistry.[1][2] While its application as a primary solvent in a wide range of named organic reactions is still an emerging area of research, its utility has been demonstrated in specific transformations, particularly in catalytic oxidations where it can also serve as the reactant.
Physicochemical Properties of this compound
A thorough understanding of a solvent's physical and chemical properties is crucial for its effective application in organic synthesis. This compound possesses a unique combination of characteristics that make it a versatile solvent.
| Property | Value | Reference |
| Molecular Formula | C4H10O2 | [3] |
| Molecular Weight | 90.12 g/mol | [3] |
| Boiling Point | 195-196.9 °C | [3] |
| Melting Point | -50 °C | [3] |
| Density | 1.0023 g/cm³ (at 20 °C) | [3] |
| Viscosity | 7.3 mPa·s (at 20 °C) | [4] |
| Flash Point | 90 °C | [5] |
| Solubility | Miscible with water and alcohols; slightly soluble in ethers and esters; insoluble in hydrocarbons. | [3][4] |
Application in Catalytic Oxidation: Synthesis of 1-Hydroxy-2-butanone
A significant application of this compound is in its own selective oxidation to produce 1-hydroxy-2-butanone, a valuable intermediate in the synthesis of pharmaceuticals, such as the anti-tuberculosis drug ethambutol.[6] In this context, this compound can be used neat (acting as both reactant and solvent) or with a co-solvent.
Overview of Catalytic Systems
The selective oxidation of the secondary hydroxyl group in this compound is key to achieving a high yield of 1-hydroxy-2-butanone. Various catalytic systems have been explored for this transformation, primarily focusing on mixed metal oxides and supported noble metals.[7]
| Catalyst System | Support | Oxidant | Temperature (°C) | Conversion (%) | Selectivity to 1-Hydroxy-2-butanone (%) | Reference |
| Mixed Metal Oxides | ||||||
| CuO:ZnO:ZrO₂:Al₂O₃ (12:1:2:2) | - | Air/O₂ | Not Specified | Not Specified | 98.1 (molar fraction) | [7] |
| Supported Noble Metals | ||||||
| Cu/SiO₂ | SiO₂ | - (Dehydrogenation) | 200-280 | ~25-70 | High | [7] |
| Supported Au, Pd, Pt, and bimetallics | Various (e.g., C, TiO₂, Al₂O₃) | O₂/Air | ~60-140 | High (in analogous reactions) | High (in analogous reactions) | [7] |
Detailed Experimental Protocol: Heterogeneous Catalytic Oxidation of this compound
This protocol describes a general procedure for the vapor-phase oxidation of this compound to 1-hydroxy-2-butanone using a solid-supported catalyst.
Materials:
-
This compound
-
Supported metal catalyst (e.g., Cu/SiO₂)
-
Inert gas (e.g., Nitrogen)
-
Oxidant gas (e.g., Air or pure Oxygen)
-
Standard laboratory glassware and equipment for reaction setup and workup
-
Gas chromatography (GC) or high-performance liquid chromatography (HPLC) for analysis
Equipment:
-
Fixed-bed continuous flow reactor system
-
Temperature controller
-
Mass flow controllers for gases
-
Liquid pump for reactant feed
-
Condenser and collection flask
Procedure:
-
Catalyst Preparation and Activation:
-
The supported metal catalyst is prepared via standard methods such as impregnation or co-precipitation.[7]
-
The catalyst is packed into the fixed-bed reactor.
-
The catalyst is activated in situ by heating under a flow of inert gas (e.g., nitrogen) to remove adsorbed water, followed by reduction under a hydrogen flow if required for the specific catalyst.[7]
-
-
Reaction Setup:
-
The reactor is heated to the desired reaction temperature (e.g., 200-280 °C for Cu/SiO₂).[7]
-
The system is purged with an inert gas.
-
-
Reaction Execution:
-
This compound is fed into a vaporizer and then introduced into the reactor along with a controlled flow of the oxidant gas (e.g., air).
-
The reaction is carried out at atmospheric or elevated pressure.
-
-
Product Collection and Analysis:
-
The product stream exiting the reactor is passed through a condenser to liquefy the products, which are then collected in a cooled flask.
-
Samples are taken periodically and analyzed by GC or HPLC to determine the conversion of this compound and the selectivity to 1-hydroxy-2-butanone.[7]
-
-
Work-up and Purification:
-
The collected crude product is purified by fractional distillation under reduced pressure to isolate the 1-hydroxy-2-butanone.[3]
-
Potential Applications in Other Organic Reactions
While specific, high-yielding examples are not yet abundant in the literature, the properties of this compound suggest its potential as a green solvent in various other organic reactions, particularly those requiring polar, high-boiling point solvents.
-
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck): The high boiling point of 1,2-BDO could be advantageous for reactions requiring elevated temperatures. Its polarity may aid in the dissolution of inorganic bases and salts often used in these couplings. However, potential coordination of the diol to the palladium center could influence catalytic activity and would require empirical investigation.
-
Click Chemistry (Azide-Alkyne Cycloadditions): For copper-catalyzed azide-alkyne cycloadditions (CuAAC), which can be performed in a variety of solvents, 1,2-BDO could serve as a suitable medium, particularly for reactants with good solubility in polar protic solvents.[8][9]
-
Biocatalysis: As a water-miscible and relatively non-toxic solvent, 1,2-BDO could be a suitable co-solvent in biocatalytic transformations, potentially enhancing substrate solubility without denaturing the enzyme.
Further research is needed to fully explore and optimize the use of this compound as a solvent in these and other organic reactions.
Visualized Workflows and Pathways
Experimental Workflow for Catalytic Oxidation of this compound
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. This compound | C4H10O2 | CID 11429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Click Chemistry [organic-chemistry.org]
- 9. application.wiley-vch.de [application.wiley-vch.de]
Application Notes and Protocols for the Production of Polyurethanes from 1,2-Butanediol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyurethanes (PUs) are a highly versatile class of polymers, renowned for their tunable mechanical properties, biocompatibility, and biodegradability, which make them prime candidates for a wide range of biomedical applications, including advanced drug delivery systems.[1][2] The final properties of a polyurethane are intricately determined by the selection of its constituent monomers: a diisocyanate, a macrodiol (which forms the soft segment), and a chain extender (which, with the diisocyanate, forms the hard segment).[1][3]
1,2-Butanediol is a chiral vic-diol that can be utilized as a chain extender in the synthesis of polyurethanes.[4] Its asymmetrical structure, featuring one primary and one secondary hydroxyl group, is expected to influence the polymerization kinetics and the final properties of the polymer, such as its crystallinity, thermal characteristics, and mechanical behavior. A kinetic study on the urethane reaction with phenyl isocyanate demonstrated that the reaction rate follows the order this compound > 1,3-butanediol > 1,4-butanediol, suggesting that the use of this compound may necessitate adjustments to the reaction conditions compared to its more commonly used isomers.[5]
These application notes provide a comprehensive guide to the synthesis of polyurethanes using this compound as a chain extender, including detailed experimental protocols, expected material properties based on comparative studies with other butanediol isomers, and potential applications in drug delivery.
Data Presentation: Comparative Properties of Polyurethanes with Different Butanediol Chain Extenders
The following tables summarize quantitative data from studies on polyurethanes synthesized with 1,3-butanediol and 1,4-butanediol. This data provides a basis for predicting the properties of polyurethanes synthesized with this compound. It is anticipated that the use of this compound will result in polymers with properties that may differ from those listed below due to its unique asymmetrical structure.
Table 1: Thermal Properties of Thermoplastic Polyurethanes (TPUs) with Different Chain Extenders
| Polyol | Chain Extender | Glass Transition Temperature (Tg) of Soft Segment (°C) | Melting Temperature (Tm) of Hard Segment (°C) |
| PBA | 1,4-Butanediol | -35.8 | 149.3 |
| PBA | 1,3-Butanediol | -21.5 | No Tm observed |
| PTMG | 1,4-Butanediol | -68.2 | 139.4 |
| PTMG | 1,3-Butanediol | -55.6 | No Tm observed |
| PCDL | 1,4-Butanediol | -34.7 | 148.1 |
| PCDL | 1,3-Butanediol | -15.1 | No Tm observed |
Data extracted from a study comparing 1,3-BDO and 1,4-BDO in the synthesis of TPUs with different polyols (Poly(butyl acrylate) - PBA, Poly(tetramethylene ether) glycol - PTMG, and Polycarbonate diol - PCDL). The absence of a melting temperature for the 1,3-BDO based TPUs suggests a more amorphous hard segment.[4]
Table 2: Molecular Weight of Bio-Based Thermoplastic Polyurethanes (TPUs)
| Sample Code | [NCO]/[OH] Molar Ratio | Number-Average Molecular Weight (Mn) ( g/mol ) | Weight-Average Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI) |
| H-BDO-2.0 | 2.0 | 37,723 | 70,953 | 1.88 |
| H-BDO-2.5 | 2.5 | 58,944 | 115,163 | 1.95 |
| H-BDO-3.0 | 3.0 | 69,451 | 142,311 | 2.05 |
| M-BDO-2.0 | 2.0 | 85,142 | 162,111 | 1.90 |
| M-BDO-2.5 | 2.5 | 101,241 | 201,123 | 1.99 |
| M-BDO-3.0 | 3.0 | 112,117 | 236,689 | 2.11 |
Data from a study on the one-shot synthesis of TPUs using 1,4-butanediol (BDO) as the chain extender. H-BDO series used H12MDI (aliphatic) and M-BDO series used MDI (aromatic) diisocyanate. The molecular weight increases with an increasing [NCO]/[OH] molar ratio.[3]
Table 3: Mechanical Properties of Poly(ester-urethane)s
| Chain Extender | [NCO]/[OH] Ratio | Tensile Strength (MPa) | Elongation at Break (%) |
| 1,4-Butanediol | 1.0 | 25.3 | 550 |
| 1,3-Propanediol | 1.0 | 22.8 | 620 |
Comparative data for poly(ester-urethane)s synthesized with different chain extenders, highlighting the influence of the chain extender on mechanical properties.[6]
Experimental Protocols
Protocol 1: One-Shot Synthesis of Thermoplastic Polyurethane (TPU)
This protocol describes a solvent-free, one-shot polymerization method.
Materials:
-
Macrodiol (e.g., Poly(tetramethylene ether) glycol - PTMG, Polycarbonate diol - PCDL)
-
Diisocyanate (e.g., 4,4'-Methylene diphenyl diisocyanate - MDI, Hexamethylene diisocyanate - HDI)
-
This compound (chain extender)
-
Catalyst (e.g., Dibutyltin dilaurate - DBTDL)
-
Nitrogen gas supply
-
Reaction vessel (e.g., three-necked round-bottom flask) equipped with a mechanical stirrer, thermometer, and nitrogen inlet.
-
Heating mantle or oil bath
-
Vacuum oven
Procedure:
-
Drying of Reactants: Dry the macrodiol and this compound under vacuum at 80°C for at least 4 hours to remove any residual water. If using solid MDI, melt it in an oven at 60-80°C for 2-4 hours.
-
Reaction Setup: Assemble the reaction vessel and purge with dry nitrogen gas.
-
Mixing: Add the pre-dried macrodiol and this compound to the reaction vessel. Heat the mixture to the desired reaction temperature (typically 70-80°C) with continuous stirring.
-
Addition of Diisocyanate and Catalyst: Once the mixture is homogenous and at the target temperature, add the diisocyanate and the catalyst (a small amount, e.g., 0.03 wt%). Stir vigorously for 1-2 minutes.
-
Curing: As the polymerization proceeds, the viscosity of the mixture will increase. Pour the viscous liquid into a pre-heated mold and cure in an oven at a specified temperature (e.g., 100-120°C) for several hours (e.g., 3-24 hours) to complete the reaction.
-
Post-Curing: After curing, the polyurethane can be removed from the mold and may require a post-curing period at room temperature for several days to allow for the maturation of its physical properties.
Protocol 2: Prepolymer Synthesis of Polyurethane
This two-step method allows for better control over the polymer structure.
Materials:
-
Same as Protocol 1.
Procedure:
-
Drying of Reactants: As described in Protocol 1.
-
Prepolymer Formation:
-
Add the pre-dried macrodiol to the reaction vessel under a nitrogen atmosphere.
-
Heat to the reaction temperature (e.g., 80°C) with stirring.
-
Add an excess of the diisocyanate (typically a 2:1 molar ratio of NCO to OH groups).
-
Allow the reaction to proceed for 1-2 hours to form an isocyanate-terminated prepolymer.
-
-
Chain Extension:
-
Cool the prepolymer to a suitable temperature (e.g., 60°C).
-
Slowly add the stoichiometric amount of this compound with vigorous stirring.
-
The viscosity will increase significantly.
-
-
Curing and Post-Curing: As described in Protocol 1.
Protocol 3: Preparation of Drug-Loaded Polyurethane Microparticles via Emulsion Solvent Evaporation
This protocol is suitable for encapsulating hydrophobic drugs.
Materials:
-
Synthesized polyurethane based on this compound
-
Hydrophobic drug
-
Organic solvent (e.g., Dichloromethane - DCM, Tetrahydrofuran - THF)
-
Aqueous phase (e.g., deionized water)
-
Surfactant (e.g., Poly(vinyl alcohol) - PVA)
-
Homogenizer or sonicator
-
Magnetic stirrer
Procedure:
-
Organic Phase Preparation: Dissolve a known amount of the synthesized polyurethane and the hydrophobic drug in the organic solvent.
-
Aqueous Phase Preparation: Prepare an aqueous solution of the surfactant (e.g., 1% w/v PVA).
-
Emulsification: Add the organic phase to the aqueous phase while homogenizing or sonicating at high speed to form an oil-in-water (O/W) emulsion.
-
Solvent Evaporation: Transfer the emulsion to a beaker and stir at room temperature for several hours to allow the organic solvent to evaporate. This will lead to the precipitation of the drug-loaded polyurethane microparticles.
-
Particle Collection and Washing: Collect the microparticles by centrifugation. Wash the particles several times with deionized water to remove the surfactant and any unencapsulated drug.
-
Drying: Lyophilize or air-dry the microparticles to obtain a fine powder.
Mandatory Visualizations
Caption: Reaction pathways for polyurethane synthesis.
Caption: General experimental workflow.
Caption: Factors influencing polyurethane properties.
References
- 1. aidic.it [aidic.it]
- 2. researchgate.net [researchgate.net]
- 3. One-Shot Synthesis of Thermoplastic Polyurethane Based on Bio-Polyol (Polytrimethylene Ether Glycol) and Characterization of Micro-Phase Separation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Dehydration of 1,2-Butanediol to 1,3-Butadiene over Heterogeneous Catalysts
For Researchers, Scientists, and Drug Development Professionals
Introduction
The catalytic dehydration of 1,2-butanediol (1,2-BDO) presents a promising pathway for the sustainable production of 1,3-butadiene (BD), a key monomer in the synthesis of various polymers and rubbers. This document provides detailed application notes and experimental protocols for the vapor-phase dehydration of 1,2-BDO, with a focus on the use of silica-supported cesium dihydrogen phosphate (CsH₂PO₄/SiO₂) catalysts. This catalyst has demonstrated notable efficiency in converting 1,2-BDO to 1,3-butadiene.[1][2][3] The primary side products in this reaction are typically butanal and butanone.[1][2][3]
Catalyst Performance Data
The selection of an appropriate catalyst is critical for maximizing the yield of 1,3-butadiene. Silica-supported alkali metal phosphates have been systematically investigated for the vapor-phase dehydration of 1,2-BDO. Among these, cesium dihydrogen phosphate supported on silica has been identified as the most effective.[1][2][3] The performance of various silica-supported alkali metal phosphate catalysts is summarized below.
| Catalyst | 1,2-BDO Conversion (%) | 1,3-Butadiene Selectivity (%) | Butanal Selectivity (%) | Butanone Selectivity (%) | 1,3-Butadiene Yield (%) |
| 10CsH₂PO₄/SiO₂ | 99.8 | 59.7 | 12.8 | 4.5 | 59.6 |
| 10LiH₂PO₄/SiO₂ | 99.7 | 37.2 | 23.7 | 5.8 | 37.1 |
| 10NaH₂PO₄/SiO₂ | 99.6 | 45.3 | 24.2 | 4.9 | 45.1 |
| 10KH₂PO₄/SiO₂ | 99.8 | 51.5 | 16.9 | 4.9 | 51.4 |
| 10RbH₂PO₄/SiO₂ | 99.8 | 54.1 | 14.2 | 4.8 | 54.0 |
| Reaction Conditions: Vapor-phase dehydration at 411 °C. |
Reaction Pathway and Experimental Workflow
The dehydration of this compound to 1,3-butadiene is proposed to proceed through a multi-step reaction pathway involving an acid-base concerted mechanism.[1] The initial step is the epoxidation of 1,2-BDO to form 1,2-epoxybutane, which is a key intermediate.[1] This is followed by isomerization to unsaturated alcohols, primarily 2-buten-1-ol, which then undergoes a final dehydration step to yield 1,3-butadiene.[1]
Caption: Proposed reaction pathway for the dehydration of this compound to 1,3-butadiene.
A typical experimental setup for the catalytic dehydration of 1,2-BDO involves catalyst preparation, a continuous flow reactor system, and product analysis.
Caption: General experimental workflow for the catalytic dehydration of this compound.
Experimental Protocols
Catalyst Preparation: 10 wt% CsH₂PO₄/SiO₂
This protocol describes the preparation of a silica-supported cesium dihydrogen phosphate catalyst using the impregnation method.[1]
Materials:
-
Cesium dihydrogen phosphate (CsH₂PO₄)
-
Silica support (e.g., CARiACT Q-10, surface area ~300 m²/g)
-
Deionized water
Procedure:
-
Calculate the required amount of CsH₂PO₄ to achieve a 10 wt% loading on the silica support.
-
Dissolve the calculated amount of CsH₂PO₄ in a minimal amount of deionized water to form a solution.
-
Add the silica support to the CsH₂PO₄ solution.
-
Stir the mixture at room temperature for a sufficient time to ensure uniform impregnation.
-
Dry the impregnated silica support in an oven at 110 °C overnight to remove water.
-
Calcine the dried material in a furnace under a flow of air. A typical calcination procedure involves heating to 400-500 °C for 3-5 hours.
Vapor-Phase Dehydration of this compound
This protocol outlines the procedure for the catalytic dehydration of 1,2-BDO in a continuous flow fixed-bed reactor.[1]
Apparatus:
-
Fixed-bed flow reactor (quartz or stainless steel tube)
-
Furnace with temperature controller
-
Mass flow controller for carrier gas (e.g., N₂)
-
Liquid pump for reactant feed (e.g., HPLC pump)
-
Condenser/cold trap (0 °C)
-
Gas chromatograph with Flame Ionization Detector (GC-FID) and/or Mass Spectrometer (GC-MS)
Procedure:
-
Load approximately 0.40 g of the prepared CsH₂PO₄/SiO₂ catalyst into the reactor, securing it with quartz wool plugs.
-
Place the reactor in the furnace and connect the gas and liquid feed lines.
-
Pretreat the catalyst by heating to the desired reaction temperature (e.g., 411 °C) under a nitrogen flow (e.g., 30 mL/min) for 1 hour.[1]
-
After pretreatment, introduce the this compound feed into the reactor at a constant flow rate (e.g., 1.3 g/h) along with the nitrogen carrier gas.[1]
-
Maintain a constant contact time (W/F, ratio of catalyst weight to reactant feed rate) of approximately 0.31 h.[1]
-
Pass the reactor effluent through a condenser or cold trap maintained at 0 °C to collect the liquid products.
-
Collect liquid samples periodically (e.g., every hour) for analysis.
Product Analysis
This protocol describes the analysis of the reaction products using gas chromatography.
Instrumentation:
-
Gas chromatograph (GC) equipped with a Flame Ionization Detector (FID) for quantification.
-
GC coupled with a Mass Spectrometer (GC-MS) for product identification.
-
Appropriate capillary column (e.g., a polar column for separating oxygenates).
Procedure:
-
Prepare standard solutions of this compound, 1,3-butadiene, butanal, butanone, and other expected products for calibration of the GC-FID.
-
Inject the collected liquid samples into the GC-FID to determine the concentration of each component.
-
Inject representative samples into the GC-MS to confirm the identity of the products based on their mass spectra.
-
Calculate the conversion of this compound and the selectivity and yield of each product using the following formulas:
-
Conversion (%) = [(moles of 1,2-BDO reacted) / (moles of 1,2-BDO fed)] x 100
-
Selectivity (%) = [(moles of a specific product formed) / (moles of 1,2-BDO reacted)] x (stoichiometric factor) x 100
-
Yield (%) = (Conversion x Selectivity) / 100
-
References
Application Notes and Protocols for the Asymmetric Dihydroxylation of 1-Phenyl-1,2-butanediol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enantioselective synthesis of vicinal diols is a cornerstone of modern organic chemistry, providing critical chiral building blocks for the synthesis of pharmaceuticals, natural products, and other complex molecular architectures. The Sharpless Asymmetric Dihydroxylation (SAD) stands out as a robust and highly predictable method for the stereospecific conversion of prochiral alkenes into chiral diols with high enantiomeric purity.[1][2] This protocol, developed by K. Barry Sharpless, utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand derived from cinchona alkaloids to direct the dihydroxylation to a specific face of the alkene.[3]
This document provides detailed application notes and experimental protocols for the synthesis of enantiomerically pure 1-phenyl-1,2-butanediol from 1-phenyl-1-butene using the Sharpless Asymmetric Dihydroxylation. The commercially available "AD-mix" reagents, which contain the osmium catalyst, a stoichiometric reoxidant (potassium ferricyanide), a base (potassium carbonate), and a chiral ligand, make this procedure experimentally straightforward and scalable.[4] The choice between AD-mix-α, containing the (DHQ)₂PHAL ligand, and AD-mix-β, containing the (DHQD)₂PHAL ligand, dictates the absolute stereochemistry of the resulting diol.[2]
Reaction Principle and Stereoselectivity
The Sharpless Asymmetric Dihydroxylation proceeds via a [3+2] cycloaddition of the osmium tetroxide, coordinated to the chiral ligand, to the alkene.[2] The chiral ligand creates a binding pocket that preferentially accommodates one face of the alkene, leading to high enantioselectivity. The choice of AD-mix determines which enantiomer of the diol is produced:
-
AD-mix-α typically provides diols with an (S,S)-configuration for terminal alkenes like 1-phenyl-1-butene.
-
AD-mix-β typically provides diols with an (R,R)-configuration for the same substrates.
The stereochemical outcome can be reliably predicted using the Sharpless mnemonic device. For 1-phenyl-1-butene, the phenyl group is the largest substituent, the ethyl group is the medium substituent, and the hydrogen is the smallest.
Quantitative Data Summary
Table 1: Asymmetric Dihydroxylation of Representative Terminal Alkenes
| Alkene Substrate | AD-mix | Product Configuration | Yield (%) | Enantiomeric Excess (ee, %) |
| Styrene | AD-mix-β | (R)-1-phenyl-1,2-ethanediol | >99 | 98 |
| Styrene | AD-mix-α | (S)-1-phenyl-1,2-ethanediol | 98 | 97 |
| 1-Decene | AD-mix-β | (R)-1,2-decanediol | 96 | 91 |
Data compiled from analogous reactions reported in the literature.[1]
Table 2: Asymmetric Dihydroxylation of Representative Internal Alkenes
| Alkene Substrate | AD-mix | Product Configuration | Yield (%) | Enantiomeric Excess (ee, %) |
| (E)-Stilbene | AD-mix-β | (1R,2R)-1,2-diphenyl-1,2-ethanediol | >99 | >99 |
| (E)-Stilbene | AD-mix-α | (1S,2S)-1,2-diphenyl-1,2-ethanediol | >99 | >99 |
| (E)-2-Hexene | AD-mix-β | (2R,3R)-2,3-hexanediol | 93 | 99 |
Data compiled from analogous reactions reported in the literature.[1]
Experimental Protocols
The following are detailed protocols for the synthesis of (1R,2R)-1-phenyl-1,2-butanediol using AD-mix-β and (1S,2S)-1-phenyl-1,2-butanediol using AD-mix-α.
Safety Precautions: Osmium tetroxide is highly toxic and volatile. The AD-mix formulations contain a non-volatile osmate salt, which is safer to handle. Nevertheless, always handle AD-mix in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
Protocol 1: Synthesis of (1R,2R)-1-Phenyl-1,2-butanediol using AD-mix-β
Materials:
-
1-Phenyl-1-butene (1.0 mmol, 132 mg)
-
AD-mix-β (1.4 g)
-
tert-Butanol (5 mL)
-
Water (5 mL)
-
Sodium sulfite (1.5 g)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add tert-butanol (5 mL) and water (5 mL).
-
With vigorous stirring, add AD-mix-β (1.4 g). Continue stirring until the mixture forms two clear phases and the solid has dissolved. The aqueous phase will be a bright yellow color.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add 1-phenyl-1-butene (1.0 mmol, 132 mg) to the cooled, stirred mixture.
-
Continue stirring vigorously at 0 °C. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 6-24 hours.
-
Once the reaction is complete, quench the reaction by adding solid sodium sulfite (1.5 g) and continue stirring for 1 hour, allowing the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic extracts and wash with 1 M NaOH, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure (1R,2R)-1-phenyl-1,2-butanediol.
-
Determine the yield and enantiomeric excess (e.g., by chiral HPLC or NMR analysis of a Mosher's ester derivative).
Protocol 2: Synthesis of (1S,2S)-1-Phenyl-1,2-butanediol using AD-mix-α
This protocol is identical to Protocol 1, with the substitution of AD-mix-α for AD-mix-β. The expected product is (1S,2S)-1-phenyl-1,2-butanediol.
Diagrams
Caption: Experimental workflow for the Sharpless Asymmetric Dihydroxylation.
Caption: Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.
References
Troubleshooting & Optimization
Suppressing polyether formation in 1,2-Butanediol synthesis
Technical Support Center: Synthesis of 1,2-Butanediol
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of this compound, with a specific focus on suppressing the formation of polyether byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound and what are the main byproducts?
A1: The industrial synthesis of this compound is achieved through the hydration of 1,2-epoxybutane. This reaction can be performed with or without a catalyst. The primary byproducts are polyethers, which are formed through the reaction of this compound with unreacted 1,2-epoxybutane.
Q2: How can the formation of polyether byproducts be minimized?
A2: The most effective method to suppress polyether formation is to use a significant molar excess of water in the reaction mixture. A 10- to 20-fold molar excess of water to 1,2-epoxybutane is recommended. This ensures that the epoxide is more likely to react with water than with the this compound product. The selectivity for this compound can range from 70% to 92%, depending on the excess of water used.
Q3: What are the differences between the catalytic and non-catalytic synthesis methods?
A3: The non-catalytic method requires high temperatures (160-220 °C) and pressures (10-30 bar). The catalytic method, using catalysts such as sulfuric acid or strongly acidic ion-exchange resins, can be performed under milder conditions, typically below 160 °C and at pressures slightly above atmospheric.
Q4: How can I monitor the progress of the reaction and identify byproducts?
A4: The reaction progress and the presence of byproducts can be monitored using Gas Chromatography-Mass Spectrometry (GC-MS). This technique allows for the separation and identification of this compound, unreacted 1,2-epoxybutane, and polyether byproducts.
Q5: What is the best method for purifying this compound from the reaction mixture?
A5: Fractional distillation is the most common method for purifying this compound. Due to the significantly higher boiling points of the polyether byproducts compared to this compound, they can be effectively separated.
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield of this compound and high polyether content | Insufficient molar excess of water. | Increase the molar ratio of water to 1,2-epoxybutane to at least 10:1, preferably closer to 20:1. |
| Inefficient mixing of the reactants. | Ensure vigorous stirring to maintain a homogeneous reaction mixture. | |
| Incomplete conversion of 1,2-epoxybutane | For Catalytic Method: | |
| - Deactivated catalyst. | - Regenerate the ion-exchange resin catalyst by washing with a strong acid (e.g., 5-10% HCl or H₂SO₄). | |
| - Insufficient catalyst amount. | - Increase the catalyst loading. | |
| - Low reaction temperature. | - Gradually increase the reaction temperature, while monitoring for byproduct formation. | |
| For Non-Catalytic Method: | ||
| - Reaction temperature is too low or reaction time is too short. | - Increase the reaction temperature or prolong the reaction time. | |
| Difficulty in separating this compound from byproducts | Inefficient distillation setup. | Use a fractional distillation column with sufficient theoretical plates. Ensure the column is properly insulated to maintain a good temperature gradient. |
| Azeotrope formation with other components. | While this compound can form azeotropes with other glycols, it is less likely with higher molecular weight polyethers. Ensure the absence of other low-boiling impurities. | |
| Catalyst deactivation (for ion-exchange resins) | Fouling of the resin by polymeric byproducts or impurities. | Pre-wash the resin bed to remove suspended solids. For severe fouling, consider a pre-treatment of the crude product before it comes into contact with the catalyst in subsequent runs. |
| Loss of acidic sites. | Regenerate the resin with a strong acid solution. The general procedure involves backwashing, injecting the regenerant, displacing the regenerant, and rinsing. |
Data Presentation
Table 1: Effect of Water to 1,2-Epoxybutane Molar Ratio on Product Selectivity
| Molar Ratio (Water : 1,2-Epoxybutane) | This compound Selectivity (%) | Polyether Byproducts (%) |
| 5 : 1 | ~60 | ~40 |
| 10 : 1 | ~75 | ~25 |
| 15 : 1 | ~85 | ~15 |
| 20 : 1 | >90 | <10 |
Note: These are approximate values based on typical industrial outcomes. Actual results may vary depending on specific reaction conditions.
Experimental Protocols
Protocol 1: Catalytic Synthesis of this compound using a Strong Acid Ion-Exchange Resin
Materials:
-
1,2-Epoxybutane (99% purity)
-
Deionized water
-
Strongly acidic ion-exchange resin (e.g., Amberlyst 15)
-
Pressurized reaction vessel with temperature control and stirring mechanism
Procedure:
-
Catalyst Preparation: Wash the ion-exchange resin with deionized water to remove any impurities.
-
Reaction Setup:
-
Charge the reaction vessel with deionized water and the washed ion-exchange resin. The amount of water should be a 15 to 20-fold molar excess relative to the 1,2-epoxybutane to be added.
-
Seal the reactor and begin stirring.
-
-
Reaction:
-
Heat the mixture to the desired reaction temperature (e.g., 120-150 °C).
-
Slowly feed the 1,2-epoxybutane into the reactor over a period of time to control the exothermic reaction.
-
Maintain the reaction temperature and stirring for a specified duration (e.g., 1-2 hours).
-
Monitor the reaction progress by taking samples periodically and analyzing them by GC-MS.
-
-
Work-up:
-
After the reaction is complete, cool the reactor to room temperature.
-
Filter the reaction mixture to separate the catalyst. The catalyst can be washed and stored for regeneration and reuse.
-
The resulting aqueous solution contains this compound and minor amounts of polyether byproducts.
-
Protocol 2: Purification of this compound by Fractional Distillation
Materials:
-
Crude this compound reaction mixture
-
Fractional distillation apparatus (including a distillation flask, fractionating column, condenser, and receiving flasks)
-
Heating mantle
-
Vacuum source (optional, for vacuum distillation)
Procedure:
-
Apparatus Setup:
-
Assemble the fractional distillation apparatus. Ensure all joints are properly sealed.
-
Insulate the fractionating column with glass wool or aluminum foil to ensure an efficient temperature gradient.
-
-
Distillation:
-
Charge the distillation flask with the crude this compound solution.
-
Begin heating the flask gently.
-
First, distill off the excess water at atmospheric pressure. The head temperature will be around 100 °C.
-
Once the water has been removed, the temperature will begin to rise.
-
Collect any intermediate fractions that distill over before the boiling point of this compound is reached.
-
Collect the pure this compound fraction at its boiling point (approximately 197 °C at atmospheric pressure).
-
The higher-boiling polyether byproducts will remain in the distillation flask.
-
For heat-sensitive materials or to lower the boiling point, the distillation can be performed under reduced pressure.
-
Visualizations
Caption: Reaction pathways in this compound synthesis.
Caption: Troubleshooting workflow for low this compound yield.
Caption: Competitive nucleophilic attack in this compound synthesis.
Technical Support Center: Purification of 1,2-Butanediol from Industrial Byproducts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 1,2-Butanediol from industrial byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the common industrial sources of this compound byproducts?
A1: this compound is often obtained as a byproduct from several industrial processes. The primary sources include:
-
Production of 1,4-Butanediol: It is a common byproduct in the manufacturing of 1,4-butanediol from butadiene.[1]
-
Hydration of 1,2-Epoxybutane: This is the main industrial route for producing this compound, but it can also result in the formation of byproducts like polyethers.[1][2] The selectivity of this reaction towards this compound ranges from 70% to 92%, depending on the excess of water used.[1][2]
-
Catalytic Hydrocracking of Sugars and Starches: Processes that convert sorbitol and other sugars into ethylene glycol and propylene glycol can also yield this compound as a byproduct.[1]
-
Biomass Fermentation: Fermentation processes designed to produce other biochemicals can sometimes yield this compound in the fermentation broth.[3][4]
Q2: What are the typical impurities found with this compound in industrial byproduct streams?
A2: The impurities present in industrial this compound streams depend on the production process. Common impurities include:
-
Other Glycols: Monoethylene glycol (MEG), monopropylene glycol (MPG), and 2,3-butanediol are frequently present, especially in streams from sugar and starch hydrocracking.[3][5]
-
Water: Water is often present in significant amounts, particularly in streams from the hydration of 1,2-epoxybutane or fermentation broths.[1][2][5]
-
Polyethers: These can form during the hydration of 1,2-epoxybutane if there is an insufficient excess of water.[1][2]
-
Oxygenates and Hydrocarbons: These are common in byproduct streams from various chemical syntheses.[5]
-
Catalyst Residues: If a catalyst is used in the production process, trace amounts may remain in the byproduct stream.[5]
-
Unreacted Raw Materials: Depending on the efficiency of the primary reaction, unreacted starting materials may be present.
Q3: What are the primary methods for purifying this compound?
A3: The main purification methods for this compound from industrial byproducts are:
-
Distillation: Fractional distillation is a common method, but it can be challenging due to the close boiling points of impurities like MEG.[5] Pressure swing distillation is a more advanced technique used to separate azeotropic mixtures of this compound and MEG.[5]
-
Extraction:
-
Solvent Extraction: This involves using a solvent to selectively dissolve and remove this compound from the byproduct mixture.[4][6]
-
Reactive Extraction: In this method, a reagent is used to reversibly react with this compound to form a new compound that is easier to separate. The this compound is then recovered by reversing the reaction.[7][8]
-
-
Chromatography: Chromatographic techniques, such as simulated moving bed (SMB) chromatography, can be used for the separation of this compound from other oxygenates, especially in dilute aqueous solutions from fermentation.[9]
Troubleshooting Guides
Distillation Issues
Problem 1: Poor separation of this compound from Monoethylene Glycol (MEG).
-
Possible Cause: this compound and MEG have very similar boiling points and can form a minimum boiling azeotrope, making simple fractional distillation ineffective.[5][10]
-
Troubleshooting & Optimization:
-
Implement Pressure Swing Distillation: This is a highly effective method for separating azeotropic mixtures. The process involves two distillation columns operating at different pressures.[5]
-
Consider Azeotropic Distillation: An azeotrope-forming agent can be added to the mixture to alter the relative volatilities and facilitate separation.[5] However, this requires an additional step to remove the agent later.[5]
-
Problem 2: Product degradation and formation of oligomers.
-
Possible Cause: High temperatures in the reboiler during distillation can cause this compound and other glycols to degrade or polymerize into oligomers.[4][6]
-
Troubleshooting & Optimization:
-
Vacuum Distillation: Lowering the operating pressure of the distillation column will reduce the boiling points of the components, allowing for distillation at lower temperatures and minimizing thermal degradation.
-
Optimize Residence Time: Minimize the time the product spends in high-temperature zones like the reboiler.
-
Monitor for Fouling: Degradation products can lead to fouling of heat exchanger surfaces, reducing efficiency and requiring higher temperatures. Regularly inspect and clean equipment.[11][12]
-
Extraction Issues
Problem 3: Low yield of this compound during solvent extraction.
-
Possible Cause: The chosen solvent may have a low partition coefficient for this compound, or the extraction conditions may be suboptimal.
-
Troubleshooting & Optimization:
-
Solvent Screening: Test a range of solvents to find one with high selectivity and a high partition coefficient for this compound.
-
Optimize pH: The pH of the aqueous phase can influence the partitioning of this compound. Experiment with adjusting the pH to improve extraction efficiency.
-
Increase Solvent-to-Feed Ratio: A higher ratio can improve recovery but will also increase solvent usage and subsequent recovery costs.
-
Multi-Stage Extraction: Employing a counter-current multi-stage extraction process can significantly improve recovery.
-
Problem 4: Emulsion formation at the solvent-aqueous interface.
-
Possible Cause: The presence of surfactants or other surface-active impurities in the industrial byproduct stream can lead to the formation of stable emulsions, making phase separation difficult.
-
Troubleshooting & Optimization:
-
Centrifugation: Use a centrifuge to aid in breaking the emulsion and separating the phases.
-
Addition of a Demulsifier: A small amount of a suitable demulsifying agent can be added to break the emulsion.
-
Membrane-Assisted Liquid-Liquid Extraction (MLLE): This technique uses a hydrophobic membrane to provide a high surface area for mass transfer while preventing the formation of emulsions.[6]
-
General Issues
Problem 5: Unexpected peaks in the chromatogram of purified this compound.
-
Possible Cause: The unexpected peaks could be due to degradation of the this compound, contamination from the purification process, or residual impurities.
-
Troubleshooting & Optimization:
-
Check for Oxidative Degradation: If the sample has been exposed to air, oxidative degradation may have occurred. Prepare fresh solutions using deoxygenated solvents and store them under an inert atmosphere (e.g., nitrogen or argon).[13]
-
Analyze for Acid or Base Contamination: Traces of acid or base can catalyze degradation reactions. Ensure all glassware and solvents are neutral.[13]
-
Optimize Chromatographic Conditions: If the issue is with the analytical method, try adjusting the mobile phase, column temperature, or detector settings. For thermally sensitive compounds, a lower column temperature may be necessary, even if it leads to broader peaks.[14]
-
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value |
| Chemical Formula | C4H10O2 |
| Molecular Weight | 90.12 g/mol |
| Boiling Point | 195-196.9 °C (at 101.3 kPa)[2] |
| Melting Point | -50 °C[2] |
| Density (20°C) | 1.0023 g/cm³[2] |
| Solubility in Water | Miscible in all proportions[2] |
Table 2: Typical Operating Conditions for Pressure Swing Distillation of this compound/MEG Mixture
| Parameter | First Distillation Zone (Low Pressure) | Second Distillation Zone (High Pressure) |
| Pressure | < 10 kPa[5] | Higher than the first zone |
| Temperature | 90 - 145 °C[5] | 160 - 220 °C[5] |
| Bottoms Product | This compound (>90 wt%)[5] | Monoethylene Glycol (>99.6 wt%)[5] |
| Overhead Product | Azeotrope of MEG and 1,2-BDO | Azeotrope of MEG and 1,2-BDO (recycled) |
Experimental Protocols
Protocol 1: Purification of this compound by Vacuum Fractional Distillation
Objective: To separate this compound from less volatile impurities.
Methodology:
-
Setup: Assemble a vacuum fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a vacuum source with a pressure gauge.
-
Charging the Flask: Charge the round-bottom flask with the crude this compound mixture. Do not fill the flask more than two-thirds full.
-
Applying Vacuum: Slowly and carefully apply a vacuum to the system, reducing the pressure to the desired level (e.g., 10-20 mmHg).
-
Heating: Begin heating the flask gently with a heating mantle.
-
Fraction Collection:
-
Collect the initial fraction, which will likely contain more volatile impurities.
-
Monitor the temperature at the top of the column. When the temperature stabilizes at the boiling point of this compound at the operating pressure, change the receiving flask to collect the purified product.
-
Continue distillation until the temperature begins to rise again, indicating that less volatile impurities are starting to distill.
-
-
Shutdown: Turn off the heat and allow the system to cool completely before slowly releasing the vacuum.
-
Analysis: Analyze the collected fractions for purity using gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Protocol 2: Purification of this compound by Solvent Extraction
Objective: To extract this compound from an aqueous byproduct stream.
Methodology:
-
Solvent Selection: Choose a suitable organic solvent that is immiscible with water and has a high affinity for this compound (e.g., ethyl acetate, butanol).
-
Extraction:
-
Place a known volume of the aqueous this compound solution into a separatory funnel.
-
Add an equal volume of the chosen organic solvent.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.
-
Allow the layers to separate completely.
-
-
Phase Separation:
-
Drain the lower (denser) layer.
-
Collect the upper (less dense) layer.
-
-
Repeat Extraction: For higher recovery, the aqueous layer can be extracted again with fresh solvent. Combine the organic extracts.
-
Solvent Removal: Remove the solvent from the combined organic extracts using a rotary evaporator to obtain the purified this compound.
-
Analysis: Determine the concentration of this compound in the initial aqueous solution and the final product to calculate the extraction efficiency.
Visualizations
Caption: Workflow for the purification of this compound by vacuum fractional distillation.
Caption: Logical steps in the solvent extraction of this compound from an aqueous stream.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. chemcess.com [chemcess.com]
- 3. researchgate.net [researchgate.net]
- 4. bioesep.org [bioesep.org]
- 5. US10221116B2 - Process for the separation of monoethylene glycol and this compound - Google Patents [patents.google.com]
- 6. blogs.anl.gov [blogs.anl.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. docs.nrel.gov [docs.nrel.gov]
- 9. orochem.com [orochem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. benchchem.com [benchchem.com]
- 14. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing Reaction Conditions for 1,2-Epoxybutane Hydration
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the hydration of 1,2-epoxybutane to produce 1,2-butanediol.
Frequently Asked Questions (FAQs)
Q1: What is the primary product of 1,2-epoxybutane hydration, and why is this reaction significant? A1: The hydration of 1,2-epoxybutane involves a ring-opening reaction that yields this compound.[1] This product is a valuable chemical intermediate used in the production of various materials, including polyurethanes, plasticizers, and as a solvent. Optimizing this reaction is crucial to maximize the yield and purity of this compound, which in turn improves the efficiency and cost-effectiveness of subsequent manufacturing processes.
Q2: What are the key parameters to control for optimizing the hydration of 1,2-epoxybutane? A2: The primary parameters to control are reaction temperature, the type and concentration of the catalyst (or pH), the ratio of water to 1,2-epoxybutane, and the reaction time. Each of these variables can significantly influence the reaction rate, conversion, and the formation of potential byproducts.
Q3: How does temperature influence the hydration reaction? A3: Temperature has a significant effect on the reaction kinetics.[2] Increasing the temperature generally accelerates the rate of hydration. However, excessively high temperatures can lead to an increase in side reactions, such as polymerization of the epoxide, or decomposition, which can lower the overall yield of the desired this compound.[3] Studies on similar epoxy systems show that higher temperatures increase water diffusion and can alter the physical structure of the reactants.[2][4]
Q4: What is the role of a catalyst, and what types are commonly used? A4: The hydration of 1,2-epoxybutane can be slow without a catalyst. Catalysts are used to increase the reaction rate by providing an alternative reaction pathway with lower activation energy. The reaction can be catalyzed by both acids (e.g., sulfuric acid, hydrochloric acid) and bases (e.g., sodium hydroxide). The choice of catalyst is critical as it can affect the reaction's selectivity and the potential for side reactions.[5] For instance, acid catalysis proceeds via a protonated epoxide intermediate, which is highly susceptible to nucleophilic attack by water.
Q5: My reaction is very slow or seems incomplete. What are the likely causes? A5: A sluggish or incomplete reaction can stem from several factors. Insufficient heating may mean the activation energy barrier is not being overcome.[6] Another common cause is an inactive or insufficient amount of catalyst.[6] The presence of impurities in the starting 1,2-epoxybutane could also inhibit the reaction. Finally, if the reaction is reversible, an unfavorable equilibrium may be limiting the conversion.[6]
Troubleshooting Guide
Problem: Low Yield of this compound
| Possible Cause | Recommended Solution & Explanation |
| Incomplete Reaction | Increase Temperature: Gently increase the reaction temperature in increments of 5-10°C to enhance the reaction rate. Monitor for byproduct formation.[3]Increase Catalyst Concentration: Add more catalyst incrementally. Be cautious, as excess catalyst can promote side reactions.Extend Reaction Time: Monitor the reaction's progress using TLC or GC to determine if it simply needs more time to reach completion.[7] |
| Side Reactions (e.g., Polymerization) | Moderate Temperature: Avoid excessively high temperatures which can promote polymerization of the epoxide.[6]Control pH: Ensure the catalyst concentration is optimal. Extreme pH levels can lead to undesired side reactions.Adjust Reactant Concentration: High concentrations of the epoxide may favor intermolecular reactions leading to oligomers or polymers. Consider diluting the reaction mixture.[3] |
| Product Loss During Workup | Optimize Extraction: Ensure the solvent used for extraction has good solubility for this compound and perform multiple extractions to maximize recovery.Careful Distillation: this compound has a relatively high boiling point. Ensure your distillation setup is efficient (e.g., vacuum distillation) to prevent product loss or degradation at high temperatures. |
Problem: Inconsistent Results Between Batches
| Possible Cause | Recommended Solution & Explanation |
| Variability in Reagent Purity | Use High-Purity Reagents: Ensure the 1,2-epoxybutane and water are of high purity. Impurities can act as inhibitors or promote side reactions.[7]Check for Water Content: While water is a reactant, its initial concentration should be precisely controlled for consistency. |
| Poor Control of Reaction Parameters | Calibrate Equipment: Ensure temperature probes and stirring motors are properly calibrated and functioning correctly.Maintain an Inert Atmosphere (if applicable): While not always necessary for hydration, if side reactions with air are suspected, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can ensure consistency. |
Data Presentation
Table 1: Illustrative Effect of Temperature on 1,2-Epoxybutane Hydration
| Temperature (°C) | Relative Reaction Rate | This compound Yield (%) | Byproduct Formation (%) |
| 50 | 1.0 | 85 | <1 |
| 70 | 2.5 | 95 | 2 |
| 90 | 5.0 | 92 | 5 |
| 110 | 8.0 | 80 | 15 |
| Note: Data are illustrative and intended to show general trends. Actual results will vary based on specific catalytic systems, concentrations, and reaction times. |
Table 2: Conceptual Comparison of Catalysts for 1,2-Epoxybutane Hydration
| Catalyst Type | Example | Relative Rate | Selectivity | Key Considerations |
| Acid Catalyst | Dilute H₂SO₄ | High | Good to Moderate | Can promote polymerization at high concentrations or temperatures. Requires neutralization during workup. |
| Base Catalyst | Dilute NaOH | Moderate to High | Good | Can also promote side reactions. Requires careful pH control and neutralization. |
| No Catalyst | Deionized Water | Low | High | Reaction is very slow (non-catalytic hydrolysis) and may require high temperatures and long reaction times, increasing the risk of side reactions.[5] |
Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Hydration of 1,2-Epoxybutane
-
Glassware Preparation: Ensure all glassware (a round-bottom flask, condenser, and magnetic stir bar) is clean and dry.
-
Reagent Setup: To the round-bottom flask, add deionized water. Begin stirring and place the flask in a temperature-controlled water or oil bath.
-
Catalyst Addition: Slowly add a catalytic amount of a strong acid (e.g., 0.1 M sulfuric acid).
-
Epoxide Addition: Once the desired temperature is reached and stable, add 1,2-epoxybutane dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to proceed for the desired time (e.g., 2-6 hours), monitoring its progress periodically by taking small aliquots for analysis by TLC or GC.
-
Workup: After the reaction is complete (as determined by the consumption of the starting material), cool the mixture to room temperature. Neutralize the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution) until the pH is ~7.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., ethyl acetate) three times.
-
Drying and Concentration: Combine the organic layers, dry over an anhydrous salt (e.g., anhydrous magnesium sulfate), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude this compound by vacuum distillation if necessary.
Visualizations
References
- 1. 1,2-Epoxybutane - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Study on diffusion mechanism and failure behavior of epoxy coatings focusing on synergistic effect of temperature and water molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Separation of 1,2-Butanediol and Ethylene Glycol Azeotrope
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the separation of the 1,2-Butanediol (1,2-BDO) and ethylene glycol (EG) azeotrope.
Troubleshooting Guides
This section addresses specific issues that may arise during the separation process.
Issue 1: Poor Separation Efficiency in Azeotropic Distillation
Question: My azeotropic distillation is not effectively separating 1,2-BDO and EG. What are the potential causes and solutions?
Answer:
Poor separation efficiency in azeotropic distillation can stem from several factors. Here's a systematic approach to troubleshoot the issue:
-
Inappropriate Entrainer Selection: The chosen entrainer may not be optimal for breaking the 1,2-BDO/EG azeotrope. The ideal entrainer should form a new, lower-boiling azeotrope with one of the glycols, which is then easily separated.
-
Solution: Verify the suitability of your entrainer. Effective entrainers for this separation include ethyl benzene, 3-heptanone, and diisobutyl ketone.[1] Consider screening alternative entrainers if the current one is ineffective.
-
-
Incorrect Entrainer-to-Feed Ratio: An insufficient amount of entrainer will not fully break the azeotrope, while an excessive amount can lead to unnecessary energy consumption and larger column requirements.[1]
-
Solution: Optimize the entrainer-to-feed ratio. This often requires experimental iteration. Start with a recommended ratio from literature if available, and systematically vary it to find the optimal point for your specific conditions.
-
-
Suboptimal Operating Conditions: Incorrect temperature, pressure, or reflux ratio can significantly impact separation.
-
Solution: Review and adjust the distillation parameters. Ensure the column is operating at the correct pressure to facilitate the formation and separation of the ternary azeotrope. The reflux ratio is a critical parameter that influences purity; a higher reflux ratio generally leads to better separation but at the cost of higher energy consumption.
-
-
Column Inefficiency: The number of theoretical plates in your distillation column may be insufficient for the required separation.
-
Solution: Evaluate your column's efficiency. If necessary, use a column with a higher number of theoretical plates or consider using more efficient packing material. Rectification of ethylene glycol from this compound to 99% purity requires 55 actual plates, whereas azeotropic distillation with an agent yielding a relative volatility of 1.7 would only require 24 actual plates.[1]
-
Issue 2: Entrainer Recovery Problems in Extractive Distillation
Question: I am struggling to efficiently recover the solvent used in the extractive distillation of the 1,2-BDO/EG mixture. What could be the problem?
Answer:
Inefficient solvent recovery in extractive distillation is a common challenge. Here are the likely causes and their solutions:
-
High Solvent Volatility: If the solvent has a boiling point too close to one of the glycols, it will be difficult to separate in the solvent recovery column.
-
Solution: Select a solvent with a significantly higher boiling point than both 1,2-BDO and EG. Sulfolane is an effective solvent for separating close-boiling alcohols due to its high boiling point and ability to alter the vapor pressure of one of the components.
-
-
Thermal Degradation of the Solvent: High reboiler temperatures in the solvent recovery column can lead to the degradation of the solvent, reducing its effectiveness and contaminating the product.
-
Solution: Operate the solvent recovery column under vacuum to reduce the reboiler temperature. Monitor for any signs of solvent decomposition, such as color change or the formation of byproducts.
-
-
Foaming: Some solvents can cause foaming in the distillation column, leading to operational instability and poor separation.
-
Solution: If foaming is observed, consider using anti-foaming agents. However, ensure they do not interfere with the final product purity. Adjusting the feed rate and reboiler duty can also sometimes mitigate foaming.
-
Issue 3: Inconsistent Product Purity in Pressure-Swing Distillation (PSD)
Question: The purity of my separated 1,2-BDO and EG is fluctuating when using pressure-swing distillation. Why is this happening?
Answer:
Pressure-swing distillation relies on the sensitivity of the azeotropic composition to pressure changes.[2][3] Inconsistent purity can be attributed to:
-
Pressure Fluctuations: The effectiveness of PSD is directly dependent on maintaining stable and distinct pressures in the two distillation columns.
-
Solution: Ensure your pressure control systems for both the high-pressure and low-pressure columns are robust and maintaining the setpoints with minimal deviation. Any significant fluctuation will alter the azeotropic composition and affect the separation.
-
-
Inadequate Pressure Difference: If the pressure difference between the two columns is not sufficient, the shift in the azeotropic composition will be minimal, leading to poor separation.
-
Solution: The change in azeotropic composition should be at least 5% over the pressure range, with 10% or more being ideal for a feasible PSD process.[4] Evaluate the vapor-liquid equilibrium (VLE) data for the 1,2-BDO/EG system at different pressures to determine an optimal pressure differential.
-
-
Improper Recycle Stream Composition: The composition of the recycle stream from one column to the other is critical for the overall process efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental challenge in separating this compound and ethylene glycol?
A1: The primary challenge lies in the formation of a minimum-boiling azeotrope.[6] This means that at a specific composition, the mixture boils at a constant temperature, and the vapor has the same composition as the liquid. Consequently, simple distillation cannot be used to separate the components beyond the azeotropic point. The boiling points of this compound (192°C) and ethylene glycol (198°C) are also very close, further complicating separation by conventional distillation.[7]
Q2: What are the main techniques used to separate this azeotrope?
A2: The most common methods for separating the 1,2-BDO and EG azeotrope include:
-
Azeotropic Distillation: An entrainer is added to form a new, lower-boiling azeotrope with one of the components, which is then easier to separate.[1]
-
Extractive Distillation: A high-boiling solvent is introduced to alter the relative volatility of the components, allowing for their separation.
-
Pressure-Swing Distillation (PSD): This method utilizes two distillation columns operating at different pressures to exploit the pressure-sensitive nature of the azeotrope.[2][3]
-
Reactive Distillation: One of the components is selectively reacted to form a new compound with a significantly different boiling point, which can then be easily separated. This is considered a promising future direction for glycol purification.[8]
Q3: How do I choose the right separation technique for my application?
A3: The choice of separation technique depends on several factors, including the desired purity of the products, the scale of the operation, energy costs, and environmental considerations.
-
Azeotropic and Extractive Distillation are often used in industrial-scale production.[8] They are effective but require an additional step for entrainer or solvent recovery.
-
Pressure-Swing Distillation is advantageous as it does not require the addition of a third component.[2] However, it is only feasible if the azeotropic composition is sufficiently sensitive to pressure changes.[4]
-
Reactive Distillation can be highly efficient as it combines reaction and separation in a single unit.[9][10] However, it requires a suitable and selective chemical reaction.
-
Adsorptive separation is a viable option for small-scale production.[8]
Q4: Can you provide a summary of the effectiveness of different separation methods?
A4: The following table summarizes quantitative data on the purity and yield achievable with different separation methods for the 1,2-BDO and EG system.
| Separation Method | Entrainer/Solvent | Product Purity | Product Yield/Recovery | Reference |
| Azeotropic Distillation | EGO (proprietary solvent) | >99.99% EG, 99.9% 1,2-BDO | 99.99% EG, 97.68% 1,2-BDO | [11] |
| Azeotropic Distillation | 1-Octanol | 99.90% EG, 99.30% 1,2-BDO | 99.98% EG, 99.45% 1,2-BDO | [12] |
| Azeotropic Distillation | Ethyl Benzene | 99.9% EG in overhead | - | [7] |
| Azeotropic Distillation | 3-Heptanone | 94.4% EG in vapor phase | - | [7] |
Experimental Protocols
Protocol 1: Azeotropic Distillation using Ethyl Benzene
This protocol provides a general methodology for the laboratory-scale separation of 1,2-BDO and EG using ethyl benzene as an entrainer.
Materials:
-
Mixture of this compound and Ethylene Glycol
-
Ethyl Benzene (Entrainer)
-
Distillation apparatus (round-bottom flask, distillation column with packing, condenser, receiving flask)
-
Heating mantle
-
Temperature and pressure sensors
-
Gas chromatograph (GC) for composition analysis
Procedure:
-
Charge the Flask: Charge the round-bottom flask with a known quantity of the 1,2-BDO and EG mixture.
-
Add Entrainer: Add ethyl benzene to the flask. A typical starting ratio is 1:1 by volume with the glycol mixture, but this should be optimized.
-
Assemble Apparatus: Assemble the distillation apparatus, ensuring all joints are properly sealed.
-
Heating and Reflux: Begin heating the mixture. Once boiling commences, allow the system to reflux for a period (e.g., 1 hour) to establish equilibrium.
-
Distillation: Begin collecting the distillate. The overhead product will be the ternary azeotrope of ethyl benzene, water (if present), and one of the glycols (typically EG).
-
Monitoring: Monitor the overhead temperature. A stable temperature indicates that the azeotrope is being distilled.
-
Composition Analysis: Periodically take samples of the distillate and the bottoms product and analyze their composition using GC to track the separation progress.
-
Separation of Layers: If the overhead product forms two liquid layers upon condensation, they can be separated by decantation.[1]
-
Completion: Continue the distillation until the desired separation is achieved, as indicated by the composition of the bottoms product.
-
Entrainer Recovery: The entrainer can be recovered from the distillate by further processing, such as a second distillation or liquid-liquid extraction.
Visualizations
References
- 1. US4966658A - Recovery of ethylene glycol from butanediol isomers by azeotropic distillation - Google Patents [patents.google.com]
- 2. famt.ac.in [famt.ac.in]
- 3. Pressure Swing Distillation - Chemical Engineering World [chemicalengineeringworld.com]
- 4. Pressure Swing Distillation to Break Azeotropes - ChemEnggHelp [chemengghelp.com]
- 5. scribd.com [scribd.com]
- 6. scribd.com [scribd.com]
- 7. Wolfram Demonstrations Project [demonstrations.wolfram.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Reactive Distillation of Glycolic Acid Using Heterogeneous Catalysts: Experimental Studies and Process Simulation [frontiersin.org]
- 10. Reactive Distillation of Glycolic Acid Using Heterogeneous Catalysts: Experimental Studies and Process Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. globethesis.com [globethesis.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing 1,2-Butanediol Production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance yield and selectivity in 1,2-Butanediol (1,2-BDO) production.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly through the hydration of 1,2-epoxybutane.
| Issue | Potential Cause | Recommended Action |
| Low Yield of this compound | Incomplete reaction of 1,2-epoxybutane. | - Increase Reaction Time: Monitor the reaction progress using Gas Chromatography (GC) to ensure the starting material is consumed. - Increase Temperature: Gradually increase the reaction temperature, but be mindful that excessive heat can lead to byproduct formation.[1] - Catalyst Deactivation: If using a solid acid catalyst, it may have lost activity. Consider regenerating or replacing the catalyst. |
| Poor Selectivity (High levels of byproducts) | Insufficient water in the reaction mixture, leading to the formation of polyethers.[2] | - Increase Water-to-Epoxide Molar Ratio: A molar excess of water (10 to 20-fold) is crucial to suppress the formation of polyethers.[2] - Optimize Temperature: Lower reaction temperatures generally favor higher selectivity towards this compound.[1] |
| Incorrect catalyst or catalyst concentration. | - Select Appropriate Catalyst: Strongly acidic ion exchange resins or sulfuric acid are effective catalysts.[2] - Optimize Catalyst Loading: Titrate the catalyst amount to find the optimal concentration that maximizes selectivity without promoting side reactions. | |
| Presence of Unexpected Peaks in GC Analysis | Formation of various byproducts such as other butanediol isomers, butanal, or butanone. | - Confirm Peak Identity: Use Gas Chromatography-Mass Spectrometry (GC-MS) to identify the chemical structure of the unknown peaks. - Adjust Reaction Conditions: Once the byproducts are identified, adjust reaction parameters (temperature, pressure, catalyst) to minimize their formation. For instance, the formation of butanal or butanone can result from the dehydration of 1,2-BDO.[3][4] |
| Difficulty in Product Purification | Close boiling points of this compound and byproducts or residual reactants. | - Fractional Distillation: Use a high-efficiency fractional distillation column. Azeotropic distillation with a suitable entrainer can also be employed to separate close-boiling mixtures.[1][5][6] - Extraction: Liquid-liquid extraction can be used to remove certain impurities before distillation. |
| Acidic Catalyst Deactivation | Poisoning of active sites by impurities in the reactants or fouling by carbonaceous deposits (coking).[7][8] | - Purify Reactants: Ensure starting materials are free from catalyst poisons like sulfur or nitrogen compounds.[7] - Catalyst Regeneration: Fouled catalysts can sometimes be regenerated by washing with appropriate solvents or by calcination to burn off coke.[7] - Optimize Reaction Conditions: Lowering the reaction temperature can reduce the rate of coking.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial method for producing this compound?
A1: The primary industrial route for this compound synthesis is the hydration of 1,2-epoxybutane.[2] This process typically requires a significant excess of water to maximize selectivity towards the desired diol and minimize the formation of polyether byproducts.[2]
Q2: How does the water-to-epoxide ratio affect the selectivity of the reaction?
A2: The molar ratio of water to 1,2-epoxybutane is a critical parameter for controlling selectivity. A higher excess of water (typically 10 to 20 times the molar amount of the epoxide) favors the formation of this compound by suppressing the competing reaction of the epoxide with the product diol, which leads to polyethers.[2] Selectivity can range from 70% to 92% depending on the excess of water used.[2]
Q3: What are the typical reaction conditions for the hydration of 1,2-epoxybutane?
A3: The reaction can be performed with or without a catalyst.
-
Without a catalyst: Higher temperatures (160-220 °C) and pressures are required.
-
With an acidic catalyst (e.g., sulfuric acid or a strongly acidic ion exchange resin): The reaction can be carried out at lower temperatures (below 160 °C) and near atmospheric pressure.[2]
Q4: What are the main byproducts in this compound synthesis, and how can they be removed?
A4: The most common byproducts are polyethers, formed from the reaction of 1,2-epoxybutane with this compound. Other potential byproducts include other butanediol isomers and products from side reactions like dehydration.[3] Purification is typically achieved through fractional distillation, which can be challenging due to the close boiling points of this compound and some of its byproducts.[1][5] Azeotropic distillation is an alternative technique to improve separation.[5][6]
Q5: How can I monitor the progress of my this compound synthesis reaction?
A5: Gas Chromatography (GC) is a common and effective method for monitoring the reaction. By taking aliquots of the reaction mixture at different time points, you can quantify the consumption of the 1,2-epoxybutane starting material and the formation of the this compound product and any byproducts.
Experimental Protocols
Laboratory-Scale Synthesis of this compound via Hydration of 1,2-Epoxybutane
Objective: To synthesize this compound from 1,2-epoxybutane with high selectivity.
Materials:
-
1,2-Epoxybutane
-
Deionized water
-
Strongly acidic ion exchange resin (e.g., Amberlyst 15)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Fractional distillation apparatus
Procedure:
-
In a round-bottom flask, combine 1,2-epoxybutane and deionized water in a 1:15 molar ratio.
-
Add the acidic ion exchange resin (approximately 5% by weight of the 1,2-epoxybutane).
-
Heat the mixture to 100-120°C with vigorous stirring.
-
Maintain the reaction at this temperature for 2-4 hours. Monitor the reaction progress by taking small samples periodically for GC analysis until the 1,2-epoxybutane is consumed.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the catalyst.
-
Remove the excess water from the filtrate using a rotary evaporator.
-
Purify the crude this compound by fractional distillation under reduced pressure. Collect the fraction boiling at approximately 96.5 °C at 10 mmHg.
GC-MS Analysis of this compound and Byproducts
Objective: To identify and quantify this compound and potential byproducts in a reaction mixture.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a mass spectrometer (MS) detector.
-
Column: A polar capillary column (e.g., HP-PONA, 50 m x 0.2 mm x 0.5 µm).
-
Carrier Gas: Helium.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 3 minutes.
-
Ramp to 240°C at a rate of 10°C/minute.
-
Hold at 240°C for 5 minutes.
-
-
MS Detector:
-
Scan range: 35-350 amu.
-
Ionization mode: Electron Ionization (EI).
-
Sample Preparation:
-
Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., methanol or dichloromethane).
-
If necessary, perform a derivatization step (e.g., esterification with phenylboronic acid) to improve the volatility and chromatographic separation of the diols.[9]
Data Analysis:
-
Identify the peaks corresponding to this compound and byproducts by comparing their retention times and mass spectra with those of known standards or library data.
-
Quantify the components by creating a calibration curve using standard solutions of known concentrations.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. globethesis.com [globethesis.com]
- 7. benchchem.com [benchchem.com]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Deactivation in 1,2-Butanediol Conversion
Welcome to the technical support center for catalyst deactivation in 1,2-butanediol (1,2-BDO) conversion processes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of catalyst deactivation in the conversion of this compound?
A1: Catalyst deactivation during 1,2-BDO conversion is primarily attributed to three mechanisms:
-
Coking: The formation of carbonaceous deposits (coke) on the catalyst surface, which can block active sites and pores.[1][2][3] This is often a significant issue for acidic catalysts like zeolites.[2][3]
-
Sintering: The agglomeration of metal particles on the catalyst support at high temperatures, leading to a decrease in the active surface area.[1][4] This has been observed in copper-based catalysts.[1][4]
-
Poisoning: The strong chemisorption of impurities from the feed or reaction byproducts onto the active sites, rendering them inactive.[5]
Q2: My catalyst's activity is declining rapidly. How do I determine the cause?
A2: A rapid decline in activity often points towards coking or poisoning. To diagnose the issue, a systematic approach is recommended. This can involve characterizing the spent catalyst and comparing it to the fresh catalyst. A detailed troubleshooting workflow is provided in the "Troubleshooting Guides" section.
Q3: Can a deactivated catalyst be regenerated?
A3: In many cases, yes. The appropriate regeneration method depends on the deactivation mechanism. For coke removal, a common method is calcination in air or a diluted oxygen stream to burn off the carbonaceous deposits. For sintering, regeneration is more challenging and may not be fully effective.
Q4: How does the choice of catalyst support affect deactivation?
A4: The catalyst support plays a crucial role in catalyst stability. For instance, modifying a ZSM-5 support through desilication to create a hierarchical structure with mesopores can slow down deactivation by facilitating the diffusion of coke precursors out of the pores.[1][6] The acidity of the support is also a critical factor; for example, in the dehydration of 1,3-butanediol over aluminosilicates, lower acid site densities led to better performance.[3]
Troubleshooting Guides
Issue 1: Rapid Loss of Catalytic Activity
Symptoms:
-
A significant drop in 1,2-BDO conversion within the first few hours of the experiment.
-
A noticeable increase in pressure drop across the reactor bed.
Possible Causes and Solutions:
| Possible Cause | Diagnostic Steps | Recommended Solutions |
| Severe Coking | 1. Thermogravimetric Analysis (TGA): Analyze the spent catalyst to quantify the amount of coke. A significant weight loss at high temperatures in an oxidizing atmosphere indicates coke.[3]2. Temperature Programmed Oxidation (TPO): This can also quantify coke and provide information on its nature.3. N₂ Physisorption: A significant decrease in surface area and pore volume compared to the fresh catalyst suggests pore blockage by coke.[3] | 1. Catalyst Regeneration: Perform calcination of the coked catalyst in a controlled flow of air/N₂ to burn off the coke.2. Optimize Reaction Conditions: Lower the reaction temperature or decrease the partial pressure of 1,2-BDO to reduce the rate of coke formation.3. Catalyst Modification: Modify the catalyst to have larger pores or less acidic sites.[1][6] |
| Catalyst Poisoning | 1. Feed Analysis: Analyze the 1,2-BDO feed for potential poisons (e.g., sulfur or nitrogen compounds).2. X-ray Photoelectron Spectroscopy (XPS) or Energy-Dispersive X-ray Spectroscopy (EDX): Analyze the surface of the spent catalyst for the presence of unexpected elements. | 1. Feed Purification: Implement a purification step for the 1,2-BDO feed to remove poisons.2. Use of a Guard Bed: Place a bed of adsorbent material upstream of the reactor to trap poisons before they reach the catalyst. |
Issue 2: Gradual Decline in Catalyst Performance Over an Extended Period
Symptoms:
-
A slow but steady decrease in 1,2-BDO conversion and/or selectivity over tens or hundreds of hours.
Possible Causes and Solutions:
| Possible Cause | Diagnostic Steps | Recommended Solutions |
| Sintering | 1. Transmission Electron Microscopy (TEM): Compare images of the fresh and spent catalysts to observe any increase in metal particle size.[1]2. Chemisorption (e.g., H₂ or CO pulse chemisorption): A decrease in the active metal surface area indicates sintering. | 1. Lower Reaction Temperature: Operate at the lowest possible temperature that still provides acceptable activity.2. Improve Catalyst Preparation: Use preparation methods that lead to stronger metal-support interactions to inhibit particle migration.3. Select a More Thermally Stable Support: Choose a support material that can better anchor the metal particles. |
| Slow Coking | 1. TGA and N₂ Physisorption: As with rapid coking, these techniques can be used to detect a gradual build-up of coke over time. | 1. Periodic Regeneration: Implement a regeneration cycle to periodically burn off the accumulated coke.2. Co-feeding a Small Amount of H₂: In some cases, co-feeding hydrogen can help to suppress coke formation. |
Data Presentation
Table 1: Effect of Time on Stream on 1,3-Butanediol Conversion over H-ZSM-5@260 Catalyst [3]
| Time on Stream (hours) | 1,3-BDO Conversion (%) | Butadiene Selectivity (%) |
| 0-24 | ~100 | ~60 |
| 102 | 80 | ~60 |
This table illustrates a gradual deactivation due to coke deposition, with a 20% drop in conversion over 102 hours while selectivity remained stable.[3]
Table 2: Coke Content on Spent Aluminosilicate Catalysts in 1,3-Butanediol Dehydration [2]
| Catalyst | Coke Content (wt%) |
| Al₂O₃ | 9-14 |
| SiO₂/Al₂O₃ | 9-14 |
| HZSM5 | 9-14 |
| TPA/SiO₂ | 9-14 |
This data indicates that significant coking occurs across various acidic catalysts in butanediol dehydration processes.[2]
Experimental Protocols
Protocol 1: Thermogravimetric Analysis (TGA) for Coke Quantification
-
Sample Preparation: Carefully unload the spent catalyst from the reactor in an inert atmosphere to prevent premature oxidation of the coke.
-
Instrument Setup:
-
Place a known mass (typically 5-10 mg) of the spent catalyst in a TGA crucible.
-
Load the crucible into the TGA instrument.
-
-
Experimental Conditions:
-
Purge the system with an inert gas (e.g., N₂) while heating to a temperature sufficient to remove adsorbed water and reactants (e.g., 150-200 °C). Hold at this temperature until the weight stabilizes.
-
Switch the gas to an oxidizing atmosphere (e.g., air or a mixture of O₂/N₂) at a controlled flow rate.
-
Ramp the temperature at a steady rate (e.g., 10 °C/min) to a final temperature where all coke is expected to be combusted (e.g., 700-800 °C).
-
-
Data Analysis: The weight loss observed during the temperature ramp in the oxidizing atmosphere corresponds to the amount of coke on the catalyst. This is typically expressed as a weight percentage relative to the initial mass of the spent catalyst.
Protocol 2: Catalyst Regeneration by Calcination
-
Reactor Setup: The coked catalyst is typically left in the reactor after the reaction.
-
Purging: Purge the reactor with an inert gas (e.g., N₂) at a low flow rate to remove any remaining hydrocarbons. This is often done at or slightly above the reaction temperature.
-
Controlled Oxidation:
-
Gradually introduce a low concentration of oxygen (e.g., 1-5% O₂ in N₂) into the inert gas stream. Caution: Introducing too much oxygen at once can lead to a rapid temperature increase (exotherm) and damage the catalyst through sintering.
-
Slowly ramp the temperature to the desired calcination temperature (typically 400-550 °C). The exact temperature will depend on the nature of the coke and the thermal stability of the catalyst.
-
Hold at the final temperature until the combustion of coke is complete, which can be monitored by analyzing the outlet gas for CO₂ concentration.
-
-
Cooling: Once regeneration is complete, cool the catalyst down to the reaction temperature under an inert gas flow before reintroducing the reactants.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Direct dehydration of 1,3-butanediol into butadiene over aluminosilicate catalysts - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C5CY02211H [pubs.rsc.org]
- 4. osti.gov [osti.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Deactivation of Cu/ZSM-5 Catalysts during the Conversion of 2,3-Butanediol to Butenes (Journal Article) | OSTI.GOV [osti.gov]
Overcoming low reactivity of secondary alcohols in polyester synthesis from 2,3-butanediol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on polyester synthesis using 2,3-butanediol. The inherent low reactivity of the secondary hydroxyl groups in 2,3-butanediol presents unique challenges in achieving high molecular weight polymers. This guide offers insights and practical solutions to overcome these difficulties.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to achieve high molecular weight polyesters using 2,3-butanediol?
The primary challenge lies in the reduced reactivity of the secondary hydroxyl groups of 2,3-butanediol compared to the primary hydroxyl groups found in other common diols like 1,4-butanediol.[1][2] This lower reactivity can result in an esterification rate that is six to ten times lower, leading to the formation of low molecular weight polymers.[1][2] These low molecular weight materials often exhibit brittleness and may not be suitable for many applications.[3]
Q2: What are the most effective catalysts for the polymerization of 2,3-butanediol?
Several catalysts have been shown to be effective in promoting the polyesterification of 2,3-butanediol. Dibutyltin oxide (DBTO) and titanium tetrabutoxide [Ti(OBu)4] are commonly used and have demonstrated success in achieving high molecular weight polymers.[1] Comparative studies have shown that DBTO can exhibit faster reactivity, resulting in higher molecular weights within the same reaction time.[1] Other catalysts, such as zinc-based catalysts like zinc acetate, are also utilized in polyesterification reactions.[4]
Q3: What are the typical reaction conditions for synthesizing polyesters from 2,3-butanediol?
Achieving high molecular weight polyesters with 2,3-butanediol requires carefully controlled reaction conditions. A multi-stage process is typically employed, starting with an initial esterification step at a lower temperature, followed by a polycondensation step at a higher temperature and under vacuum to effectively remove reaction byproducts like water or methanol.
A representative two-stage process involves:
-
Esterification: Heating the mixture of 2,3-butanediol and a diacid/diester at temperatures ranging from 150°C to 180°C for several hours.[1]
-
Polycondensation: Increasing the temperature to 180°C - 220°C while gradually reducing the pressure to a high vacuum (e.g., <1 mbar) to facilitate the removal of volatiles and drive the polymerization reaction towards completion.[1]
Q4: How can I increase the molecular weight of my 2,3-butanediol-based polyester?
Several strategies can be employed to overcome the low reactivity of 2,3-butanediol and achieve higher molecular weights:
-
Catalyst Selection: Use an efficient catalyst such as dibutyltin oxide (DBTO).[1]
-
Optimized Reaction Conditions: Employ high temperatures (180-220°C) and a high vacuum during the polycondensation stage to effectively remove byproducts.[1]
-
Monomer Ratio: Using a slight excess of the diol can help to ensure that the polymer chains are terminated with hydroxyl groups, which can be important for some applications.
-
In-situ Generation of Reactive Intermediates: A novel approach involves the addition of a monofunctional aryl alcohol. This leads to the in-situ formation of reactive aryl ester end groups during esterification, which significantly facilitates chain growth during polycondensation.[3][5][6][7]
-
Copolymerization: Incorporating a more reactive primary diol, such as ethylene glycol, as a comonomer can help to increase the overall reaction rate and achieve higher molecular weights.[2][8]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of polyesters from 2,3-butanediol.
| Problem | Potential Cause | Recommended Solution |
| Low Polymer Molecular Weight (Mn < 10,000 g/mol ) | Insufficient removal of reaction byproducts (e.g., water). | - Ensure a high vacuum (<1 mbar) is achieved and maintained during polycondensation.- Use an efficient stirring mechanism to increase the surface area for byproduct removal.- Consider using a nitrogen purge during the initial heating phase to help remove water. |
| Low reactivity of 2,3-butanediol. | - Increase the reaction temperature during polycondensation (up to 220°C).- Increase the catalyst concentration (e.g., up to 1.0 mol%).- Consider using a more active catalyst like DBTO.- Employ the strategy of in-situ formation of reactive aryl esters by adding an aryl alcohol.[3][5][6][7] | |
| Impurities in monomers. | - Purify the 2,3-butanediol and diacid/diester monomers before use. Water is a common impurity that can hinder polymerization. | |
| Polymer Discoloration (Yellowing or Darkening) | Thermal degradation of the polymer at high temperatures. | - Optimize the reaction time and temperature to minimize exposure to excessive heat.- Ensure an inert atmosphere (e.g., nitrogen) is maintained throughout the reaction to prevent oxidation. |
| Catalyst-induced side reactions. | - Reduce the catalyst concentration if possible without significantly impacting the reaction rate. | |
| Inconsistent Batch-to-Batch Results | Variations in monomer purity or stoichiometry. | - Accurately weigh all reactants and ensure consistent purity of starting materials. |
| Inconsistent reaction conditions. | - Precisely control the temperature, pressure, and stirring rate for each reaction. | |
| Catalyst deactivation. | - Store catalysts under appropriate conditions (e.g., in a desiccator) to prevent deactivation by moisture. Some catalysts, like titanium tetra alkoxides, can lose efficiency in the presence of water.[2] | |
| Formation of Gels or Insoluble Particles | Side reactions leading to cross-linking. | - While less common in linear polyester synthesis, ensure the purity of monomers to avoid trifunctional impurities.- Consider potential side reactions like β-scission which can lead to new end groups and potentially altered reactivity.[2] |
Experimental Protocols
Protocol 1: Small-Scale Polycondensation of 2,3-Butanediol with a Long-Chain Diacid[1]
This protocol describes a smaller-scale synthesis suitable for screening different monomers.
Materials:
-
2,3-Butanediol (2.5 equivalents)
-
Long-chain dicarboxylic acid (e.g., C10-C48 diacid, 1.0 equivalent)
-
Dibutyltin oxide (DBTO) (1.0 mol %)
Procedure:
-
Charge a reaction vessel with the dicarboxylic acid, 2,3-butanediol, and DBTO.
-
Close the reactor and flush with an inert atmosphere (e.g., nitrogen).
-
Stir the mixture at 150°C for 2 hours at atmospheric pressure.
-
Increase the temperature to 180°C and reduce the pressure to 800 mbar for 16 hours.
-
Gradually reduce the pressure in stages:
-
100 mbar for 30 minutes.
-
10 mbar for 30 minutes.
-
0.4 mbar for 24 hours.
-
-
The resulting polymer can be characterized without further purification.
Protocol 2: Larger-Scale Synthesis of Polyester from 2,3-Butanediol and a Diester[1]
This protocol is suitable for producing a larger quantity of polyester.
Materials:
-
Dimethyl 1,18-octadecanedioate (1.0 equivalent)
-
2,3-Butanediol (2.5 equivalents)
-
Dibutyltin oxide (DBTO) (1.0 mol %)
Procedure:
-
Degas the dimethyl 1,18-octadecanedioate and DBTO in a round-bottom flask.
-
Add 2,3-butanediol to the flask.
-
Stir the mixture at 150°C for 2 hours.
-
Increase the temperature to 180°C and continue stirring for 19 hours.
-
To remove residual 2,3-butanediol, gradually reduce the pressure:
-
800 mbar for 2.5 hours.
-
100 mbar for 0.5 hours.
-
10 mbar for 1.5 hours.
-
-
Continue the polymerization under a high vacuum (0.05 mbar) at 180°C for 32 hours.
-
Increase the temperature to 220°C for a final 3 hours under high vacuum.
-
The resulting white polyester can be used as received.
Quantitative Data Summary
The following tables summarize key quantitative data from studies on polyester synthesis with 2,3-butanediol.
Table 1: Molecular Weight and Thermal Properties of Polyesters from 2,3-Butanediol and Long-Chain Diacids [1]
| Dicarboxylate Chain Length | Mn ( g/mol ) (GPC) | Mw ( g/mol ) (GPC) | PDI (GPC) |
| C10 | 7,500 | 15,000 | 2.0 |
| C12 | 12,000 | 25,000 | 2.1 |
| C14 | 25,000 | 55,000 | 2.2 |
| C16 | 35,000 | 80,000 | 2.3 |
| C18 | 49,000 | 110,000 | 2.2 |
| C18 (repeat) | 59,000 | 135,000 | 2.3 |
Table 2: Properties of Terephthalate-Based Copolyesters with Varying 2,3-Butanediol Content [2]
| 2,3-BDO to EG Ratio | Mn (kDa) | Tg (°C) |
| 28:72 | 31.5 | 88 |
| 78:22 | 18.1 | 104 |
| 100:0 (Homopolymer) | 9.8 | 104 |
Visualizations
Experimental Workflow for Polyester Synthesis
Caption: A generalized workflow for the two-stage synthesis of polyesters from 2,3-butanediol.
Troubleshooting Logic for Low Molecular Weight
Caption: A troubleshooting decision tree for addressing low molecular weight in 2,3-butanediol polyester synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. communities.springernature.com [communities.springernature.com]
- 4. mdpi.com [mdpi.com]
- 5. Overcoming the low reactivity of biobased, secondary diols in polyester synthesis [ideas.repec.org]
- 6. researchgate.net [researchgate.net]
- 7. Overcoming the low reactivity of biobased, secondary diols in polyester synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Pressure Swing Distillation for 1,2-BDO and MEG Separation
This technical support center provides troubleshooting guidance and frequently asked questions for the separation of 1,2-Butanediol (1,2-BDO) and Monoethylene Glycol (MEG) using pressure swing distillation (PSD). It is intended for researchers, scientists, and drug development professionals conducting experiments in this area.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the pressure swing distillation of 1,2-BDO and MEG.
| Problem ID | Issue | Potential Causes | Recommended Actions |
| PSD-001 | Poor Separation Efficiency (Off-Spec Product Purity) | - Inaccurate vapor-liquid equilibrium (VLE) data for the 1,2-BDO/MEG system at the operating pressures.- Insufficient pressure difference between the high-pressure and low-pressure columns.[1]- Column flooding or weeping due to improper feed rate or reboiler duty.[2]- Inadequate number of theoretical stages in the columns.- Leaks in the system, particularly around the condenser or reboiler. | - Verify VLE data with literature or perform experimental measurements.- Increase the pressure differential between the two columns, ensuring the azeotropic composition shifts significantly.[1]- Adjust feed flow rate and reboiler heat input to operate within the stable range of the column packing or trays.- Simulate the process with a higher number of stages to assess the impact on purity.- Perform a leak test on the system. |
| PSD-002 | Product Discoloration (Yellowing) | - Thermal degradation of 1,2-BDO or MEG at high reboiler temperatures in the high-pressure column.[3]- Presence of oxygen in the system leading to oxidation of the glycols.- Contamination in the feed stream from upstream processes. | - Lower the operating pressure of the high-pressure column to reduce the reboiler temperature, if feasible without significantly impacting the azeotropic shift.- Ensure the system is properly purged with an inert gas (e.g., nitrogen) before startup and that there are no air leaks.- Analyze the feed for impurities and consider an additional purification step if necessary. |
| PSD-003 | Pressure Fluctuations in Columns | - Unstable heat input to the reboilers.- Inconsistent cooling in the condensers.- Fluctuations in the feed flow rate or composition.- Issues with the vacuum system for the low-pressure column. | - Ensure a stable power supply and proper functioning of the reboiler heaters.- Check the coolant flow rate and temperature for the condensers.- Stabilize the feed conditions using a feed pump with a pulsation dampener.- Inspect the vacuum pump and controller for any issues. |
| PSD-004 | Column Flooding | - Excessive vapor flow rate due to high reboiler duty.- High feed rate.- High viscosity of the liquid phase, particularly at lower temperatures, hindering liquid flow down the column.[4]- Blockages in the column packing or on the trays. | - Reduce the heat input to the reboiler.- Decrease the feed flow rate.- Pre-heat the feed to reduce its viscosity.- If the problem persists, shut down the system and inspect the column internals for any blockages. |
| PSD-005 | Low Product Recovery | - Incorrect reflux ratio in one or both columns.- Leaks in the product withdrawal lines.- Entrainment of the product in the overhead vapor stream. | - Optimize the reflux ratio for each column through simulation or experimentation to balance purity and recovery.- Inspect product lines and connections for any leaks.- Ensure proper functioning of the demister pads or other entrainment separation devices. |
Frequently Asked Questions (FAQs)
Q1: Why is pressure swing distillation necessary for separating 1,2-BDO and MEG?
A1: 1,2-BDO and MEG form a minimum-boiling azeotrope, meaning they cannot be separated by simple fractional distillation at a constant pressure.[3][5] Pressure swing distillation is employed because the composition of the azeotrope is sensitive to pressure. By operating two columns at different pressures, the azeotropic barrier can be overcome, allowing for the separation of the two components.[1][6]
Q2: What are typical operating pressures for the high and low-pressure columns?
A2: The specific pressures can vary depending on the desired product purity and energy considerations. However, a common configuration involves a low-pressure column operating under vacuum and a high-pressure column operating at or above atmospheric pressure. The key is to have a sufficient pressure difference to cause a significant shift in the azeotropic composition.[1]
Q3: What product purities can be expected from this process?
A3: With a properly designed and operated pressure swing distillation system, it is possible to achieve high purity for both 1,2-BDO and MEG. For instance, MEG can be produced at a purity of at least 99.6 wt%.[5]
Q4: Can this process be simulated before performing experiments?
A4: Yes, process simulation software such as Aspen Plus can be used to model the pressure swing distillation of 1,2-BDO and MEG.[7][8] Simulation is a valuable tool for determining optimal operating conditions, such as the number of stages, feed location, reflux ratios, and energy consumption, before committing to experimental work.
Q5: What are the main safety considerations for this experiment?
A5: The primary safety concerns involve working with vacuum and high temperatures. Ensure that all glassware and equipment rated for vacuum are free of cracks or defects. Use appropriate personal protective equipment (PPE), including safety glasses and thermal gloves. Operate the system in a well-ventilated area, such as a fume hood. Be aware of the potential for thermal degradation of the glycols at high temperatures, which could lead to the formation of undesirable byproducts.
Quantitative Data Summary
The following table summarizes typical operating conditions and performance parameters for the pressure swing distillation of 1,2-BDO and MEG, based on available literature.
| Parameter | Low-Pressure Column | High-Pressure Column | Reference |
| Operating Pressure | Vacuum | Atmospheric or higher | [5] |
| Bottoms Product | 1,2-BDO | MEG | [5] |
| Overhead Product | 1,2-BDO/MEG Azeotrope | 1,2-BDO/MEG Azeotrope | [5] |
| Temperature Range (°C) | 90 - 145 | 160 - 220 | [5] |
| MEG Purity in Bottoms | - | ≥ 99.6 wt% | [5] |
Experimental Protocols
Lab-Scale Pressure Swing Distillation Setup and Operation
Objective: To separate a mixture of 1,2-BDO and MEG using a lab-scale pressure swing distillation system.
Materials:
-
Mixture of 1,2-BDO and MEG (e.g., 50/50 wt%)
-
Two packed distillation columns
-
Two reboilers with heating mantles and temperature controllers
-
Two condensers with coolant circulation
-
Reflux heads (e.g., liquid dividing type)
-
Feed pump (e.g., peristaltic or gear pump)
-
Vacuum pump and vacuum controller
-
Collection flasks for top and bottom products
-
Temperature sensors (e.g., thermocouples or RTDs)
-
Pressure sensors (e.g., manometers or digital pressure gauges)
-
Inert gas supply (e.g., nitrogen)
-
Appropriate glassware, tubing, and connections rated for vacuum and the operating temperatures.
Experimental Workflow Diagram:
References
- 1. Pressure Swing Distillation to Break Azeotropes - ChemEnggHelp [chemengghelp.com]
- 2. researchgate.net [researchgate.net]
- 3. WO2015150520A1 - Process for the separation of monoethylene glycol and this compound - Google Patents [patents.google.com]
- 4. What is a Glycol System: Troubleshooting Common Issues [clearwatershelton.com]
- 5. US10221116B2 - Process for the separation of monoethylene glycol and this compound - Google Patents [patents.google.com]
- 6. Wolfram Demonstrations Project [demonstrations.wolfram.com]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
Validation & Comparative
A Comparative Guide to 1,2-Butanediol and 1,3-Butanediol in Cosmetic Formulations
In the landscape of cosmetic formulation, the selection of appropriate glycols is pivotal for achieving desired product performance, particularly concerning moisturization, preservation, and sensory experience. Among the commonly utilized polyols, 1,2-Butanediol and 1,3-Butanediol are two isomers that, while structurally similar, may exhibit nuanced differences in their functional attributes. This guide provides an objective comparison of these two ingredients for researchers, scientists, and drug development professionals, drawing upon available data and outlining experimental protocols for their evaluation.
Physicochemical and Functional Properties
Both this compound and 1,3-Butanediol are organic compounds with the chemical formula C4H10O2. They are clear, colorless, and viscous liquids that are miscible with water.[1] In cosmetic science, they are primarily employed for their multifunctional properties.
| Property | This compound | 1,3-Butanediol |
| Primary Functions | Humectant, Skin Conditioning Agent, Solvent, Viscosity Controlling Agent[1][2] | Humectant, Solvent, Emollient, Viscosity Decreasing Agent, Fragrance Stabilizer |
| Synonyms | 1,2-Butylene Glycol | Butylene Glycol, 1,3-Butylene Glycol |
| Comedogenicity | Rated 0 (Non-comedogenic)[1] | Data not explicitly found, but generally considered low. |
| Irritation Potential | Generally low, but patch testing is recommended.[1] | Considered to be the least irritating of the glycols, though sensitivity is possible. |
Performance Comparison in Cosmetic Applications
Direct, head-to-head comparative studies with quantitative data for this compound and 1,3-Butanediol are limited in publicly available literature. However, an analysis of their individual properties and related studies on similar diols allows for an informed comparison.
Skin Hydration and Barrier Function
Both isomers function as humectants, meaning they attract and retain moisture in the skin.[1] This action contributes to improved skin hydration and a supple skin feel. A study on a similar diol, 1,3-propanediol, in combination with butylene glycol (isomer unspecified), demonstrated a significant increase in skin hydration and improvement in skin barrier function as measured by skin capacitance and transepidermal water loss (TEWL).[3][4] It is plausible that both 1,2- and 1,3-butanediol contribute to these effects, though their relative efficacy has not been quantified in a comparative study. One article suggests that 1,3-propanediol has higher moisturizing power than 1,3-butanediol.[5]
Antimicrobial Activity
Sensory Profile and Formulation Aesthetics
1,3-Butanediol is noted for its ability to reduce the viscosity of formulations, making them more easily spreadable. It is also used to stabilize volatile compounds like fragrances, prolonging their scent. The sensory properties of a formulation are critical for consumer acceptance, and the choice between these two glycols can impact the final texture and feel of a product.
Experimental Protocols
To facilitate a direct comparison of this compound and 1,3-Butanediol, the following experimental methodologies are recommended.
In Vivo Skin Hydration and Transepidermal Water Loss (TEWL) Measurement
This protocol is designed to assess the short-term and long-term moisturizing effects of a cosmetic ingredient on the skin.
Objective: To quantify and compare the skin hydration and barrier function effects of this compound and 1,3-Butanediol.
Methodology:
-
Subject Recruitment: A panel of healthy human volunteers with normal to dry skin is recruited.
-
Test Areas: Define and mark test areas on the volar forearm of each subject. One area serves as an untreated control, while the others are designated for the application of formulations containing this compound and 1,3-Butanediol at equivalent concentrations.
-
Acclimatization: Subjects are acclimatized to a room with controlled temperature and humidity for at least 30 minutes before measurements.
-
Baseline Measurements: Baseline skin hydration is measured using a Corneometer®, which determines the electrical capacitance of the skin surface. Baseline TEWL is measured using a Tewameter®, which quantifies the rate of water evaporation from the skin.[3][4]
-
Product Application: A standardized amount of each test formulation is applied to the designated test areas.
-
Post-Application Measurements: Skin hydration and TEWL measurements are repeated at specified time points (e.g., 1, 2, 4, 8, and 24 hours) post-application.
-
Data Analysis: The percentage change in skin hydration and TEWL from baseline is calculated for each test area and compared between the different formulations and the untreated control. Statistical analysis is performed to determine the significance of the observed differences.
Determination of Minimum Inhibitory Concentration (MIC)
This in vitro test determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Objective: To compare the antimicrobial efficacy of this compound and 1,3-Butanediol against a panel of common cosmetic spoilage microorganisms.
Methodology:
-
Microorganism Panel: A selection of bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) and yeast/mold (e.g., Candida albicans, Aspergillus brasiliensis) relevant to cosmetic contamination are used.
-
Culture Preparation: The microorganisms are cultured in appropriate broth media to achieve a standardized inoculum density.
-
Serial Dilution: A series of two-fold dilutions of this compound and 1,3-Butanediol are prepared in a suitable broth medium in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. Control wells (no glycol and no inoculum) are included.
-
Incubation: The microtiter plates are incubated under conditions optimal for the growth of the specific microorganism (e.g., 37°C for 24-48 hours for bacteria).
-
MIC Determination: After incubation, the plates are visually inspected for turbidity. The MIC is the lowest concentration of the glycol at which there is no visible growth.
Visualizations
The following diagrams illustrate the logical workflow for evaluating the performance of cosmetic ingredients like this compound and 1,3-Butanediol.
Caption: Workflow for in vivo skin hydration and TEWL testing.
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Conclusion
Both this compound and 1,3-Butanediol are valuable multifunctional ingredients in cosmetic formulations, contributing to hydration, preservation, and desirable sensory characteristics. While their general functions are similar, the optimal choice may depend on the specific formulation goals, such as the desired viscosity, the need for fragrance stabilization, or the target microbial challenge. The lack of direct comparative experimental data highlights a research gap. The experimental protocols outlined in this guide provide a framework for conducting such comparative studies, which would be of significant value to the cosmetic science community in making data-driven formulation decisions.
References
- 1. deascal.com [deascal.com]
- 2. cir-safety.org [cir-safety.org]
- 3. Effects of 1,3-propanediol associated, or not, with butylene glycol and/or glycerol on skin hydration and skin barrier function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. News - The difference between 1,2-propanediol and 1,3-propanediol in cosmetics [sprchemical.com]
- 6. Food-grade antimicrobials potentiate the antibacterial activity of 1,2-hexanediol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to 2,3-Butanediol and 1,2-Butanediol for Researchers and Drug Development Professionals
An In-depth Analysis of Physicochemical Properties and Biological Implications
This guide provides a comprehensive comparison of the physicochemical properties of 2,3-Butanediol and 1,2-Butanediol, two isomeric diols with significant potential in various scientific and industrial applications, including pharmaceuticals and drug development. This document is intended for researchers, scientists, and professionals in the field, offering a detailed side-by-side analysis supported by experimental data and standardized protocols.
Physicochemical Properties: A Tabulated Comparison
The distinct placement of hydroxyl groups in 2,3-Butanediol and this compound results in notable differences in their physical and chemical characteristics. The following table summarizes the key physicochemical properties of these two isomers, providing a clear and concise reference.
| Property | 2,3-Butanediol | This compound |
| Molecular Formula | C₄H₁₀O₂ | C₄H₁₀O₂ |
| Molecular Weight | 90.12 g/mol | 90.12 g/mol |
| Boiling Point | 177-184 °C[1][2] | 195-196.9 °C[3][4] |
| Melting Point | 19-25 °C[1][2] | -50 °C[3][4] |
| Density | ~1.002 - 1.045 g/mL at 20 °C[1][2] | ~1.0023 g/cm³ at 20 °C[3][4] |
| Viscosity | Viscous liquid | 73 mPa·s at 20 °C[3] |
| Water Solubility | Miscible[5] | Miscible[3] |
| Appearance | Colorless, viscous liquid or crystalline solid[1] | Colorless, viscous liquid[3] |
| Odor | Odorless[1] | Slight odor[3] |
Experimental Protocols for Property Determination
To ensure accurate and reproducible data, standardized experimental protocols are essential. The following sections detail the methodologies for determining the key physicochemical properties of 2,3-Butanediol and this compound, based on internationally recognized standards.
Boiling Point Determination (Adapted from ASTM E202)
This protocol outlines the procedure for determining the boiling point of glycols.
Apparatus:
-
Distillation flask
-
Condenser
-
Receiver
-
Calibrated thermometer
-
Heating mantle or oil bath
Procedure:
-
Assemble the distillation apparatus in a fume hood.
-
Place a 100 mL sample of the butanediol isomer into the distillation flask, along with a few boiling chips.
-
Position the thermometer so that the top of the bulb is level with the bottom of the side-arm of the flask.
-
Begin heating the flask at a controlled rate to produce a distillation rate of 4-5 mL per minute.
-
Record the temperature at which the first drop of distillate falls from the condenser tip as the initial boiling point.
-
Continue distillation and record the temperature when the last of the liquid has evaporated from the bottom of the flask as the dry point.
-
The boiling range is the temperature difference between the initial boiling point and the dry point.
Melting Point Determination (Adapted from USP <741>)
This method is used to determine the melting range of a substance.
Apparatus:
-
Melting point apparatus with a heated block and a temperature probe
-
Capillary tubes (closed at one end)
Procedure:
-
Ensure the butanediol sample is in a solid form. For 2,3-Butanediol, this may require cooling below its melting point.
-
Finely powder the solid sample.
-
Pack the powdered sample into a capillary tube to a height of 2-4 mm.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the block at a controlled rate (e.g., 1-2 °C per minute) when approaching the expected melting point.
-
Record the temperature at which the first sign of liquid formation is observed (onset of melting).
-
Record the temperature at which the entire sample has melted (completion of melting).
-
The melting range is the interval between the onset and completion of melting.
Density Measurement (Adapted from ASTM D4052)
This protocol describes the determination of the density of liquids using a digital density meter.
Apparatus:
-
Digital density meter with a temperature-controlled cell
-
Syringe or autosampler for sample injection
Procedure:
-
Calibrate the digital density meter with dry air and deionized water at the desired temperature (e.g., 20 °C).
-
Ensure the sample of butanediol is free of air bubbles.
-
Inject the sample into the measuring cell of the density meter.
-
Allow the temperature of the sample to equilibrate with the cell.
-
The instrument will measure the oscillation period of the U-tube containing the sample and calculate the density.
-
Record the density value displayed by the instrument.
-
Clean the cell thoroughly with an appropriate solvent and dry it before the next measurement.
Viscosity Measurement (Adapted from ASTM D2983)
This method details the determination of the viscosity of liquids using a rotational viscometer.
Apparatus:
-
Rotational viscometer with appropriate spindle
-
Temperature-controlled bath or chamber
Procedure:
-
Place the butanediol sample in a suitable container and allow it to reach the desired measurement temperature in the temperature-controlled bath.
-
Select a spindle and rotational speed appropriate for the expected viscosity of the sample.
-
Immerse the spindle into the sample to the marked level.
-
Start the viscometer and allow the reading to stabilize.
-
Record the viscosity reading in milliPascal-seconds (mPa·s).
-
It is recommended to take measurements at multiple shear rates (rotational speeds) to assess the Newtonian or non-Newtonian behavior of the fluid.
Water Solubility Determination (Adapted from OECD Guideline 105)
This guideline provides a method for determining the water solubility of a substance.
Apparatus:
-
Shaking flask or vessel
-
Constant temperature water bath or shaker
-
Analytical method for quantification (e.g., Gas Chromatography, HPLC)
Procedure:
-
Add an excess amount of the butanediol isomer to a known volume of deionized water in a shaking flask.
-
Place the flask in a constant temperature bath and agitate it for a sufficient period to reach equilibrium (typically 24-48 hours).
-
After equilibration, allow the mixture to stand to separate the undissolved portion.
-
Carefully take an aliquot of the clear aqueous phase, ensuring no undissolved material is included.
-
Determine the concentration of the butanediol in the aqueous sample using a validated analytical method.
-
The measured concentration represents the water solubility at the specified temperature.
Comparative Experimental Workflow
The following diagram illustrates a generalized workflow for the comparative analysis of the physicochemical properties of 2,3-Butanediol and this compound.
Caption: A generalized workflow for the comparative analysis of physicochemical properties.
Biological Activity and Signaling Pathways
Understanding the biological effects of these isomers is crucial for their application in drug development and other biomedical fields.
2,3-Butanediol and the NF-κB Signaling Pathway
Research has indicated that 2,3-Butanediol can modulate the nuclear factor-kappa B (NF-κB) signaling pathway. The NF-κB pathway is a critical regulator of the inflammatory response. In certain contexts, 2,3-Butanediol has been shown to suppress the activation of NF-κB, leading to a downregulation of pro-inflammatory cytokines. This suggests a potential anti-inflammatory role for 2,3-Butanediol.
The following diagram illustrates the inhibitory effect of 2,3-Butanediol on the NF-κB signaling pathway.
Caption: Inhibition of the NF-κB signaling pathway by 2,3-Butanediol.
Comparative Biological Workflow: Investigating this compound
To date, there is a lack of specific research directly comparing the effects of this compound on the same signaling pathways as 2,3-Butanediol. To address this knowledge gap, a comparative experimental workflow is proposed. This workflow would enable researchers to systematically evaluate the biological activities of both isomers side-by-side.
The following diagram outlines a proposed workflow for a comparative study of the effects of 2,3-Butanediol and this compound on a cellular signaling pathway, such as the NF-κB pathway.
References
Reactivity of Butanediol Isomers in Esterification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The esterification of butanediol isomers is a fundamental reaction in organic synthesis, pivotal in the production of a wide array of chemical intermediates, polymers, and pharmaceutical agents. The structural variations among 1,2-butanediol, 1,3-butanediol, 1,4-butanediol, and 2,3-butanediol significantly influence their reactivity. This guide provides an objective comparison of their performance in esterification reactions, supported by established chemical principles and available experimental data.
Theoretical Framework: Factors Governing Reactivity
The rate of esterification is primarily governed by two key factors:
-
Steric Hindrance: The accessibility of the hydroxyl (-OH) groups to the attacking carboxylic acid is paramount. Bulky groups surrounding the hydroxyl moiety impede the approach of the acid, thereby slowing down the reaction. In the context of butanediol isomers, the classification of the alcohol (primary, secondary) is the most significant determinant of steric hindrance.[1][2][3]
-
Electronic Effects: The electron-donating inductive effect (+I) of alkyl groups attached to the carbon bearing the hydroxyl group increases the electron density around the oxygen atom. This makes the protonation of the hydroxyl group (a key step in acid-catalyzed esterification) more difficult, thus reducing reactivity.[4]
Generally, the order of reactivity for alcohols in esterification follows the trend: Primary > Secondary > Tertiary .[4][5][6] This is because primary alcohols offer the least steric hindrance and have a less pronounced inductive effect compared to their secondary and tertiary counterparts.
Comparative Reactivity of Butanediol Isomers
Based on the principles of steric hindrance and electronic effects, the expected order of reactivity for the butanediol isomers in esterification is as follows:
1,4-Butanediol > 1,3-Butanediol > this compound > 2,3-Butanediol
-
1,4-Butanediol: Possesses two primary hydroxyl groups, making it the most reactive isomer due to minimal steric hindrance.
-
1,3-Butanediol: Contains one primary and one secondary hydroxyl group. The primary hydroxyl group is expected to esterify more readily.
-
This compound: Also has one primary and one secondary hydroxyl group. However, the proximity of the two hydroxyl groups can lead to intramolecular hydrogen bonding, which may slightly decrease the reactivity of the primary hydroxyl group compared to that in 1,3-butanediol.
-
2,3-Butanediol: Features two secondary hydroxyl groups, resulting in the highest degree of steric hindrance and consequently, the lowest reactivity among the four isomers.
Quantitative Data Summary
| Butanediol Isomer | Hydroxyl Group Type(s) | Expected Relative Reactivity | Experimental Observations/Notes |
| 1,4-Butanediol | Primary, Primary | Highest | Generally considered the most reactive due to the presence of two sterically unhindered primary alcohols. |
| 1,3-Butanediol | Primary, Secondary | High | The primary hydroxyl group is expected to undergo esterification at a significantly faster rate than the secondary one. |
| This compound | Primary, Secondary | Moderate to High | Similar to 1,3-butanediol, but potential for intramolecular hydrogen bonding might influence reactivity. |
| 2,3-Butanediol | Secondary, Secondary | Lowest | Kinetic studies on the esterification with acetic acid show a two-step reaction to form mono- and di-acetates. The reaction requires a catalyst and elevated temperatures to proceed at a reasonable rate.[7][8] |
Experimental Protocols
A general experimental protocol for comparing the esterification reactivity of butanediol isomers is outlined below. This protocol is a composite based on methodologies described in the literature for the esterification of diols.[7][9]
Objective: To determine the relative rates of esterification of butanediol isomers with a carboxylic acid.
Materials:
-
This compound
-
1,3-Butanediol
-
1,4-Butanediol
-
2,3-Butanediol
-
Carboxylic acid (e.g., acetic acid)
-
Acid catalyst (e.g., sulfuric acid, Amberlyst-15)
-
Solvent (optional, e.g., toluene to facilitate water removal)
-
Standard laboratory glassware for reflux reactions
-
Heating and stirring apparatus
-
Analytical equipment (e.g., Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC))
Procedure:
-
Reactor Setup: A round-bottom flask equipped with a reflux condenser, magnetic stirrer, and thermometer is assembled. For reactions where water removal is desired, a Dean-Stark trap can be incorporated.
-
Charging Reactants: Equimolar amounts of the butanediol isomer and the carboxylic acid are added to the flask. The catalyst is then added in a specific molar percentage relative to the limiting reactant.
-
Reaction Conditions: The reaction mixture is heated to a constant temperature (e.g., 80-110°C) and stirred vigorously to ensure homogeneity.[7]
-
Sampling: Aliquots of the reaction mixture are withdrawn at regular time intervals.
-
Analysis: The samples are analyzed by GC or HPLC to determine the concentration of the reactants and products (mono- and di-esters). This allows for the calculation of the conversion of the butanediol isomer over time.
-
Data Comparison: The conversion versus time data for each isomer are plotted to compare their reaction rates.
Visualizing Reaction Dynamics
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Caption: Factors influencing the esterification reactivity of butanediol isomers.
Caption: General experimental workflow for comparing butanediol isomer reactivity.
References
- 1. In the esterification reaction the correct order of class 12 chemistry CBSE [vedantu.com]
- 2. The relative order of esterification of alcohols is class 12 chemistry CBSE [vedantu.com]
- 3. Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview [jove.com]
- 4. sarthaks.com [sarthaks.com]
- 5. quora.com [quora.com]
- 6. Most reactive alcohol towards esterification is A Primary alcohol B Secondary alcohol C Tertiary alcohol D All are same reactive [doubtnut.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. ijert.org [ijert.org]
A Comparative Guide to Catalysts for 1,2-Butanediol Oxidation: Mixed Metal Oxides vs. Supported Noble Metals
For researchers, scientists, and drug development professionals, the selective oxidation of 1,2-butanediol is a critical transformation for synthesizing valuable chemical intermediates. The choice of catalyst is paramount to achieving high conversion and selectivity towards desired products such as 1-hydroxy-2-butanone, a key precursor for various pharmaceuticals. This guide provides an objective comparison of the performance of two major classes of heterogeneous catalysts: mixed metal oxides and supported noble metals, supported by available experimental data.
The catalytic oxidation of this compound can yield a variety of products depending on the catalyst and reaction conditions. Primarily, the reaction involves the oxidation of the primary or secondary hydroxyl groups. Selective oxidation of the secondary hydroxyl group leads to the formation of 1-hydroxy-2-butanone, while oxidation of the primary hydroxyl group can initiate a pathway towards the production of 2-hydroxybutanoic acid (an analogue of lactic acid). Further oxidation can lead to dicarbonyl compounds or C-C bond cleavage.
Performance Comparison
A direct comparative study of various catalysts for this compound oxidation is limited in publicly available literature. However, valuable insights can be drawn from studies on analogous C3 and C4 diol oxidations, particularly the extensively studied oxidation of 1,2-propanediol. The data presented for supported noble metal catalysts are largely inferred from these analogous reactions.
Quantitative Data Summary
The following tables summarize the performance of mixed metal oxide and supported noble metal catalysts in the oxidation of this compound and its analogue, 1,2-propanediol.
Table 1: Performance of Mixed Metal Oxide Catalysts for this compound Oxidation
| Catalyst System | Support | Oxidant | Temperature (°C) | Conversion (%) | Selectivity to 1-Hydroxy-2-butanone (%) | Reference |
| CuO:ZnO:ZrO₂:Al₂O₃ (12:1:2:2) | - | Air/O₂ | 200-300 | Not Specified | 98.1 (molar fraction) | [1] |
Table 2: Performance of Supported Noble Metal Catalysts for the Oxidation of 1,2-Propanediol (as an analogue for this compound)
| Catalyst System | Support | Oxidant | Temperature (°C) | Conversion (%) | Selectivity to Lactic Acid (%) | Other Major Products | Reference |
| Au/C | Carbon | O₂/Air | ~60-90 | High | High | - | [2][3] |
| Pd/C | Carbon | O₂ | 90 | ~90 | Moderate | Pyruvic acid, acetic acid | [2] |
| Pt/C | Carbon | O₂ | 90 | Low | Moderate | Pyruvic acid, acetic acid | [2] |
| Au-Pd/TiO₂ | TiO₂ | O₂ | 60 | 94 | 96 | - | |
| Au-Pt/C | Carbon | O₂ (3 bar) | 40 | 100 | ~96 | - | [2] |
| Pd/CeO₂ | CeO₂ | O₂ (1.0 MPa) | 120 | High | ~63 | Pyruvic acid, acetic acid | |
| 5 wt% Pd/TiO₂-NF | TiO₂ nanofibers | O₂ (1 atm) | 60 | 100 | 96 | Pyruvic, acetic, and formic acids |
Key Observations:
-
Supported Noble Metals: Supported gold catalysts, particularly on carbon supports, exhibit high activity and selectivity for the oxidation of the primary hydroxyl group in vicinal diols, leading to the formation of α-hydroxy acids like lactic acid from 1,2-propanediol.[2][3] Gold catalysts are also reported to have better stability and resistance to poisoning compared to platinum and palladium catalysts in diol oxidation.[3]
-
Bimetallic Noble Metal Catalysts: The combination of two different noble metals, such as gold and platinum, can lead to a synergistic effect, resulting in significantly higher catalytic activity and selectivity at milder reaction conditions compared to their monometallic counterparts.[2] For instance, an Au-Pt/C catalyst achieved 100% conversion of 1,2-propanediol with approximately 96% selectivity to lactate at only 40°C and 3 bar of oxygen.[2]
Experimental Protocols
Detailed and reproducible experimental methodologies are crucial for advancing research in this field. Below are generalized protocols for catalyst preparation and the catalytic oxidation of this compound.
Catalyst Preparation
1. Mixed Metal Oxide (Co-Precipitation Method for CuO:ZnO:ZrO₂:Al₂O₃)
-
Precursor Solution: Prepare an aqueous solution containing the nitrate salts of copper(II), zinc(II), zirconium(IV), and aluminum(III) in the desired molar ratio (e.g., 12:1:2:2).
-
Precipitation: Add a precipitating agent, such as a solution of sodium carbonate or sodium hydroxide, dropwise to the metal nitrate solution under vigorous stirring while maintaining a constant pH and temperature.
-
Aging: Age the resulting precipitate in the mother liquor for a specified period (e.g., 1-2 hours) to allow for crystallization and stabilization.
-
Washing: Filter the precipitate and wash it thoroughly with deionized water to remove any residual ions.
-
Drying: Dry the washed precipitate in an oven, typically at 100-120°C.
-
Calcination: Calcine the dried powder in a furnace at a high temperature (e.g., 300-500°C) to decompose the precursors and form the mixed metal oxide.
2. Supported Noble Metal (Impregnation Method for e.g., Au/C)
-
Support Pre-treatment: Dry the support material (e.g., activated carbon) at an elevated temperature to remove adsorbed moisture.
-
Impregnation: Prepare a solution of the noble metal precursor (e.g., HAuCl₄). Add the pre-treated support to this solution and stir for several hours to ensure uniform wetting and adsorption of the precursor onto the support.
-
Drying: Remove the solvent by evaporation under reduced pressure or by gentle heating.
-
Calcination/Reduction: The dried material is then calcined in an inert or oxidizing atmosphere, followed by a reduction step. The reduction is typically carried out by heating in a stream of a reducing gas like hydrogen to convert the metal precursor to its active metallic state.
Catalytic Oxidation of this compound
-
Reactor Setup: The reaction is typically performed in a batch reactor, such as a stirred autoclave, equipped with a magnetic stirrer, gas inlet and outlet, a sampling port, and a temperature controller.
-
Reaction Mixture: The reactor is charged with the catalyst, this compound, and a suitable solvent (if necessary). For reactions with noble metal catalysts, a base (e.g., NaOH) is often added to promote the reaction.
-
Reaction Conditions: The reactor is sealed and pressurized with an oxidant (e.g., air or pure oxygen) to the desired pressure. The mixture is then heated to the target temperature and stirred vigorously.
-
Sampling and Analysis: Liquid samples are withdrawn from the reactor at regular intervals. The samples are analyzed by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of this compound and the selectivity towards the various oxidation products.
-
Product Identification: The identity of the reaction products is confirmed using analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.
Visualizing the Process: Workflows and Pathways
To better illustrate the experimental and logical relationships in catalyst evaluation and reaction mechanisms, the following diagrams are provided.
Conclusion
The choice between mixed metal oxide and supported noble metal catalysts for this compound oxidation is highly dependent on the desired final product. For the selective production of 1-hydroxy-2-butanone, mixed metal oxide catalysts like CuO:ZnO:ZrO₂:Al₂O₃ appear to be a promising option, offering high selectivity. However, further research is needed to optimize reaction conditions and evaluate long-term stability.
For the synthesis of α-hydroxy acids, supported noble metal catalysts, especially those based on gold and bimetallic formulations, are highly effective, as demonstrated by extensive studies on 1,2-propanediol. These catalysts can operate under mild conditions with high conversion and selectivity, and gold-based systems, in particular, show good reusability.
Ultimately, the selection of the optimal catalyst requires careful consideration of the target product, desired operating conditions, and catalyst cost and stability. The experimental protocols and comparative data provided in this guide serve as a valuable resource for researchers and professionals in making informed decisions for their specific applications in chemical synthesis and drug development.
References
The Impact of Diol Architecture on Polyester Performance: A Comparative Analysis for Drug Development
For researchers, scientists, and drug development professionals, the selection of a diol monomer is a critical decision in the design of biodegradable polyesters for therapeutic applications. The choice between a linear or a branched diol fundamentally alters the polymer's architecture, thereby tuning its physicochemical properties and, consequently, its performance in drug delivery systems.
Polyesters synthesized from linear diols, such as 1,4-butanediol, are characterized by their ability to pack into orderly chains, often resulting in semi-crystalline materials.[1] This crystallinity imparts mechanical strength and can influence degradation rates. In contrast, the introduction of a side branch in the diol monomer, as seen in 2,3-butanediol, disrupts this regular packing.[2] This steric hindrance leads to more amorphous polymers with distinct thermal, mechanical, and degradation profiles.[3] Understanding these structure-property relationships is paramount for designing polymers with tailored drug release kinetics, appropriate mechanical integrity for implants or scaffolds, and predictable degradation timelines.
This guide provides an objective comparison of polyesters derived from linear versus branched diols, supported by experimental data, to inform the rational design of next-generation drug delivery vehicles.
Comparative Performance Data
The structural differences between linear and branched diols directly translate into measurable differences in the thermal and mechanical properties of the resulting polyesters.
Thermal Properties
One of the most significant effects of diol branching is the alteration of thermal properties. Branched diols disrupt chain packing, which reduces crystallinity and typically eliminates the melting temperature (Tm), but increases the glass transition temperature (Tg) by restricting chain mobility.[1][4] Polyesters with higher Tg values are more rigid and glass-like at room temperature.
| Property | Polyester from Linear Diol (1,4-butanediol) | Polyester from Branched Diol (2,3-butanediol) | Reference(s) |
| Diacid Component | Terephthalate | Terephthalate | [4] |
| Glass Transition Temp. (Tg) | 26–41 °C | 84–127 °C | [4] |
| Crystallinity | Semi-crystalline | Amorphous | [4][5] |
| Diacid Component | Furandioate | Furandioate | [4] |
| Glass Transition Temp. (Tg) | 26–41 °C | 84–127 °C | [4] |
| Crystallinity | Semi-crystalline | Amorphous | [4][5] |
Table 1: Comparison of glass transition temperatures (Tg) for polyesters synthesized with linear vs. branched butanediol isomers.
Mechanical Properties
The mechanical behavior of polyesters is strongly linked to their degree of crystallinity. The more ordered chains in linear diol-based polyesters can lead to higher stiffness (Young's Modulus), while the amorphous nature of branched diol-based polyesters may result in different tensile strengths and ductility (elongation at break).[6]
| Property | Polyester from Linear Diol | Polyester from Branched Diol | Reference(s) |
| Polymer System | Poly(1,4-butylene adipate-co-1,4-butylene furandioate) | Poly(2,5-hexamethylene adipate-co-2,5-hexamethylene furandioate) | [5] |
| Young's Modulus | 19.1 MPa | 67.8 MPa | [5] |
| Elongation at Break | 44.5 mm | 89.7 mm | [5] |
| Polymer System | Polyester from 1,4-butanediol and C18 diacid | Polyester from 2,3-butanediol and C18 diacid | [7] |
| Young's Modulus | Not specified | 290 MPa | [7] |
| Elongation at Break | Not specified | 430% | [7] |
Table 2: Comparative mechanical properties of analogous polyesters. Note that 2,5-hexanediol is a branched analogue of 1,4-butanediol.
Degradation and Drug Release
The architecture of the polyester backbone significantly influences its degradation kinetics, which is a critical factor for controlling drug release. Branching can affect degradation in two opposing ways. The increased hydrophobicity and steric hindrance from side chains can slow down hydrolytic cleavage.[3] Conversely, the reduced crystallinity of branched polymers creates more amorphous regions that are more susceptible to enzymatic attack, potentially accelerating degradation.[7][8]
For instance, enzymatic hydrolysis studies have shown that copolyesters from secondary alcohol (branched) diols exhibit significantly decreased rates of biodegradation compared to their linear equivalents.[5] However, in another study, faster enzyme-catalyzed hydrolysis rates were measured for a polyester based on branched 2,3-butanediol compared to its linear counterpart, a phenomenon attributed to the branched polymer's lower crystallinity.[7] This highlights that the ultimate degradation profile depends on a complex interplay between crystallinity, hydrophobicity, and the specific degradation environment.
Visualizing the Impact of Diol Structure
The following diagrams illustrate the fundamental structural differences and the resulting impact on polymer properties.
Experimental Protocols
Detailed methodologies are crucial for the reproducible synthesis and characterization of these polyesters. The following are representative protocols for key experiments.
Protocol 1: Polyester Synthesis via Melt Polycondensation
Melt polycondensation is a common, solvent-free method for synthesizing high molecular weight polyesters.[9]
-
Monomer Charging: The diol (e.g., 1,4-butanediol or 2,3-butanediol) and a dicarboxylic acid (or its diester, e.g., dimethyl terephthalate) are charged into a reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet. A slight molar excess of the diol is often used to compensate for its potential loss due to volatility at high temperatures.[10]
-
Esterification/Transesterification: The mixture is heated to 150–220°C under a slow stream of inert nitrogen gas.[9] A catalyst, such as titanium(IV) isopropoxide or an antimony compound, is added.[9] This first stage drives the initial esterification reaction, producing water or a small alcohol (e.g., methanol) as a byproduct, which is continuously removed via distillation.[10]
-
Polycondensation: After the initial stage, the temperature is gradually increased to 270–280°C, and a high vacuum is applied.[9] This second stage is crucial for removing excess diol and other volatile byproducts, which drives the reaction toward the formation of high molecular weight polymer chains.[9] The reaction is continued until the desired melt viscosity is achieved.
-
Purification: The resulting polymer is cooled, and can be purified by dissolving it in a suitable solvent (like chloroform or THF) and precipitating it in a non-solvent (like methanol).
Protocol 2: Characterization by Differential Scanning Calorimetry (DSC)
DSC is used to determine the thermal transitions of the polymers, such as the glass transition temperature (Tg) and melting temperature (Tm).
-
Sample Preparation: A small amount of the dried polymer (typically 5-10 mg) is hermetically sealed in an aluminum DSC pan.
-
Heating/Cooling Cycle: The sample is subjected to a controlled thermal cycle in the DSC instrument under a nitrogen atmosphere. A typical cycle involves:
-
An initial heating ramp to a temperature above the expected melting point to erase the sample's thermal history.
-
A controlled cooling ramp (e.g., at 10°C/min) to observe crystallization behavior.
-
A second heating ramp (e.g., at 10°C/min) to determine Tg and Tm.
-
-
Data Analysis: The glass transition is observed as a step-like change in the heat flow curve, and the melting point is identified as an endothermic peak.
Protocol 3: Mechanical Testing by Tensile Analysis
Tensile testing is performed to measure key mechanical properties like Young's modulus, tensile strength, and elongation at break, typically following standards such as ASTM D638.[6]
-
Sample Preparation: Dog-bone or dumbbell-shaped specimens of the polyester are prepared by melt-casting or injection molding to ensure standardized dimensions.[6]
-
Testing Procedure: The specimen is mounted in the grips of a universal testing machine. A tensile load is applied at a constant rate of extension until the specimen fractures.[6]
-
Data Acquisition: The applied load and the corresponding elongation of the specimen are recorded throughout the test.
-
Data Analysis: A stress-strain curve is generated. Young's modulus is calculated from the slope of the initial linear portion of the curve, tensile strength is the maximum stress reached, and elongation at break is the percentage change in length at the point of fracture.[6]
Conclusion
The choice between linear and branched diols provides a powerful tool for tuning polyester properties for drug delivery applications. Linear diols generally yield semi-crystalline polymers with higher stiffness, which may be advantageous for load-bearing applications like orthopedic implants. The predictable, ordered structure can lead to more consistent degradation profiles.
Conversely, branched diols produce amorphous polymers with higher glass transition temperatures.[1] This can be beneficial for creating more rigid matrices at physiological temperatures. The disruption of crystallinity can lead to more uniform drug distribution and potentially faster degradation, which could be ideal for applications requiring more rapid drug release.[1][7] Ultimately, the strategic selection of the diol monomer, based on a thorough understanding of these structure-property relationships, enables the rational design of polyester-based drug delivery systems with optimized performance characteristics.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. real.mtak.hu [real.mtak.hu]
- 4. New bio-based monomers: tuneable polyester properties using branched diols from biomass - Faraday Discussions (RSC Publishing) DOI:10.1039/C7FD00057J [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Correlation of Enzymatic Depolymerization Rates with the Structure of Polyethylene-Like Long-Chain Aliphatic Polyesters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Distinguishing Butanediol Isomers: A GC-MS Comparative Guide
For researchers, scientists, and professionals in drug development, the accurate identification and differentiation of butanediol isomers are critical for ensuring product quality, safety, and efficacy. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical technique for this purpose, offering high-resolution separation and sensitive detection. This guide provides a comprehensive comparison of GC-MS techniques for distinguishing the four primary butanediol isomers: 1,2-butanediol, 1,3-butanediol, 1,4-butanediol, and 2,3-butanediol. We will delve into their chromatographic behavior, mass spectral characteristics, and the utility of derivatization.
Chromatographic Separation of Underivatized Isomers
The successful separation of butanediol isomers is highly dependent on the choice of the GC column. Due to their similar boiling points and polarities, achieving baseline separation can be challenging. The following tables summarize the reported retention times of the four isomers on two different common stationary phases. It is important to note that retention times can vary between instruments and laboratories due to slight differences in column dimensions, temperature programming, and carrier gas flow rates.
Table 1: Relative Retention Times of Butanediol Isomers on a Non-Polar Column (HP-1 or similar)
| Isomer | Relative Retention Time (RRT) |
| This compound | 0.808 |
| 1,3-Butanediol | 0.845 |
| 1,4-Butanediol | 1.000 |
| 2,3-Butanediol | Not Reported |
Data compiled from a study using a 5% phenyl/95% methyl silicone column.
Table 2: Retention Times of Butanediol Isomers on a Mid-Polar Column (DB-624 or similar)
| Isomer | Retention Time (min) |
| 1,3-Butanediol | 17.70 |
| 1,4-Butanediol | 14.14 |
| 2,3-Butanediol | 6.99 |
| This compound | Not Reported |
Data obtained from a study utilizing a DB-624 column.
Mass Spectrometry for Isomer Identification
While chromatographic separation is the first step, mass spectrometry provides the definitive identification of each isomer through its unique fragmentation pattern. Although all butanediol isomers have the same molecular weight (90.12 g/mol ), their electron ionization (EI) mass spectra exhibit distinct differences in the relative abundances of their fragment ions.
Table 3: Key Diagnostic Ions for Butanediol Isomers in EI-MS
| Isomer | Molecular Ion (m/z) | Key Fragment Ions (m/z) and their Significance |
| This compound | 90 (low abundance) | 45 : [CH3CH(OH)]+, base peak, from cleavage between C2 and C3. 59 : [M-CH2OH]+, loss of the primary hydroxyl group. |
| 1,3-Butanediol | 90 (low abundance) | 43 : [CH3CO]+, from rearrangement and cleavage. 75 : [M-CH3]+, loss of a methyl group. |
| 1,4-Butanediol | 90 (low abundance) | 56 : [M-H2O-H2O]+, loss of two water molecules. 72 : [M-H2O]+, loss of one water molecule. |
| 2,3-Butanediol | 90 (low abundance) | 45 : [CH3CH(OH)]+, base peak, from cleavage between C2 and C3. 75 : [M-CH3]+, loss of a methyl group. |
Enhancing Separation and Detection with Derivatization
To overcome the challenges of analyzing underivatized butanediols, such as poor peak shape and potential for on-column degradation, derivatization is a highly effective strategy. This chemical modification process converts the polar hydroxyl groups into less polar, more volatile derivatives, leading to improved chromatographic resolution and sensitivity. Two common derivatization techniques for diols are silylation and phenylboronic acid esterification.
Table 4: Comparison of Derivatization Techniques for Butanediol Isomers
| Derivatization Technique | Reagent(s) | Principle | Advantages | Disadvantages |
| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Replaces active hydrogens on hydroxyl groups with trimethylsilyl (TMS) groups. | Increases volatility and thermal stability, reduces peak tailing, often provides characteristic mass spectra for derivatives.[1] | Reagents are sensitive to moisture, derivatives can be susceptible to hydrolysis. |
| Phenylboronic Acid (PBA) Esterification | Phenylboronic Acid | Forms cyclic esters with 1,2- and 1,3-diols. | Highly specific for vicinal and 1,3-diols, can improve chromatographic separation of these isomers from 1,4-butanediol. | Does not react with 1,4-butanediol under standard conditions, requiring a different approach for its analysis. |
Experimental Protocols
Sample Preparation (General)
For analysis, butanediol isomers are typically dissolved in a suitable organic solvent, such as methanol or dichloromethane, to a concentration of 100-1000 µg/mL. An internal standard (e.g., 1,3-propanediol or a deuterated analog of one of the butanediols) should be added to improve quantitative accuracy.
GC-MS Parameters for Underivatized Butanediols
-
Gas Chromatograph: Agilent 6890 or similar.
-
Column: HP-1 (30 m x 0.25 mm i.d., 0.25 µm film thickness) or DB-624 (30 m x 0.25 mm i.d., 1.4 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (split or splitless, depending on concentration).
-
Oven Temperature Program (HP-1): Initial temperature of 50 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Oven Temperature Program (DB-624): Initial temperature of 40 °C, hold for 5 minutes, ramp to 240 °C at 10 °C/min, and hold for 10 minutes.
-
Mass Spectrometer: Agilent 5973 or similar.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-200.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
Derivatization Protocol: Silylation
-
To 100 µL of the sample solution in a vial, add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS catalyst).
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool the vial to room temperature before injection into the GC-MS.
Derivatization Protocol: Phenylboronic Acid (PBA) Esterification
-
To 100 µL of the sample solution in a vial, add 100 µL of a 1 mg/mL solution of phenylboronic acid in pyridine.
-
Cap the vial tightly and heat at 60 °C for 20 minutes.
-
Cool the vial to room temperature before injection into the GC-MS.
Visualizing the Workflow and Logic
To further clarify the analytical process, the following diagrams illustrate the experimental workflow and the logical approach to distinguishing butanediol isomers.
Caption: Experimental workflow for GC-MS analysis of butanediol isomers.
Caption: Logical relationship of techniques for distinguishing butanediol isomers.
References
Economic comparison of different butanediol synthesis routes
An in-depth analysis of the economic viability of different 1,4-butanediol (BDO) synthesis routes reveals a competitive landscape where traditional petrochemical processes are increasingly challenged by emerging bio-based alternatives. This guide provides a comparative economic assessment of the primary industrial BDO production technologies, including the Reppe process, the Davy process, the Mitsubishi process, and bio-based fermentation routes. The evaluation is supported by available quantitative data on capital and operating expenditures, feedstock costs, and overall production costs.
Economic Comparison of BDO Synthesis Routes
The choice of a specific synthesis route for 1,4-butanediol is heavily influenced by regional feedstock availability, energy costs, and capital investment capabilities. The following tables summarize the key economic parameters for the major industrial processes.
Table 1: High-Level Comparison of BDO Synthesis Routes
| Feature | Reppe Process | Davy Process | Mitsubishi Process | Bio-based (Fermentation) |
| Primary Feedstock | Acetylene, Formaldehyde | n-Butane / Maleic Anhydride | Butadiene, Acetic Acid | Sugars (Glucose, Sucrose) |
| Technology Maturity | Mature | Mature | Mature | Commercially maturing |
| Geographic Prevalence | China (coal-based)[1][2] | North America, Europe[2] | Japan, South Korea, Taiwan[3] | Global emergence |
| Key Advantages | High yields, fewer steps | Lower cost feedstocks in some regions, operational safety[2][4] | High selectivity | Renewable feedstock, lower GHG emissions[5][6] |
| Key Disadvantages | Hazardous handling of acetylene | Multi-step process | Complex process | Sensitive to feedstock price volatility |
Table 2: Quantitative Economic Comparison of BDO Synthesis Routes
| Economic Parameter | Reppe Process (Coal-based in China) | Davy Process (Bio-succinic acid based) | Bio-based (Direct Fermentation) |
| Production Capacity (per annum) | - | 45,000 tonnes[7] | 100,000 tonnes |
| Total Capital Investment (CAPEX) | - | $12.2 Million[7] | - |
| Annual Operating Cost (OPEX) | - | $139.7 Million[7] | - |
| Estimated Production Cost | ~$1,360 / tonne[6][8] | - | - |
| Minimum Selling Price (MSP) | - | - | $1,820 / tonne[9] |
Note: Data for the Reppe and Davy processes are based on specific case studies and may vary depending on plant scale, location, and feedstock costs. The production cost for the Reppe process was converted from CNY to USD at an approximate exchange rate of 7.25 CNY/USD.
Process Overviews and Economic Drivers
Reppe Process
The Reppe process, which involves the reaction of acetylene with formaldehyde followed by hydrogenation, is a long-established and efficient method for BDO production. Its economic viability is strongly tied to the cost of acetylene, which is often derived from coal in China, making this route particularly cost-effective in that region.[1]
Davy Process
The Davy process utilizes the hydrogenation of maleic anhydride, which can be produced from n-butane.[2] A key feature of this process is the initial esterification of maleic anhydride, which allows for easier conversion to BDO.[4] This route is considered more economical in North America and Europe where n-butane is a readily available and cost-effective feedstock.[2] A variation of the Davy process can also utilize bio-succinic acid as a feedstock, bridging the gap between conventional and bio-based routes.[7][10]
Mitsubishi Process
The Mitsubishi process is based on the acetoxylation of butadiene, followed by hydrogenation and hydrolysis.[3] While a mature technology, detailed public economic data for this route is less readily available. Its competitiveness is largely dependent on the price of butadiene.
Bio-based Synthesis
Bio-based routes to BDO are gaining significant commercial traction, primarily through the direct fermentation of sugars like glucose by genetically engineered microorganisms.[11][12] Techno-economic analyses of this route have shown it to be cost-competitive with traditional petrochemical processes. A key study indicates a minimum selling price (MSP) of $1.82/kg for a 100 kilotons per annum (KTA) plant.[9] The economic feasibility of bio-based BDO is sensitive to the price of sugar feedstocks but less so to energy prices. Increasing the fermentation titer has been identified as a critical factor in reducing production costs.[9]
Visualizing the Synthesis Pathways
The following diagrams illustrate the logical flow of the different BDO synthesis routes.
Caption: High-level process flows for major 1,4-Butanediol synthesis routes.
Experimental Protocols and Methodologies
The economic evaluations cited in this guide are typically based on techno-economic analysis (TEA), a standard methodology for assessing the economic feasibility of a process.[13]
Techno-Economic Analysis (TEA) Methodology
A typical TEA for a chemical production process involves the following steps:
-
Process Simulation: A detailed process model is developed using software such as Aspen Plus or MATLAB. This model establishes mass and energy balances for the entire process.
-
Capital Cost Estimation: The cost of all major equipment is estimated based on the process simulation. Lang factors or other factorial methods are then used to estimate the total project investment (TPI), which includes inside battery limits (ISBL), outside battery limits (OSBL), and other indirect costs.
-
Operating Cost Estimation: Operating costs are calculated based on the consumption of raw materials, utilities (steam, electricity, cooling water), labor, maintenance, and other fixed costs.[1]
-
Economic Evaluation: Financial metrics such as the minimum selling price (MSP), net present value (NPV), and internal rate of return (IRR) are calculated using a discounted cash flow rate of return (DCFROR) analysis. This allows for a comprehensive assessment of the project's profitability.
Experimental Protocol for Bio-based BDO Production (Fermentation)
The following provides a general protocol for the lab-scale fermentation of glucose to 1,4-BDO, which serves as the basis for the process simulations used in TEA.
-
Microorganism and Culture Medium: A genetically engineered strain of E. coli capable of producing BDO from glucose is used.[14] The culture medium typically contains a defined concentration of glucose or sucrose as the carbon source, along with nitrogen sources, salts, and trace elements to support cell growth and product formation.[15]
-
Fermentation Conditions: The fermentation is carried out in a bioreactor under controlled conditions. Key parameters that are monitored and controlled include:
-
Temperature: Maintained at an optimal level for the specific microbial strain (e.g., 30-37°C).[15]
-
pH: Controlled within a specific range (e.g., 6.0-7.0) through the addition of a base like ammonia.[16]
-
Aeration and Agitation: The levels of dissolved oxygen are controlled through sparging with air and adjusting the agitation rate to ensure optimal metabolic activity.[15]
-
-
Fed-Batch Operation: A fed-batch strategy is often employed where a concentrated feed of the carbon source and other nutrients is continuously or intermittently added to the bioreactor. This helps to maintain high cell densities and productivity while avoiding substrate inhibition.[16]
-
Downstream Processing: After the fermentation is complete, the BDO is separated from the fermentation broth. This typically involves several purification steps, such as centrifugation to remove biomass, followed by filtration (e.g., microfiltration, ultrafiltration, and nanofiltration) and distillation to achieve the desired product purity.[16]
The following diagram illustrates a typical workflow for a techno-economic analysis.
Caption: Workflow for a typical Techno-Economic Analysis (TEA).
References
- 1. cdn.intratec.us [cdn.intratec.us]
- 2. Breaking Down the Reactor: The Industrial Production Process of 1,4-Butanediol (BDO) [chemanalyst.com]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. matthey.com [matthey.com]
- 5. epa.gov [epa.gov]
- 6. cetjournal.it [cetjournal.it]
- 7. Design S2 - processdesign [processdesign.mccormick.northwestern.edu]
- 8. Process Reconfiguration for the Production of 1, 4-Butanediol Integrating Coal with Off-grid Renewable Electricity | Chemical Engineering Transactions [cetjournal.it]
- 9. Techno‐economic analysis of 1,4‐butanediol production by a single‐step bioconversion process [ouci.dntb.gov.ua]
- 10. Butanediol Production from Maleic Anhydride - Cost Analysis - Butanediol E61A - Intratec - Google 圖書 [books.google.com.hk]
- 11. cdn.intratec.us [cdn.intratec.us]
- 12. newswire.com [newswire.com]
- 13. Techno-Economic Analysis of 2,3-Butanediol Production from Sugarcane Bagasse - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. US20170029852A1 - Process for the production of 1,4-butanediol - Google Patents [patents.google.com]
- 16. scribd.com [scribd.com]
Catalytic Dehydration of C3 and C4 Diols: A Comparative Guide for Researchers
A comprehensive analysis of catalytic pathways, performance data, and experimental protocols for the dehydration of propanediols and butanediols.
The conversion of biomass-derived C3 and C4 diols into valuable chemicals through catalytic dehydration is a cornerstone of sustainable chemistry. This guide provides an objective comparison of various catalytic strategies for the dehydration of propanediols (1,2-propanediol and 1,3-propanediol) and butanediols (1,2-, 1,3-, 1,4-, and 2,3-butanediol). Experimental data is presented to facilitate the selection of appropriate catalysts and reaction conditions for desired products, which are crucial for applications in the pharmaceutical, polymer, and fine chemical industries.
C3 Diols: Propanediol Dehydration Pathways
The catalytic dehydration of propanediols primarily yields propanal, acetone, or allyl alcohol, depending on the diol isomer and the catalyst used. Acidic catalysts are commonly employed for these transformations.
1,2-Propanediol (1,2-PDO)
The dehydration of 1,2-propanediol can proceed through two main pathways. The first involves the removal of the primary hydroxyl group, leading to the formation of propanal via an enol intermediate. The second pathway, involving the removal of the secondary hydroxyl group, results in acetone.[1] Acidic catalysts, such as silica-supported silicotungstic acid, have shown high activity in producing propanal.[1] However, a common side reaction is the formation of a cyclic acetal (2-ethyl-4-methyl-1,3-dioxolane) from the reaction of propanal with unreacted 1,2-propanediol, which can reduce the selectivity to the desired aldehyde.[1]
Quantitative Data for 1,2-Propanediol Dehydration
| Catalyst | Temperature (°C) | Conversion (%) | Propanal Selectivity (%) | Notes |
| Silica-supported silicotungstic acid | 200 | 100 | >93 | High and stable selectivity.[1] |
| Ag-modified silica alumina | Not specified | Not specified | Promising for propanal production. | Stabilizes catalytic activity under hydrogen flow.[1] |
| H-Beta Zeolite | 180 | ~99 | ~20 (propanal), ~74 (acetal) | Acetal formation is a major side reaction.[2] |
| 15Li-H-Beta Zeolite | 180 | ~99 | ~70 (propanal), ~24 (acetal) | Ion exchange suppresses acetalization.[2] |
Experimental Protocol: Vapor-Phase Dehydration of 1,2-Propanediol
A typical experimental setup involves a fixed-bed reactor. For the dehydration of 1,2-propanediol over a silica-supported silicotungstic acid catalyst, the reaction is carried out in the vapor phase. An aqueous solution of 1,2-propanediol (e.g., 20 wt%) is fed into the reactor. The reaction temperature is maintained at 200 °C. The products are then condensed and analyzed by gas chromatography to determine the conversion of 1,2-propanediol and the selectivity to propanal.[1]
Catalytic Dehydration Pathway of 1,2-Propanediol
References
Safety Operating Guide
Proper Disposal of 1,2-Butanediol: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The responsible management of laboratory chemicals is paramount to ensuring personnel safety and environmental protection. This document provides a comprehensive, step-by-step guide for the proper disposal of 1,2-Butanediol, a combustible liquid that can cause serious eye irritation. Adherence to these procedures is critical for maintaining a safe and compliant laboratory environment.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be aware of its potential hazards. This chemical is a combustible liquid and can cause serious eye irritation.[1][2] Always handle it in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety glasses with side shields or goggles, chemical-resistant gloves, and protective clothing.[3][4] In case of accidental release, prevent the substance from entering drains and absorb any spills with an inert material such as sand or vermiculite.[1][3]
**Step-by-Step Disposal Protocol
The proper disposal of this compound waste must be conducted in accordance with national and local regulations. The following protocol outlines the necessary steps for safe and compliant disposal:
-
Waste Identification and Collection:
-
Collect all this compound waste, including contaminated absorbent materials, in a designated and properly labeled waste container.
-
The container should be sealable, in good condition, and compatible with the chemical.[1][2]
-
Never mix this compound with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
-
Waste Storage:
-
Arranging for Disposal:
-
Contact your institution's EHS department or a licensed chemical waste disposal company to arrange for the collection and disposal of the this compound waste.[2]
-
Provide them with accurate information about the waste, including its composition and volume.
-
-
Documentation:
-
Maintain a record of the amount of this compound waste generated and its disposal date. Proper documentation is essential for regulatory compliance.
-
Quantitative Data Summary
The following table summarizes key quantitative data for this compound relevant to its handling and safety.
| Property | Value |
| CAS Number | 584-03-2 |
| Molecular Formula | C4H10O2 |
| Molar Mass | 90.12 g/mol |
| Boiling Point | 195 to 196.9 °C |
| Flash Point | 90 °C (194 °F) |
| Density | 1.0023 g/cm³ (at 20 °C) |
Source:[5]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 1,2-Butanediol
Essential safety protocols and logistical plans for the handling and disposal of 1,2-Butanediol are critical for maintaining a safe laboratory environment. This guide provides detailed, step-by-step procedures to ensure the well-being of researchers, scientists, and drug development professionals.
This compound is a combustible liquid that can cause serious eye irritation. Proper personal protective equipment (PPE) and adherence to established handling and disposal protocols are paramount to mitigate risks associated with its use.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is necessary to prevent exposure. This includes protection for the eyes, face, hands, and body.
| Protection Type | Specific Recommendations | Rationale & Cited Sources |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles.[1] Tightly fitting safety goggles with side-shields are also recommended.[2] | To prevent contact with eyes, which can cause serious irritation.[3] |
| Skin Protection | Wear appropriate protective gloves (e.g., protective nitrile rubber gloves, 0.35 mm) and clothing to prevent skin exposure.[1][4] | To avoid skin irritation from direct contact.[1] |
| Respiratory Protection | Use a respirator if exposure limits are exceeded, irritation is experienced, or when vapors/aerosols are generated. | To prevent irritation of the respiratory tract.[1] |
Safe Handling and Storage
Proper handling and storage are crucial to prevent accidents and maintain the chemical's integrity. Facilities should be equipped with an eyewash station and a safety shower.[1]
| Procedure | Detailed Steps | Key Considerations & Cited Sources |
| Handling | - Wash thoroughly after handling.[1] - Use with adequate ventilation.[1] - Avoid contact with eyes, skin, and clothing.[1] - Keep away from heat, sparks, and open flames.[1] - Prevent the generation of mists.[3] | Empty containers may retain product residue and can be dangerous.[1] |
| Storage | - Store in a tightly closed container.[1] - Keep in a cool, dry, well-ventilated area.[1] - Store away from incompatible substances such as strong oxidizing agents, acid chlorides, and acid anhydrides.[1] - Ensure ventilation is along the floor.[3][5] | Keep away from sources of ignition.[1] |
Spill and Disposal Procedures
In the event of a spill or for routine disposal, a clear and systematic plan must be in place to ensure safety and environmental protection.
| Procedure | Step-by-Step Guidance | Important Notes & Cited Sources |
| Spill Response | 1. Remove all sources of ignition.[1] 2. Provide ventilation.[1] 3. Absorb the spill with inert material (e.g., sand, earth, vermiculite).[1][6] 4. Collect the absorbed material into a suitable, sealable container.[1][6] 5. Clean the affected area. | Use proper personal protective equipment during cleanup.[1] Do not let the product enter drains. |
| Disposal | - Dispose of waste material in accordance with national and local regulations. - Leave chemicals in their original containers; do not mix with other waste. - Handle uncleaned containers as you would the product itself. - Surplus and non-recyclable solutions can be offered to a licensed disposal company.[7] | The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration.[2] |
Visualizing Safety Workflows
To further clarify procedural logic, the following diagrams illustrate key safety workflows for handling this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. This compound [training.itcilo.org]
- 4. nextsds.com [nextsds.com]
- 5. echemi.com [echemi.com]
- 6. This compound | C4H10O2 | CID 11429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
